molecular formula C6H2F3N3 B1500155 2-(Trifluoromethyl)pyrimidine-5-carbonitrile CAS No. 1032229-36-9

2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Cat. No.: B1500155
CAS No.: 1032229-36-9
M. Wt: 173.1 g/mol
InChI Key: IGNHQIRJJFLMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C6H2F3N3 and its molecular weight is 173.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(trifluoromethyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3N3/c7-6(8,9)5-11-2-4(1-10)3-12-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNHQIRJJFLMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662757
Record name 2-(Trifluoromethyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032229-36-9
Record name 2-(Trifluoromethyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(Trifluoromethyl)pyrimidine-5-carbonitrile, a key building block in medicinal chemistry. The trifluoromethyl group imparts unique properties to bioactive molecules, including enhanced metabolic stability and binding affinity, making this pyrimidine derivative a valuable scaffold in drug discovery. This document details the primary synthetic route, which involves the cyclocondensation of 2,2,2-trifluoroacetamidine with a suitable three-carbon synthon. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss critical process parameters and potential challenges.

Introduction: The Significance of the 2-(Trifluoromethyl)pyrimidine Scaffold

The pyrimidine core is a ubiquitous motif in a vast array of biologically active compounds, including anticancer and anti-inflammatory agents.[1] The introduction of a trifluoromethyl (-CF3) group at the 2-position of the pyrimidine ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The high electronegativity and lipophilicity of the trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve cell membrane permeability, and increase the binding affinity of a molecule to its biological target. Consequently, 2-(trifluoromethyl)pyrimidine derivatives are highly sought-after intermediates in the development of novel therapeutics.[2] The addition of a cyano group at the 5-position provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug screening.

Retrosynthetic Analysis and Key Synthetic Strategy

A logical retrosynthetic analysis of this compound points to a convergent synthesis strategy. The pyrimidine ring can be disconnected into a two-carbon, one-nitrogen (N-C-N) fragment and a three-carbon (C-C-C) fragment. This approach is one of the most widely used methods for constructing pyrimidine rings.[3]

G This compound This compound Trifluoroacetamidine Trifluoroacetamidine This compound->Trifluoroacetamidine [C-N bond cleavage] 3-Carbon Synthon 3-Carbon Synthon This compound->3-Carbon Synthon [C-C, C-N bond cleavage] 2-Cyano-3-ethoxyacrolein 2-Cyano-3-ethoxyacrolein 3-Carbon Synthon->2-Cyano-3-ethoxyacrolein [Functional Group Interconversion]

Figure 1: Retrosynthetic analysis of this compound.

The most viable N-C-N fragment is 2,2,2-trifluoroacetamidine , which provides the trifluoromethyl group at the desired position. The corresponding three-carbon synthon requires a cyano group at the central carbon and reactive electrophilic sites at the terminal carbons. A highly effective synthon for this purpose is 2-cyano-3-ethoxyacrolein , an enol ether derivative of 2-formylacetonitrile (cyanoacetaldehyde).

Mechanistic Insights into the Cyclocondensation Reaction

The core of the synthesis is a cyclocondensation reaction between trifluoroacetamidine and 2-cyano-3-ethoxyacrolein. This reaction proceeds through a series of nucleophilic addition and elimination steps, culminating in the formation of the aromatic pyrimidine ring.

G A Trifluoroacetamidine C Michael Addition Adduct A->C Nucleophilic Attack B 2-Cyano-3-ethoxyacrolein B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Dehydrated Intermediate D->E - H2O F This compound E->F - EtOH

Figure 2: Proposed mechanism for the synthesis of this compound.

The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of trifluoroacetamidine onto the carbonyl carbon of 2-cyano-3-ethoxyacrolein. This is followed by an intramolecular cyclization, where the second nitrogen atom of the amidine attacks the enol ether carbon. Subsequent elimination of water and ethanol drives the reaction towards the formation of the stable aromatic pyrimidine ring. The reaction is often carried out in the presence of a base to facilitate the initial nucleophilic attack and subsequent elimination steps.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of the key precursors and the final product.

Synthesis of 2,2,2-Trifluoroacetamidine Hydrochloride

Trifluoroacetamidine can be prepared from trifluoroacetamide. A common method involves the dehydration of trifluoroacetamide to trifluoroacetonitrile, followed by the addition of ammonia.[4] However, a more direct and safer laboratory-scale preparation involves the conversion of trifluoroacetamide to an imidoyl chloride, which is then reacted with ammonia.

Materials and Equipment:

  • Trifluoroacetamide

  • Triphenylphosphine

  • Carbon tetrachloride

  • Anhydrous ammonia

  • Anhydrous diethyl ether

  • Round-bottom flask with reflux condenser and gas inlet

  • Magnetic stirrer

  • Ice bath

  • Dry ice/acetone condenser

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trifluoroacetamide (1 eq) and triphenylphosphine (1.1 eq) in anhydrous carbon tetrachloride.

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter to remove the triphenylphosphine oxide byproduct.

  • Carefully evaporate the solvent under reduced pressure to obtain the crude trifluoroacetimidoyl chloride.

  • Dissolve the crude product in anhydrous diethyl ether and cool the solution in an ice bath.

  • Bubble anhydrous ammonia gas through the solution for 1-2 hours. A white precipitate of trifluoroacetamidine hydrochloride will form.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield 2,2,2-trifluoroacetamidine hydrochloride.

Synthesis of 2-Cyano-3-ethoxyacrolein

This key three-carbon synthon can be prepared from cyanoacetic acid via a multi-step procedure.

Materials and Equipment:

  • Cyanoacetic acid

  • Thionyl chloride

  • Ethanol

  • Triethyl orthoformate

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • Convert cyanoacetic acid to cyanoacetyl chloride by reacting with thionyl chloride.

  • React the cyanoacetyl chloride with ethanol to form ethyl cyanoacetate.

  • In a round-bottom flask, mix ethyl cyanoacetate (1 eq) with triethyl orthoformate (1.2 eq) and acetic anhydride (1.5 eq).

  • Heat the mixture to reflux for 3-4 hours.

  • Carefully distill the reaction mixture under reduced pressure to obtain 2-cyano-3-ethoxyacrolein.

Synthesis of this compound

Materials and Equipment:

  • 2,2,2-Trifluoroacetamidine hydrochloride

  • 2-Cyano-3-ethoxyacrolein

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.

  • To the sodium ethoxide solution, add 2,2,2-trifluoroacetamidine hydrochloride (1 eq) and stir for 15 minutes at room temperature to form the free base.

  • Add 2-cyano-3-ethoxyacrolein (1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Evaporate the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Data Summary

CompoundStarting MaterialsKey ReagentsSolventYield (%)
2,2,2-Trifluoroacetamidine HClTrifluoroacetamidePPh3, CCl4, NH3Diethyl ether60-70
2-Cyano-3-ethoxyacroleinEthyl cyanoacetateTriethyl orthoformate, Ac2ONone75-85
This compound2,2,2-Trifluoroacetamidine HCl, 2-Cyano-3-ethoxyacroleinNaOEtEthanol50-65

Table 1: Summary of synthetic protocols and typical yields.

Troubleshooting and Optimization

  • Low Yield of Trifluoroacetamidine: Ensure all reagents and solvents are anhydrous, as moisture will hydrolyze the intermediate imidoyl chloride.

  • Incomplete Cyclocondensation: The reaction may require a stronger base or higher temperatures. Sodium hydride in an aprotic solvent like THF can be an alternative. The purity of the starting materials is also crucial.

  • Purification Challenges: The final product may contain impurities from side reactions. Careful optimization of the chromatographic conditions is necessary to obtain a highly pure product.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful cyclocondensation of trifluoroacetamidine with a suitable three-carbon electrophile. This guide provides a robust and well-documented protocol for obtaining this valuable building block. The insights into the reaction mechanism and potential challenges will aid researchers in optimizing the synthesis for their specific needs. The availability of this key intermediate will undoubtedly facilitate the discovery and development of novel drug candidates with improved pharmacological profiles.

References

  • Abbas, S. Y., El-Sharief, M. A. S., Basyouni, W. M., & Zordok, O. A. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as potent anticancer agents. Monatshefte für Chemie-Chemical Monthly, 152(6), 727-739.
  • Al-Deeb, O. A., Al-Turkistani, A. A., & El-Emam, A. A. (2014). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Barakat, S. E. (2020). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of the Iranian Chemical Society, 17(7), 1735-1749.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis and anticancer activity of some new pyrimidine-5-carbonitrile derivatives. Medicinal Chemistry Research, 25(5), 896-904.
  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazayerly, O. N. (2018). Design, synthesis and biological evaluation of new pyrimidine-5-carbonitrile derivatives as potential anticancer agents. Bioorganic chemistry, 78, 269-281.
  • Mahdy, H. A., Ayyad, R. R., & Osman, I. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(24), 11812-11827.
  • Nasser, A. A., Eissa, I. H., Oun, M. R., El-Zahabi, M. A., Taghour, M. S., Belal, A., ... & Mahdy, H. A. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(39), 7854-7870.
  • Qiu, X., Li, X., Liu, Y., Zhang, Y., & Liu, Z. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 928394.
  • Rady, G. S., El Deeb, M. A., Sarg, M. T., Taher, A. T., & Helwa, A. A. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(3), 503-522.
  • Said, M. F., Ghorab, M. M., & Radwan, A. A. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1865.
  • A study of the synthesis of 20-trifluoromethyl pyrimidines. (1962).
  • Preparation method of trifluoroacetamidine. CN102786440A.
  • Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2017(3), M950.
  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Journal of the Chinese Chemical Society, 55(4), 849-857.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. The Journal of organic chemistry, 74(21), 8480–8483.
  • SYNTHESIS OF PYRIMIDINE DERIV

Sources

A Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on a deep understanding of how molecular structure dictates physicochemical properties, and in turn, biological function. The compound 2-(Trifluoromethyl)pyrimidine-5-carbonitrile represents a confluence of three powerful structural motifs: the biologically ubiquitous pyrimidine ring, the metabolism-blocking trifluoromethyl group, and the polar, hydrogen-bonding cyano group.

The pyrimidine nucleus is a cornerstone of drug design, recognized as a "privileged structure" due to its presence in the essential biomolecules cytosine, thymine, and uracil.[1] This inherent biocompatibility, combined with the ability of its nitrogen atoms to act as hydrogen bond acceptors, makes it an ideal scaffold for interacting with a multitude of biological targets, leading to therapies in oncology, infectious diseases, and inflammation.[1][2][3]

The strategic incorporation of a trifluoromethyl (CF₃) group is an indispensable tool for optimizing drug-like properties.[4] Its potent electron-withdrawing nature and the exceptional strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol) confer enhanced metabolic stability, often protecting the molecule from degradation by cytochrome P450 enzymes.[4][5] Furthermore, the CF₃ group significantly increases lipophilicity, which can be critical for membrane permeability and reaching intracellular targets.[6][7]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both compiled data and field-proven experimental protocols for its characterization. For drug development professionals, understanding these properties is the first step in harnessing the full potential of this versatile chemical scaffold.

Section 1: Core Molecular and Physical Properties

The foundational properties of a compound provide the initial parameters for its handling, formulation, and potential for chemical modification. This compound is a solid at room temperature, a characteristic influenced by the planar, aromatic pyrimidine ring and the strong dipole of the nitrile group.

PropertyDataSource
IUPAC Name This compound-
CAS Number 1032229-36-9[8]
Molecular Formula C₆H₂F₃N₃[8]
Molecular Weight 173.10 g/mol [8]
Appearance White to off-white solid (predicted)-
Melting Point Data not available. Expected to be a solid with a moderately high melting point, similar to related structures like 2-Chloro-5-(trifluoromethyl)pyrimidine (48-52 °C).[9]-
Boiling Point Data not available.-

Expert Insights: The Structural Causality

The combination of the flat pyrimidine ring and the highly polar trifluoromethyl and cyano groups creates a molecule with significant intramolecular and intermolecular electronic interactions. The electron-withdrawing nature of both substituents renders the pyrimidine ring electron-deficient. This has profound implications for its reactivity, pKa, and potential to engage in specific interactions, such as π-stacking or dipole-dipole forces, within a protein binding pocket.

Section 2: Lipophilicity and Solubility: The Keys to Bioavailability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), and aqueous solubility are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound must possess sufficient lipophilicity to cross biological membranes, yet retain enough aqueous solubility for dissolution and transport in the bloodstream.

PropertyPredicted ValueRationale & Significance
LogP (Octanol/Water) ~1.5 - 2.5The trifluoromethyl group is a major contributor to lipophilicity, with a Hansch-Fujita π constant of +0.88.[4][5] The pyrimidine ring and nitrile group add some polarity, but the overall character is expected to be moderately lipophilic, favoring membrane permeability.
Aqueous Solubility Low to moderateHigh lipophilicity from the CF₃ group and a likely crystalline solid-state will limit aqueous solubility. The nitrogen atoms in the pyrimidine ring and the cyano group can act as hydrogen bond acceptors, which will provide some level of solubility.
Workflow for Experimental LogP Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning.

Caption: A standard shake-flask workflow for LogP determination.

Protocol: Shake-Flask LogP Determination
  • Phase Preparation: Mix equal volumes of 1-octanol and purified water in a large separatory funnel. Shake vigorously for 30 minutes and then allow the layers to separate for at least 24 hours to ensure mutual saturation.

  • Compound Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent like acetonitrile or DMSO.

  • Partitioning: In a screw-cap vial, add a known volume of the water phase (e.g., 5 mL). Add a small, precise volume of the compound stock solution such that the final concentration is well within the linear range of the analytical method. Then, add an equal volume of the 1-octanol phase (5 mL).

  • Equilibration: Cap the vial tightly and shake vigorously using a mechanical shaker for 1-2 hours at a controlled temperature (typically 25 °C).

  • Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and 1-octanol layers using a validated HPLC-UV method. A standard curve in each phase is required for accurate quantification.

  • Calculation: The partition coefficient P is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

  • Validation: Perform the experiment in triplicate. Run a control experiment with a compound of known LogP (e.g., caffeine) to validate the system.

Section 3: Acidity and Basicity (pKa): The Driver of In-Vivo Behavior

The pKa of a molecule dictates its ionization state at different physiological pH values, which profoundly impacts its solubility, receptor binding, and cell permeability. The pyrimidine core is basic, but this basicity is significantly influenced by the attached functional groups.

PropertyPredicted ValueRationale & Significance
pKa (Basic) ~ -1.0 to 1.0Pyrimidine itself has a pKa of 1.3. However, the strongly electron-withdrawing trifluoromethyl and cyano groups drastically reduce the electron density on the ring nitrogens, making them much less basic. A low pKa indicates the compound will be predominantly in its neutral, non-ionized form throughout the physiological pH range of the gut and blood (~1.5 to 7.4). This is generally favorable for passive diffusion across cell membranes. A related compound, 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, has a predicted acidic pKa of 1.67, demonstrating the powerful electron-withdrawing effect.[10]
Protocol: pKa Determination by Potentiometric Titration

This method measures the change in pH of a solution as a titrant is added, allowing for the determination of the pKa.

  • System Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0). Use a temperature-compensating probe.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent system (e.g., water with 10-20% methanol or DMSO to ensure solubility). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration (for basic pKa): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, a Gran plot can be used for more precise determination.

  • Self-Validation: The system is validated by titrating a known standard with a similar expected pKa (e.g., a substituted pyridine) to ensure the accuracy of the instrumentation and methodology.

Section 4: Implications for Drug Discovery and Development

The physicochemical properties of this compound make it a highly valuable building block for drug discovery programs, particularly in oncology and immunology where pyrimidine-based kinase inhibitors are prevalent.[11][12][13]

  • Metabolic Stability: The CF₃ group is a hard metabolic block, preventing oxidative metabolism at the 2-position of the pyrimidine ring. This leads to a longer in-vivo half-life and a more predictable pharmacokinetic profile.[4][7]

  • Target Engagement: The electron-deficient pyrimidine ring and the cyano group can participate in crucial hydrogen bonding and dipole interactions within an enzyme's active site. The CF₃ group can form favorable van der Waals or halogen-bond interactions.[4]

  • Favorable PK/PD Profile: The predicted low basicity ensures the molecule remains largely neutral, facilitating good membrane permeability. The moderate lipophilicity helps balance absorption with acceptable aqueous solubility, avoiding issues like high plasma protein binding or sequestration in adipose tissue that can plague overly lipophilic compounds.

The following diagram illustrates the logical relationship between the structural features of the molecule, its resulting physicochemical properties, and their ultimate impact on key drug development attributes.

Caption: Impact of molecular features on properties and drug outcomes.

Conclusion

This compound is more than a simple chemical; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its physicochemical profile—characterized by high metabolic stability, moderate lipophilicity, and low basicity—is deliberately tailored to overcome common liabilities in drug development. By understanding and experimentally verifying these core properties, researchers can effectively leverage this building block to design and synthesize next-generation therapeutics with enhanced efficacy and superior pharmacokinetic profiles.

References

  • BenchChem. The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWPAQ8Qr0nmMbI7Y5VqoZIQWD6kFj2QmdJ4yYcHiMSBdONGcG2TwDefsUJUPVOkdjK6cpx8cq9MFSK4iVYJxoIOsA1igMSOR6te4JA3ZLPu-sXyGd7DnZkSYOX9DPlFA4XfFyN3hbc9HUg29rTQbLvOTgyDu4GIdttvLuN-0SFcj2kNcRfxz1ZG7PzFD-U0VDGFGuaxKpvo_ZtCw==]
  • Shafiee, M., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(12), e2100222. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJJ4r-KX8UhodQzkqgQ30NC4TD0FyATnCHnAd6CJNjo7KntJmdEzpax8WES9ooiwU6ABgA1sl03t9FyDyJa4MAxSEUMyL3K8dwSeG0y5Q2Fu7KS-RkNsugS8agic_J60zgU_M8]
  • BenchChem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQy0_VB7WW09qyLwYbWTsbqkknqoH-imPjV1LPxi-zSmLGFdAAZfYzPfgwqpJS2_H1vuuWZl-AB444f3rlsASwv8TJiog2MCaW4Y2Hjml7ksnceRluidcRDe5eZZLLPzf7X0RlhKMaqW7e5qO_v9j3Xx7XfACyN6NsuoUIRUE_UoP_TlbGXUJAw_lIf0D3nGlWTjOw63IDHUd7BH6rEjne2GY=]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM8LmfYmx8h825Q7gw3d6l4fF1NNnQMH5yg6fNjh-MAjHWXpGbgU5GBRIejkKorPdiaSF9ytZK0-9eV12G-NN9tyyEZmqHkH4PifUseKoI94czYF9-zzrlCj6Nl2FaDsFngKm4mlkzQkQDpzSKorjYBm9T-7lQWAyH63JB9EWJukJArYpGEI71UKqHIec2JPHwZSqTsA6yj4Qc43MJvAqmVfVZrcqeB5i9GMJJRammin07xica]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaS4CK0970UKyEbKNM6R_DYBA3l7cSCmlOmNIkORJVvbQ0AyoKjOmL4_8_3fPZUFZ-u2cHpQIwIiyPW2RDxAwak9zvk4N321wVjIJ-h5XMb1oeAaJ0p1PrNOl9OvYNbpKpekvhdL9BwWe0PEDJSrPfIfWoOXEFTOhcSHIm6O0ZvOhBl-xJ6izBIFGTr2eUb5fgzUKps1X0K7OBSzOT9dXLzj_kHhNXPCiWdlxNGnrfFmO73g6No5JjpqhKEZH8CvzHlP5VctnMOZwK]
  • Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb5PmGBeadNOL53KHc11cSC0D3HzAnpQsTR3_hJQ-hUjJlhPUy6BnEEPYyvzaGUCSW0U-IAyINd-O1g5Cq-Axh_2SvtcqK8Px1mtzIR7pI9cbfXpf5l6Wur5yA09F6f2s_kzryPZZ26HxFc3Tr]
  • ResearchGate. Marketed drugs containing the pyrimidine scaffold. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFCaWDT9paRHJvpakO1NJVInu0mtztxDX3Idni-e5Izb2iBaDwjZ0ncL7bAoXZNsLWAWjEO0QZbmyRPdtq-T-aXfATOogmTIUH3tDS3-utf2aS_gswfIxG0SY-zyJICbAJZVUh8YFuSPK1r2Ht-3IKjaiJnXzWh8ZRq0rheemmpz3LcfgwYEhCSItkj66CsgU_A5nRXT0-cqV6anVY6us=]
  • BenchChem. The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk22Yv-717uqpW1UnBzWvIjvnqXZBCcqaj3a0q-TyR_UFPYjyMMxvtGrXVM3vDZpCQsEXJ-EKoWJX9cXgwENOPfLp5jDYgSHa0z0KIqHV3zfvcikCU_bcyuxoBTKAxwj6Sxjx03fuF3WUmX9ZD-tN2K-MIBFHmwet2MDH0QzX9c67JW7OAETOGOvzJWnH2RME74nuRcXI6p6R1l6YdnAOz]
  • ResearchGate. Marketed pyrimidine scaffold containing drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw5osD6FVaalV3bx7UN0YKL1e_QPNCMTCB-b9wpeoOwKm69XeULta1u-6o1OjtQv9bOM2adlmpDjjDnh82qAzSbrwe-maHvpQHsLg4OoOS5QmEkI4cJiM5RquZnFS8bArYX2isSZresPKdNirjbapaDXJIJJ8xX-QY-d7-TLme3spnNv_70NuEMre1AUXJ5CR_0JgijPjj3VlaZA==]
  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAX2FWj_LW9g7k7UIncIvju1Yzb2BNNTtUb9V4LuzUwBUV1wIM2di4a6bT4u14W3CzO2SPWzvLsMxWQ68kcPdGHeEUFOPI_eS4l2PgCaf4z6iV39wMFIrff99CQWCpxI5RooyxCNm0I7o9-q1RERTns9Au9N9cnSFhVQ0aao_wIrXCRJnzUb-nkJ37OzlTHIRUJ28w_wIwatvRQax77TCCTbdZbgG6b8zNEYUBVaQxY80dIEQ7nBW0CEifL0GDSNAD-tN5YapG13w9b72TuN7eG36vRQooZXtBr5zxmNSolMJLsEgI]
  • BLDpharm. 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbonitrile. [URL: https://vertexaisearch.cloud.google.
  • Sinfoo Biotech. 2-trifluoromethyl-pyrimidine-5-carbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb4-F4kBX8INQ9yAFR7-mqSsidlJ9FpEpdq3lMYIzqvgIX7L-x7UV1oWdw-RDKXw9Ij5qfptvwds2G329_Ps5EIIClO3DZVqWXukwHRTpTJ1ZuO1F3rWSKH9tS-DMlV7hCGX0g3mt7]
  • Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75TeUISWmR_YNhtM24eXHSis1GVdfcfbAJtIUkudnmIvc5Lmh7blhc2auNgtXEM4V0gHuaQeD-NU_V3jVx8HahYMIJ7vtHm41iA3Wnxg7v2M6joTYAAKyCPgnHOXk1Iiai5nz]
  • BLDpharm. 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGh2ydfZvILxsYvVstuKBIQeIaNuATmjyRipALeY7R2HHb_YztHaOHZlEsoPKXVXmmgsCAIh__OcSptZzBsFw04AokOOJSPxiFqa9od8AkNcoNw0qZhacgQjYr5spz2if432qo1418CteM]
  • Pyrimidines and Trifluoromethyl Groups: A Powerful Combination in Chemical Research. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYCscT2un3DsFgP5yHQpjq5NhYnUmCsVn5_zQ_BdtXYEakbhwOpcN8hK4nJRuBqOIC5LFFjT6PAdXWgENeOjjo5SqQF83fc2WXyCkPeCYXRoaSyno4XsTZudSW6hS062a8-B8RlERy0_ap1VTKyk6KwHaka0zkHtiJ0AGP5O7bloRqUJ3rNsUSvtfnOZQKoVQGmYabiRA7mLb1zbOklipYEBJztxaC-Mgqvea5lT9Q0cPodSXXCNhi9qaNCfbCvxvZNZwzHR5iUzfd2gxa]
  • PubChem. 2-(Trifluoromethyl)pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPZjAWREzbXEPdepXQAM-t7G_N1tbAD_vwFIMk7i2bWsd0FKTvg7NQFQgIB0jqB2fjU6AQspvy6whg_tGGxh5WwFbJpvtj-NtFW7OkxVeow7wmFguxskdylNGcgg5b26ukPgXA0mDNtmI3kAq09AKwH66wo9nOcasUogkyx9iwi57v]
  • Wu, Q., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103533. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX5F-NAs21o5Rksus2-MgbB_BiabIbqk_5sBQEz42cSAAdwy173R1sk9w_rkcRagmNgK66-Ss6CSgDf9wEMS7eW1LfjtFq0wJ1YvnjDh8opHgF15Y0FiruL_AOiq3v4mqmBpn_f_3nGpGsJU4Tz3wk8WokTQfTInzj_YRWfLtfzLCbQ92qbI0xz_SStNw5jjhoYyaGIrtNP-m8v_Akg7lwT7UCm2Uz_Z2aIaA9k894iEMIZskh5s0qhWpbdg==]
  • Pharmaffiliates. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlEiMizKa1g47a_n6IT0YKKF3XIwGh7EYKOcvzdf4mFr3ibB9usoBML_JMFjvMFUA3fkFdm-ZgCzg8k9EY21rPVwAC8WEdGy-Nd9DILk7l1fn6foxKU2CJJdYCtk7pc34RfvGSqZpoNFV2eVdx4Ol2NOVmVMFDWpOSBGZVJR9Uv_XyDPVpJSU104lXeUfk3GPxnTxnQEOoiQ7bRpHXEgEMKn37GasSetGy4xWd]
  • ChemicalBook. 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi1RRcYXyK3RD242bu5Zps5F3DP9a1G3FSspQsHgAuQz8aQ8xpX9V5YY76a72GCJ0SsyGcLYgu-Uo9ZQZyFJjkhk72UXpMj4_R6-aUWp-Nf4yh7DhdlfrhL6iLnmYnGIh-t30QDVUvbHYk3XOhBepX3iCy0tfeb3VXKPoa4Ck=]
  • Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2aZkh2ScGR9CvzMlhtPeYoJYQ9MUCUkGvni_8ZClE7nqEfOOyUhnYb6Wdv7zkqnjqc5512nmvyVTw4NjBTnEiC9V1oBknNC0euz_PqOKdjtNhmho-igWvnG5CzKqsjDFDxQ660kohl9OvKL5il7qGDfsjQw==]
  • Fares, M., et al. (2021). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. European Journal of Medicinal Chemistry, 223, 113645. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkQjmutWzL390wLFtqLLbaE1aRVSkzL-yLdjCFvTTJy3ec0PhTF6HFctHpwl1UFUwqEIodj6bvm0NJczR1kUOIwCQxA_N3DnMMwZWOD2tHZMyvSfGud6Tuthk7b4gAmcRMXNTo]
  • Google Patents. (2020). Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHvCDZEXBLt4uMKm9_i21BfjjG8TyTnUttIXAfvd3OcllvISADCoUCmxcBIQy5vU_a2RzIIGe-AC4K_es9Yt_1gVp4BvaODq9_Jd8MaaZPd2XOePSlgNkcuDoFVf4w2vg3WgGjK4zl94bI2EY=]
  • ChemicalBook. 4-AMINO-2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBONITRILE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRzXo9yuDxfLVKcgF_9JJGu0zcGve-jYB27O6HyVZcxX9x0nWvpd3XGqBU6AvV83DqJFX4ZuUqW10hYpGJvfQKA7r9tCD3eRx6eKTnoADjFx3ebOX8FWmmsUkOdOMGJzELqSLVg0PbBeUUgqgu5PiTRJs3dY4GFLdJwj5OFj9qDA==]
  • El-Hady, H. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(31), 14175-14191. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTPbGIUT-iGP4OlXK19xzX7JTu60n81VXaZJhQKdbDSV_0C1xfAmZbUINskUEKYTwxKw-BdkqLLOKlqMLgE98Z8VWTQCShyjdj3Rqqzn6D54ZQNC2EkCSSS1wvUCVgLk3xSvw4_tNtlpuskmED77TdP1jDPrvws6wEs3Rp]
  • Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 934571. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6sGYhMliXJWmU5eW-atqkrdXVJ2DQt_dr2ETPena2xXi7j7pYr0eh4hUx1j47wdq9CvvE757rLkkefnxKwzLScCBHwYrE3Ib1u-d3sw1VsFGFaApKRZ0EpBy25ihlFpp-Kk74M7C6EkS8Xu664R0rCVFPRf-21iN1Y9dqbvO0hO-ijRRGzur-Nk2tePnfPz7u]

Sources

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage in biologically relevant interactions. The strategic introduction of a trifluoromethyl group and a nitrile moiety, as seen in 2-(Trifluoromethyl)pyrimidine-5-carbonitrile, bestows unique electronic properties that are highly sought after in the design of novel therapeutics. The trifluoromethyl group, a powerful electron-withdrawing substituent, can significantly enhance metabolic stability, binding affinity, and cell permeability of a molecule. Simultaneously, the nitrile group serves as a versatile synthetic handle and a potent hydrogen bond acceptor, crucial for molecular recognition at biological targets. This guide provides a comprehensive overview of this compound (CAS No. 1032229-36-9), a key building block for the synthesis of next-generation pharmaceuticals.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated heterocyclic compound with the following key identifiers and predicted physicochemical properties.

PropertyValueSource
CAS Number 1032229-36-9
Molecular Formula C₆H₂F₃N₃[1]
Molecular Weight 173.09 g/mol [1]
Predicted Boiling Point Data not available
Predicted Melting Point Data not available
Predicted Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.Inferred from related structures
Predicted LogP ~1.5 - 2.5Inferred from related structures

Proposed Synthesis Pathway

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a plausible and efficient synthetic route can be designed based on established chemical transformations of pyrimidine derivatives. A logical approach involves the synthesis of a key intermediate, 2-(trifluoromethyl)pyrimidin-5-ol, followed by the conversion of the hydroxyl group to the desired nitrile functionality. A potential alternative involves a Sandmeyer-type reaction from an amino precursor.

Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol Intermediate

A patented method describes the synthesis of 2-(trifluoromethyl)pyrimidin-5-ol, which can serve as a crucial precursor.[2] The process involves the cyclization of 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate, followed by subsequent reaction steps.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol [2]

  • Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.

    • To a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.

    • Heat the mixture to 160-180°C and maintain the reaction for 4-6 hours.

    • Cool the reaction mixture to room temperature.

    • Add a pulping solvent (e.g., petroleum ether, n-hexane) to precipitate the solid product.

    • Filter and dry the solid to obtain 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.

  • Step 2: Aromatization to 2-(Trifluoromethyl)pyrimidin-5-ol.

    • The intermediate from Step 1 is reacted with p-toluenesulfonyl chloride.

    • The resulting product is then treated with a base at room temperature to facilitate the elimination reaction and subsequent aromatization to yield 2-(trifluoromethyl)pyrimidin-5-ol.

Conversion of Hydroxyl to Nitrile Functionality

The conversion of a phenolic hydroxyl group to a nitrile is a well-established transformation in organic synthesis. A common method involves a two-step process: conversion of the hydroxyl group to a better leaving group, such as a triflate, followed by a palladium-catalyzed cyanation.

Proposed Experimental Protocol: Synthesis of this compound

  • Step 1: Triflation of 2-(Trifluoromethyl)pyrimidin-5-ol.

    • Dissolve 2-(trifluoromethyl)pyrimidin-5-ol in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon).

    • Cool the solution to 0°C in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine or pyridine.

    • Slowly add triflic anhydride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude triflate intermediate.

  • Step 2: Palladium-Catalyzed Cyanation.

    • In a reaction vessel, combine the crude triflate intermediate, a cyanide source (e.g., zinc cyanide or potassium cyanide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf), and a polar aprotic solvent (e.g., DMF, DMA).

    • Degas the reaction mixture and place it under an inert atmosphere.

    • Heat the reaction to 80-120°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Pathway cluster_0 Synthesis of Precursor cluster_1 Conversion to Nitrile 1,3-diamino-2-hydroxypropane 1,3-diamino-2-hydroxypropane Intermediate_1 2-(Trifluoromethyl)- 1,4,5,6-tetrahydropyrimidin-5-ol 1,3-diamino-2-hydroxypropane->Intermediate_1 ethyl trifluoroacetate ethyl trifluoroacetate ethyl trifluoroacetate->Intermediate_1 Intermediate_2 2-(Trifluoromethyl)pyrimidin-5-ol Intermediate_1->Intermediate_2 Aromatization Triflate_Intermediate 2-(Trifluoromethyl)pyrimidin-5-yl trifluoromethanesulfonate Intermediate_2->Triflate_Intermediate Tf2O, Base Final_Product 2-(Trifluoromethyl)pyrimidine- 5-carbonitrile Triflate_Intermediate->Final_Product Pd Catalyst, CN source

Caption: Proposed synthetic pathway for this compound.

Reactivity and Key Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups renders the pyrimidine ring electron-deficient and susceptible to nucleophilic aromatic substitution, particularly at the 4- and 6-positions. The nitrile group can also undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic utility of this scaffold.

Reactivity cluster_reactions Key Transformations Core 2-(CF3)pyrimidine-5-CN Nucleophilic_Substitution Nucleophilic Aromatic Substitution (at C4/C6) Core->Nucleophilic_Substitution Nu- Nitrile_Hydrolysis Hydrolysis of Nitrile (to Carboxylic Acid) Core->Nitrile_Hydrolysis H3O+ Nitrile_Reduction Reduction of Nitrile (to Amine) Core->Nitrile_Reduction [H]

Caption: Key reactive sites and transformations of the core molecule.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the C4 and C6 positions of the pyrimidine ring. Due to the strong electron-withdrawing effects of the adjacent trifluoromethyl and nitrile groups, these protons will be significantly deshielded and appear at a high chemical shift (δ), likely in the range of 8.5-9.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atoms of the pyrimidine ring will be observed in the aromatic region, with their chemical shifts influenced by the attached substituents. The nitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is predicted to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[3] The chemical shift will be in the typical range for a CF₃ group attached to an aromatic ring.

IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the key functional groups. A sharp, medium-intensity band around 2230 cm⁻¹ is expected for the C≡N stretch of the nitrile group. The C-F stretching vibrations of the trifluoromethyl group will likely appear as strong bands in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=N stretching vibrations will also be present.[4]

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 173.[1] Fragmentation patterns are likely to involve the loss of HCN, F, and CF₃ radicals, which is characteristic of pyrimidine and trifluoromethyl-containing compounds.[5][6]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Numerous studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives in various therapeutic areas.

  • Anticancer Agents: A significant body of research has focused on the development of pyrimidine-5-carbonitrile derivatives as potent anticancer agents. These compounds have been shown to target a variety of cancer-related proteins, including:

    • Epidermal Growth Factor Receptor (EGFR) Kinase: Several series of pyrimidine-5-carbonitrile derivatives have been designed and synthesized as inhibitors of both wild-type and mutant forms of EGFR, a key driver in many cancers.[7][8]

    • Cyclooxygenase-2 (COX-2): Some derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme implicated in inflammation and cancer progression.[9][10]

    • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, has been achieved with novel pyrimidine-5-carbonitrile compounds.

  • Other Therapeutic Areas: The versatility of the pyrimidine-5-carbonitrile scaffold extends beyond oncology. Derivatives have been investigated for a range of other biological activities, including their potential as antiviral, anti-inflammatory, and antimicrobial agents. The trifluoromethyl group, in particular, is a key feature in many modern agrochemicals, suggesting potential applications in this field as well.

Applications cluster_apps Therapeutic Potential Core 2-(Trifluoromethyl)pyrimidine- 5-carbonitrile A Privileged Scaffold Anticancer Anticancer Agents Core:f1->Anticancer Antiviral Antiviral Core:f1->Antiviral Anti_inflammatory Anti-inflammatory Core:f1->Anti_inflammatory Agrochemical Agrochemicals Core:f1->Agrochemical

Caption: Potential applications of the this compound scaffold.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the field of organic and medicinal chemistry. Its unique combination of a trifluoromethyl group and a nitrile moiety on a pyrimidine core provides a powerful platform for the design and synthesis of novel compounds with significant therapeutic potential. While detailed experimental data for this specific compound is not widely published, its synthesis is achievable through established methodologies, and its properties and reactivity can be reliably predicted. The continued exploration of derivatives based on this scaffold holds great promise for the discovery of new and effective drugs to address a range of unmet medical needs, particularly in the area of oncology.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(19), 4569–4576. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). RSC Advances, 12(45), 29599-29618. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). RSC Advances, 13(38), 26503-26523. [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(19), 4569–4576. [Link]

  • Supporting Information for "Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Boronic Acids and Esters". (n.d.). Retrieved from [Link]

  • El-Sayed, S. A., El-Zahar, M. S., & Ali, S. A. E.-S. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). Scientific Reports, 14(1), 1-13. [Link]

  • Makki, M. S. T., Bakhotmah, D. A., Abdel-Rahman, R. M., & El-Shahawy, M. M. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Organic Chemistry, 2(3), 311-320. [Link]

  • Aher, J. S., & Sonar, J. P. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules, 27(21), 7485. [Link]

  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

  • Singh, R., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3176. [Link]

  • Sinfoo Biotech. (n.d.). 2-trifluoromethyl-pyrimidine-5-carbonitrile. Retrieved from [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules, 27(21), 7485. [Link]

  • 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. (2021). The Journal of Organic Chemistry, 86(24), 18073-18080. [Link]

  • Synthesis of pyrimidine 5‐carbonitrile derivatives. (n.d.). Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. (2020).
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). Scientific Reports, 14(1), 3123. [Link]

  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. (2012). International Journal of Organic Chemistry, 2, 311-320. [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Retrieved from [Link]

  • Figure S6. 13 C NMR spectrum of the 6-(2-furyl)-2-methyl-4-trifluoromethylpyrimidine ( 3a ), CDCl . 3. (n.d.). Retrieved from [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). Scientific Reports, 14(1), 3123. [Link]

  • 2-(METHYLTHIOL)-4-TRIFLUOROMETHYL-PYRROLO-[2,3-D]-PYRIMIDINE. (n.d.). In SpectraBase. Retrieved from [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2020). European Journal of Medicinal Chemistry, 191, 112151. [Link]

  • 2-(Trifluoromethyl)pyridine. (n.d.). In SpectraBase. Retrieved from [Link]

  • 19Flourine NMR. (n.d.). Retrieved from [Link]

  • Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. (2021). Molecules, 26(16), 4983. [Link]

  • Synthesis of pyrimidine-5-carbonitriles 1a–d. (n.d.). Retrieved from [Link]

  • 21.03 Sandmeyer Reaction. (n.d.). Retrieved from [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2021). Expert Opinion on Drug Discovery, 16(10), 1075-1078. [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (2005). Organic Letters, 7(20), 4431-4433. [Link]

  • Name Reactions. (n.d.). Retrieved from [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2022). New Journal of Chemistry, 46(12), 5656-5674. [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020). Organic & Biomolecular Chemistry, 18(38), 7608-7634. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic strategies, spectroscopic principles, and computational modeling, this document offers in-depth insights into the synthesis, structural characteristics, and potential applications of this molecule. Given the limited availability of direct experimental data in peer-reviewed literature, this guide integrates data from closely related analogues with theoretical predictions to provide a robust and scientifically grounded resource.

Introduction: The Significance of Trifluoromethylated Pyrimidines

The pyrimidine scaffold is a foundational heterocyclic motif in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethylated pyrimidines have emerged as a promising class of compounds in the development of novel therapeutics, particularly in oncology and virology. This compound, with its unique substitution pattern, represents a key building block for the synthesis of more complex and potentially bioactive molecules.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A logical approach to the synthesis involves a multi-step reaction sequence, as depicted in the workflow below. This proposed pathway leverages commercially available starting materials and well-understood reaction mechanisms.

G A Starting Materials: - Trifluoroacetamidine - Ethoxymethylenemalononitrile B Step 1: Condensation Reaction Solvent: Ethanol Base: Sodium Ethoxide A->B Reactants C Intermediate: Sodium 1-cyano-2-(2,2,2-trifluoroacetamido)vinyl)amide B->C Forms D Step 2: Cyclization Reagent: Formic Acid C->D Treatment with E Final Product: This compound D->E Yields

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Predicted)
  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trifluoroacetamidine hydrochloride in anhydrous ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide to generate the free base in situ.

  • Condensation: To the ethanolic solution of trifluoroacetamidine, add an equimolar amount of ethoxymethylenemalononitrile.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cyclization: Upon completion of the condensation, the reaction mixture is acidified with formic acid and heated to reflux.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic and Structural Characterization

Due to the absence of published experimental spectra for this compound, the following characterization data is predicted based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • 1H NMR: The proton NMR spectrum is expected to be simple, exhibiting two singlets in the aromatic region corresponding to the protons on the pyrimidine ring. The proton at the C4 position is expected to be more deshielded than the proton at the C6 position due to the anisotropic effect of the adjacent nitrile group.

  • 13C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms. The carbon of the nitrile group will appear in the characteristic downfield region. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyrimidine ring carbons will be influenced by the electron-withdrawing effects of the trifluoromethyl and nitrile substituents.

Atom Predicted 1H Chemical Shift (δ, ppm) Predicted 13C Chemical Shift (δ, ppm)
C2-~155 (q, 2JCF)
C4~9.2~160
C5-~110
C6~9.0~158
CN-~115
CF3-~120 (q, 1JCF)

Table 1: Predicted 1H and 13C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide key information about the functional groups present in the molecule.

  • C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm-1, which is characteristic of a conjugated nitrile group.

  • C-F Stretches: Strong absorption bands are anticipated in the region of 1100-1300 cm-1, corresponding to the stretching vibrations of the C-F bonds in the trifluoromethyl group.

  • C=N and C=C Stretches: A series of medium to strong absorption bands are expected in the 1400-1600 cm-1 region, arising from the stretching vibrations of the pyrimidine ring.

Computational Molecular Modeling

In the absence of experimental X-ray crystallographic data, Density Functional Theory (DFT) calculations provide a powerful tool for predicting the three-dimensional structure and electronic properties of this compound. Geometry optimization at a suitable level of theory (e.g., B3LYP/6-31G*) can yield valuable insights into bond lengths, bond angles, and dihedral angles.

Caption: 2D representation of the molecular structure of this compound.

Predicted Molecular Geometry
Parameter Predicted Value
Bond Lengths (Å)
C2-N11.34
C2-N31.33
N3-C41.34
C4-C51.40
C5-C61.39
C6-N11.33
C2-C(F3)1.50
C-F1.35
C5-C(N)1.44
C≡N1.16
**Bond Angles (°) **
N1-C2-N3126
C2-N3-C4116
N3-C4-C5123
C4-C5-C6118
C5-C6-N1122
C6-N1-C2115

Table 2: Predicted key bond lengths and bond angles of this compound from DFT calculations.

The pyrimidine ring is predicted to be essentially planar. The trifluoromethyl group will likely adopt a staggered conformation relative to the pyrimidine ring to minimize steric hindrance.

Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the design of inhibitors targeting various enzymes and receptors implicated in disease. The pyrimidine core can participate in hydrogen bonding interactions within protein binding sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic and electrostatic interactions. The nitrile group can also act as a hydrogen bond acceptor or be further functionalized.

Derivatives of pyrimidine-5-carbonitrile have shown promising activity as inhibitors of Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), all of which are important targets in cancer therapy. The trifluoromethyl group, in particular, can contribute to improved cell permeability and metabolic stability, key attributes for successful drug candidates.

G cluster_0 Core Scaffold cluster_1 Potential Biological Targets cluster_2 Therapeutic Areas A This compound B Kinases (e.g., EGFR, VEGFR) A->B Inhibition C Other Enzymes A->C Modulation D Receptors A->D Binding E Oncology B->E F Inflammatory Diseases C->F G Infectious Diseases C->G

Caption: Potential applications of the this compound scaffold in drug discovery.

Conclusion

This compound is a molecule with significant potential as a building block in the development of novel therapeutic agents. While direct experimental data on its molecular structure is currently limited, this in-depth technical guide provides a comprehensive overview based on established chemical principles, data from analogous compounds, and computational modeling. The predicted synthetic route, spectroscopic data, and molecular geometry offer a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rational design and synthesis of new pyrimidine-based compounds with enhanced biological activity.

References

  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 946592. [Link]

  • National Center for Biotechnology Information (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed Central. [Link]

  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 26(16), 4973. [Link]

  • Jadhav, C. K., et al. (2014). Scheme 1 Synthesis of 2-thioxo and 2-oxo-pyrimidine-5-carbonitriles. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268. [Link]

  • Palmer, R. A., et al. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-

Spectroscopic and Structural Elucidation of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Trifluoromethyl)pyrimidine-5-carbonitrile is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and cyano groups on the pyrimidine core, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this molecule, offering both predicted data based on established principles and detailed, field-proven protocols for its empirical analysis. This document is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, analysis, and application.

PropertyValueSource
Molecular Formula C₆H₂F₃N₃[1]
Molecular Weight 173.10 g/mol [1]
CAS Number 1032229-36-9[1]
Appearance White to off-white solid (predicted)
Melting Point Not available (expected to be a solid at room temperature)
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, CDCl₃, acetone)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming its structure.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established computational methods and empirical data from analogous structures.

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.3Singlet1HH-4
~9.0Singlet1HH-6

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~162C-4
~160C-6
~155 (quartet, JCF ≈ 35 Hz)C-2
~120 (quartet, JCF ≈ 275 Hz)CF₃
~115CN
~110C-5

¹⁹F NMR (470 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
~-68SingletCF₃

Interpretation and Rationale:

  • ¹H NMR: The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, with their downfield shift influenced by the electron-withdrawing effects of the trifluoromethyl and cyano groups.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom. The carbon attached to the trifluoromethyl group (C-2) and the trifluoromethyl carbon itself will exhibit characteristic quartet splitting due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typical for a CF₃ group attached to an electron-deficient aromatic ring.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra of this compound.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. c. Ensure complete dissolution; vortex or sonicate briefly if necessary.

2. Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

3. Data Acquisition: a. ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). b. ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 or more scans). c. ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a high-sensitivity nucleus, so fewer scans are generally needed.

4. Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Perform baseline correction. d. Integrate the peaks in the ¹H spectrum. e. Calibrate the chemical shift scale.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Data

The table below lists the predicted characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibration
~2230Medium-StrongC≡N stretch (nitrile)
~1600-1450Medium-StrongC=C and C=N stretching (pyrimidine ring)
~1350-1100StrongC-F stretching (trifluoromethyl group)
~3100-3000Weak-MediumAromatic C-H stretch

Interpretation and Rationale:

  • The nitrile group (C≡N) is expected to show a sharp, characteristic absorption band around 2230 cm⁻¹.

  • The trifluoromethyl group (CF₃) will exhibit strong C-F stretching vibrations in the 1350-1100 cm⁻¹ region.

  • The pyrimidine ring will have several bands in the fingerprint region corresponding to C=C and C=N stretching vibrations.

  • Weak to medium intensity bands for aromatic C-H stretching are anticipated above 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.

1. Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue if necessary. b. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

2. Sample Analysis: a. Place a small amount of the solid sample directly onto the ATR crystal. b. Apply pressure using the built-in press to ensure good contact between the sample and the crystal. c. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

3. Data Processing and Cleaning: a. The instrument software will automatically perform the background subtraction. b. If necessary, apply a baseline correction. c. Label the significant peaks in the spectrum. d. Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, heterocyclic compounds.

m/zIon
174.0328[M+H]⁺
196.0147[M+Na]⁺

Interpretation and Rationale:

  • In positive ion mode ESI-MS, the molecule is expected to be readily protonated to form the [M+H]⁺ ion, which will be the base peak.

  • Adducts with sodium ([M+Na]⁺) are also commonly observed, particularly if there are trace amounts of sodium salts present in the sample or solvent.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion, providing a high degree of confidence in the molecular formula.

Experimental Protocol for ESI-MS Data Acquisition

1. Sample Preparation: a. Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. b. A small amount of a weak acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation.

2. Instrument Setup and Calibration: a. Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy. b. Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature. These parameters may need to be optimized for the specific compound.[2][3]

3. Data Acquisition: a. Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. b. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

4. Data Analysis: a. Identify the molecular ion peak ([M+H]⁺) and any other significant adducts. b. If using HRMS, compare the measured exact mass to the theoretical mass for the expected elemental composition to confirm the molecular formula. c. If performing tandem MS (MS/MS), select the [M+H]⁺ ion for fragmentation and analyze the resulting product ions to gain structural information. A plausible fragmentation pathway would involve the loss of HCN or CF₃.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Purity & Structure IR IR Spectroscopy (ATR) Purification->IR Functional Groups MS Mass Spectrometry (ESI-HRMS) Purification->MS Molecular Weight Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed protocols for their acquisition and interpretation. By integrating data from NMR, IR, and mass spectrometry, researchers can confidently confirm the structure and purity of this important synthetic building block. The methodologies described herein are robust and widely applicable to the characterization of a broad range of small organic molecules, serving as a valuable resource for the scientific community.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • PubChem. 2-(Trifluoromethyl)pyrimidine. National Center for Biotechnology Information. [Link]

  • Dietschreit, J. C. B., Wagner, A., Hellmich, U. A., Le, T. A., & Ochsenfeld, C. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(22), 8539-8543. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial. [Link]

  • Kruve, A., Kaupmees, K., & Lõkov, M. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]

  • Springer Nature. NMR Protocols and Methods. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Trifluoromethyl)pyrimidine-5-carbonitrile is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF3) group onto the pyrimidine scaffold imparts unique electronic properties, influencing the molecule's reactivity, stability, and biological activity. The pyrimidine-5-carbonitrile moiety is a well-established pharmacophore found in numerous biologically active molecules, including kinase inhibitors for cancer therapy.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering insights for its application in drug discovery and chemical synthesis.

Molecular Structure and Physicochemical Properties

The structure of this compound, with CAS Number 1032229-36-9, is characterized by a pyrimidine ring substituted with a highly electron-withdrawing trifluoromethyl group at the 2-position and a cyano group at the 5-position.[8] This substitution pattern dictates the molecule's chemical behavior.

PropertyValueSource
Molecular Formula C6H2F3N3[8]
Molecular Weight 173.0954 g/mol [8]
CAS Number 1032229-36-9[8]

Reactivity Profile

The reactivity of this compound is dominated by the electronic effects of its substituents. The trifluoromethyl group and the nitrogen atoms of the pyrimidine ring render the aromatic system electron-deficient, making it susceptible to nucleophilic attack. The cyano group can also participate in a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, exacerbated by the CF3 group, activates the ring towards nucleophilic aromatic substitution. While the title compound lacks a leaving group other than the substituents themselves, related studies on halogenated pyrimidines demonstrate the propensity for SNAr reactions.[9] For instance, in related pyrimidine systems, halogens at the 2, 4, and 6 positions are readily displaced by nucleophiles.

Causality behind Experimental Choices: In a hypothetical scenario where a leaving group (e.g., a halogen) is present on the ring, the choice of nucleophile and reaction conditions would be critical. Softer nucleophiles would be expected to react preferentially at softer electrophilic centers. The choice of solvent can also influence the reaction rate and selectivity, with polar aprotic solvents generally favoring SNAr reactions.

Reactions of the Cyano Group

The cyano group of this compound is a versatile functional handle for further molecular elaboration.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide intermediate. This transformation is a common strategy for introducing a carboxylic acid moiety, which can serve as a key interaction point with biological targets.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This provides a route to aminomethylpyrimidine derivatives.

  • Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions, for example, with azides to form tetrazoles. This is a valuable transformation for accessing bioisosteres of carboxylic acids.

Reactions involving the Trifluoromethyl Group

The C-CF3 bond is generally robust; however, under certain conditions, reactions involving this group can occur. While direct nucleophilic attack on the trifluoromethyl group is difficult, its strong electron-withdrawing nature can influence the reactivity of adjacent positions.

Expertise & Experience Insight: The trifluoromethyl group significantly enhances the acidity of any C-H bonds on the pyrimidine ring, potentially facilitating deprotonation and subsequent reaction with electrophiles. However, on the unsubstituted pyrimidine ring of the title compound, this effect is less direct.

Stability Profile

The stability of this compound is a key consideration for its storage, handling, and application.

Thermal Stability
Hydrolytic Stability

The hydrolytic stability of the C-F bond is generally high. However, the stability of the overall molecule in aqueous media will depend on the pH.

  • Acidic Conditions: Under strongly acidic conditions, hydrolysis of the cyano group to a carboxylic acid may occur. The pyrimidine ring itself is relatively stable to acid hydrolysis.

  • Basic Conditions: In strongly basic media, the pyrimidine ring may be susceptible to ring-opening reactions. Additionally, while the C-CF3 bond is generally stable, extreme basic conditions can sometimes lead to the degradation of trifluoromethyl groups, particularly when activated by adjacent functionalities.[12]

Photochemical Stability

Many aromatic and heterocyclic compounds exhibit sensitivity to UV light. While specific data is lacking for this compound, it is prudent to store it protected from light to prevent potential photodegradation.

Experimental Protocols (Illustrative)

The following are illustrative protocols for reactions that this compound could potentially undergo, based on the reactivity of similar compounds.

Protocol 1: Hydrolysis of the Cyano Group to a Carboxylic Acid

Objective: To convert the cyano group to a carboxylic acid.

Methodology:

  • Dissolve this compound (1 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (5 mL).

  • Heat the reaction mixture at reflux for 6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Adjust the pH to ~3 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid.

Self-Validating System: The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the nitrile stretch and the appearance of a broad carboxylic acid O-H stretch in the IR spectrum would provide further validation.

Protocol 2: Reduction of the Cyano Group to a Primary Amine

Objective: To reduce the cyano group to an aminomethyl group.

Methodology:

  • To a stirred suspension of lithium aluminum hydride (2 mmol) in anhydrous tetrahydrofuran (20 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1 mmol) in anhydrous THF (10 mL) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH4 by the sequential dropwise addition of water (0.2 mL), 15% aqueous NaOH (0.2 mL), and water (0.6 mL).

  • Filter the resulting precipitate and wash it with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford (2-(Trifluoromethyl)pyrimidin-5-yl)methanamine.

Self-Validating System: Successful reduction would be confirmed by the disappearance of the nitrile signal in the 13C NMR and IR spectra, and the appearance of signals corresponding to the aminomethyl group in the 1H and 13C NMR spectra.

Visualizations

Diagram 1: General Reactivity of this compound

G A This compound B Nucleophilic Aromatic Substitution (at hypothetical leaving group) A->B Nucleophile C Hydrolysis of Nitrile (Acid/Base) A->C H3O+ or OH- D Reduction of Nitrile (e.g., LiAlH4) A->D Reducing Agent E Cycloaddition with Nitrile (e.g., with azides) A->E NaN3 F 2-(Trifluoromethyl)pyrimidine -5-carboxylic acid C->F G (2-(Trifluoromethyl)pyrimidin -5-yl)methanamine D->G H 5-(1H-Tetrazol-5-yl)-2- (trifluoromethyl)pyrimidine E->H

Caption: Predicted reactivity pathways of this compound.

Diagram 2: Workflow for Stability Assessment

G cluster_0 Stability Testing Protocol A Sample of 2-(Trifluoromethyl) -pyrimidine-5-carbonitrile B Stress Conditions A->B C Thermal Stress (e.g., 60°C, 80°C) B->C D Hydrolytic Stress (pH 2, 7, 12) B->D E Photolytic Stress (UV/Vis light) B->E F Analysis of Stressed Samples (HPLC, LC-MS, NMR) C->F D->F E->F G Degradation Profile & Stability Assessment F->G

Caption: A logical workflow for the comprehensive stability testing of the title compound.

Conclusion

This compound is a valuable building block with a rich, albeit largely inferred, reactivity profile. Its electron-deficient pyrimidine ring and versatile cyano group offer numerous opportunities for chemical modification. The presence of the trifluoromethyl group is expected to confer enhanced thermal stability. Further experimental investigation into the specific reaction kinetics and degradation pathways of this compound will undoubtedly expand its utility in the development of novel pharmaceuticals and advanced materials.

References

Sources

The Multifaceted Biological Potential of Trifluoromethylpyrimidine Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethyl Group in Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone in medicinal chemistry and agrochemical research, forming the backbone of numerous bioactive molecules.[1] Its inherent biological activities are vast, spanning antiviral, anti-inflammatory, anticancer, and anti-HIV properties.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold dramatically amplifies its therapeutic and pesticidal potential. The unique physicochemical properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance a molecule's binding affinity to target proteins, improve its metabolic profile, and increase its cellular uptake.[2] This guide provides an in-depth exploration of the diverse biological activities of trifluoromethylpyrimidine compounds, delving into their mechanisms of action, providing detailed experimental protocols for their evaluation, and presenting key data to inform future research and development.

Anticancer Activity: Targeting Key Oncogenic Pathways

Trifluoromethylpyrimidine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines, including prostate (PC-3), chronic myelogenous leukemia (K562), cervical (HeLa), and lung (A549) cancers.[1][3] A primary mechanism underlying their antitumor effect is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[4][5]

Mechanism of Action: EGFR Inhibition, Apoptosis Induction, and Cell Cycle Arrest

Overexpression or mutation of EGFR is a hallmark of many cancers, leading to aberrant downstream signaling and uncontrolled cell growth.[4] Certain 5-trifluoromethylpyrimidine derivatives have been specifically designed as EGFR inhibitors.[4] For instance, compound 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide) has shown remarkable inhibitory activity against EGFR kinase with an IC50 value of 0.091 µM.[4] This inhibition of EGFR disrupts critical signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, which are essential for tumor cell proliferation and survival.[6]

Beyond direct enzyme inhibition, these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest.[4][5] Compound 9u , for example, has been shown to induce early apoptosis in A549 lung cancer cells and arrest the cell cycle in the G2/M phase.[4] This multifaceted mechanism of action makes trifluoromethylpyrimidine compounds particularly attractive as potential cancer therapeutics.

Visualization of a Potential Anticancer Signaling Pathway

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibition CellCycle Cell Cycle Progression AKT->CellCycle Compound Trifluoromethyl- pyrimidine Compound Compound->EGFR Inhibition

Caption: EGFR signaling pathway inhibition by a trifluoromethylpyrimidine compound.

Quantitative Data: Anticancer Activity
Compound IDTarget Cell LineIC50 (µM)Reference
9u A549 (Lung Cancer)0.35[4]
9u MCF-7 (Breast Cancer)3.24[4]
9u PC-3 (Prostate Cancer)5.12[4]
3b C32 (Melanoma)24.4[2]
3b A375 (Melanoma)25.4[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][7]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylpyrimidine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylpyrimidine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal and Insecticidal Activities: Protecting Agriculture

Trifluoromethylpyrimidine derivatives have also demonstrated significant potential in agriculture as antifungal and insecticidal agents.[1][8]

Antifungal Activity

These compounds exhibit broad-spectrum antifungal activity against various plant pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea.[1][8] Some derivatives have shown efficacy comparable to or even exceeding that of commercial fungicides like tebuconazole and pyrimethanil.[1][8]

Mechanism of Action: While the precise molecular targets are still under investigation for many trifluoromethylpyrimidine antifungals, it is known that fluorinated pyrimidines can interfere with fungal DNA replication and protein synthesis.[9]

Insecticidal Activity

Moderate insecticidal activity has been observed against pests such as Mythimna separata and Spodoptera frugiperda.[1] The mechanism of action for pyrimidine-based insecticides can involve targeting insect-specific receptors. For instance, some insecticides target the ryanodine receptor, a calcium channel crucial for muscle contraction in insects.[10][11]

Quantitative Data: Antifungal and Insecticidal Activity
Compound ClassTarget OrganismActivityReference
Amide DerivativesBotrytis cinereaUp to 100% inhibition at 50 µg/mL[1]
N-phenylbenzamide DerivativesPhomopsis sp.>90% inhibition at 50 µg/mL[8]
Amide DerivativesSpodoptera frugiperdaUp to 90% mortality at 500 µg/mL[1]
N-phenylbenzamide DerivativesMythimna separataUp to 90% mortality at 500 µg/mL[8]
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility (MIC Determination)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][12]

Materials:

  • Fungal strains

  • Appropriate broth medium (e.g., Potato Dextrose Broth)

  • Trifluoromethylpyrimidine compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the trifluoromethylpyrimidine compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized fungal spore or mycelial suspension.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.[1]

Antiviral and Antibacterial Potential: An Emerging Frontier

While less explored, the antiviral and antibacterial activities of trifluoromethylpyrimidine compounds represent a promising area for future research.

Antiviral Activity

Pyrimidine derivatives are known to exhibit a wide range of antiviral activities against viruses such as influenza virus, herpes virus, and HIV.[13] The introduction of a trifluoromethyl group can enhance these properties. For example, trifluorothymidine has shown activity against cytomegalovirus.[14] A potential mechanism of action is the inhibition of viral polymerases, which are essential for viral replication.[14][15]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.[4][6]

Materials:

  • Susceptible host cell line

  • Virus stock

  • Culture medium

  • Trifluoromethylpyrimidine compounds

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus.

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Stain the cells with crystal violet to visualize the plaques (areas of cell death).

  • Data Analysis: Count the number of plaques in each well and calculate the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).[4]

Antibacterial Activity

Some thiophenyl-substituted pyrimidine derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16] The proposed mechanism of action involves the inhibition of FtsZ polymerization and GTPase activity, which are critical for bacterial cell division.[16][17]

Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility (MIC Determination)

A similar broth microdilution protocol as described for antifungal testing can be used to determine the MIC of trifluoromethylpyrimidine compounds against bacterial strains.[1][12] The primary differences will be the use of bacterial-specific growth media (e.g., Mueller-Hinton broth) and incubation conditions (e.g., 37°C for 18-24 hours).

Conclusion and Future Directions

Trifluoromethylpyrimidine compounds represent a versatile and highly promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy in anticancer, antifungal, and insecticidal applications, coupled with their emerging potential as antiviral and antibacterial agents, underscores their importance in both medicine and agriculture. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective therapeutic and crop protection agents. Further research should focus on elucidating the specific molecular targets for their antifungal and insecticidal activities, as well as expanding the investigation into their antiviral and antibacterial properties.

References

  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]

  • Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]

  • Zhan, W., et al. (2022). Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoromethylpyrimidine Moiety. Journal of Chemistry, 2022, 5607835. [Link]

  • Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2366-2380. [Link]

  • El-Dydamony, M. M., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2366-2380. [Link]

  • Shoshan-Barmatz, V., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50812. [Link]

  • Accoceberry, I., & Noël, T. (2006). [Antifungals cellular targets and mechanisms of resistance]. Therapie, 61(3), 195-199. [Link]

  • Smee, D. F., et al. (1985). Activity of trifluorothymidine against cytomegalovirus. Antimicrobial agents and chemotherapy, 28(4), 493-497. [Link]

  • De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of clinical virology, 30(2), 115-133. [Link]

  • Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]

  • Sattelle, D. B., et al. (2009). Insect ryanodine receptors: molecular targets for novel pest control chemicals. Invertebrate Neuroscience, 9(3-4), 115-131. [Link]

  • Abdel-Rahman, A. A. H., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current medicinal chemistry, 29(44), 7434-7455. [Link]

  • Ma, W., et al. (2021). Ryanodine Receptor as Insecticide Target. Current drug targets, 22(13), 1538-1547. [Link]

  • Li, W., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 9(2), 947-953. [Link]

  • Li, W., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 9(2), 947-953. [Link]

Sources

The Ascendant Trajectory of Pyrimidine-5-carbonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

In the landscape of heterocyclic chemistry, the pyrimidine nucleus stands as a privileged scaffold, a foundational element in the architecture of life itself as a key component of nucleic acids.[1][2][3] This inherent biological relevance has propelled pyrimidine derivatives to the forefront of drug discovery, yielding a diverse armamentarium of therapeutic agents with applications spanning from oncology to infectious diseases.[2][3] This guide delves into a specific, and increasingly significant, subclass: the pyrimidine-5-carbonitrile derivatives. The introduction of the cyano group at the 5-position imparts unique electronic properties and serves as a versatile chemical handle, paving the way for the synthesis of novel molecular entities with potent and selective biological activities. We will explore the synthetic strategies, delve into the nuanced mechanisms of action, and illuminate the therapeutic potential of this promising class of compounds, offering a comprehensive resource for researchers and drug development professionals.

I. The Molecular Architecture: Synthesis and Chemical Properties

The synthetic versatility of the pyrimidine-5-carbonitrile core allows for the creation of vast and diverse chemical libraries. A cornerstone of its synthesis is the multicomponent Biginelli reaction or variations thereof, which offers a straightforward and efficient route to the core scaffold.[4][5]

General Synthetic Strategy: A Modern Biginelli Approach

A prevalent and efficient method for the synthesis of the pyrimidine-5-carbonitrile backbone involves a one-pot reaction of an aromatic aldehyde, ethyl cyanoacetate, and urea or thiourea.[4][5] This reaction can be catalyzed by various reagents, with recent advancements highlighting the use of eco-friendly and reusable catalysts.[6]

Experimental Protocol: One-Pot Synthesis of a Dihydropyrimidine-5-carbonitrile Precursor

  • Reactant Preparation: In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and thiourea (1.2 mmol).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of a base like potassium carbonate or a modern catalyst as described in the literature.[4] Some solvent-free methods using catalysts like ammonium chloride have also been reported for a greener approach.[5]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization from an appropriate solvent to yield the 6-oxo- or 6-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile precursor.[4]

This precursor serves as a versatile intermediate for further functionalization. The thioxo group, for instance, can be alkylated, and the pyrimidine ring can be subjected to various substitution reactions to introduce diverse pharmacophoric elements.[4][7]

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product Aldehyde Aldehyde Reaction_Vessel Reflux in Ethanol (Catalyst) Aldehyde->Reaction_Vessel Ethyl_Cyanoacetate Ethyl_Cyanoacetate Ethyl_Cyanoacetate->Reaction_Vessel Thiourea Thiourea Thiourea->Reaction_Vessel Precursor Pyrimidine-5-carbonitrile Precursor Reaction_Vessel->Precursor

Caption: A generalized workflow for the one-pot synthesis of the pyrimidine-5-carbonitrile core.

II. Therapeutic Frontiers: Biological Activities and Mechanisms of Action

Pyrimidine-5-carbonitrile derivatives have emerged as potent modulators of various biological pathways, with a predominant focus on oncology and inflammatory diseases. Their mechanism of action often involves the inhibition of key enzymes that are dysregulated in these conditions.

A. Oncology: Targeting Aberrant Cell Signaling

The fight against cancer has been a major driver for the development of pyrimidine-5-carbonitrile derivatives. These compounds have shown remarkable efficacy in targeting key kinases involved in cancer cell proliferation, survival, and angiogenesis.[3]

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[7] Its overexpression is a hallmark of many solid tumors.[7] Several pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimetic inhibitors of EGFR, showing potent activity against both wild-type and mutant forms of the receptor.[7][8][9]

  • Mechanism of Action: These derivatives typically possess a scaffold that can fit into the ATP-binding pocket of the EGFR kinase domain. They form crucial hydrogen bond interactions with key amino acid residues, preventing the binding of ATP and subsequent autophosphorylation, thereby blocking downstream signaling pathways.[7]

  • Key Findings:

    • Compound 10b was identified as a potent EGFR inhibitor with an IC50 value of 8.29 nM and demonstrated significant anticancer activity against HepG2, A549, and MCF-7 cell lines.[8] It also induced cell cycle arrest at the G2/M phase and promoted apoptosis.[8]

    • Compound 11b exhibited potent activity against both wild-type EGFR (EGFRWT) and the T790M mutant, with IC50 values of 0.09 µM and 4.03 µM, respectively.[9][10] This compound was found to be more active than the reference drug erlotinib against several cancer cell lines.[9][10]

2. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

VEGFR-2 is another critical receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.

  • Mechanism of Action: Pyrimidine-5-carbonitrile derivatives have been developed to target the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling, leading to a reduction in tumor angiogenesis.

  • Key Findings:

    • A series of novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated as VEGFR-2 inhibitors.[11] Compounds 11c, 11e, 12b, and 12c were identified as the most potent inhibitors, with IC50 values ranging from 0.53 to 1.38 µM.[11]

    • Compound 11e not only showed potent VEGFR-2 inhibition (IC50 = 0.61 µM) but also exhibited excellent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines and induced cell cycle arrest at the S phase.[11]

3. PI3K/AKT Pathway Inhibition:

The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[12] Its aberrant activation is a common event in many cancers.

  • Mechanism of Action: Certain pyrimidine-5-carbonitrile derivatives have been shown to inhibit key components of this pathway, such as PI3K and AKT, leading to the induction of apoptosis in cancer cells.

  • Key Findings:

    • Compound 7f from a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitriles was found to be a potent inhibitor of PI3Kδ, PI3Kγ, and AKT-1.[12] It exhibited excellent cytotoxic activity against leukemia (K562) and breast cancer (MCF-7) cell lines and induced apoptosis through the modulation of the PI3K/AKT pathway.[12][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR2 VEGFR-2 VEGFR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation Pyrimidine-5-carbonitrile\nDerivatives Pyrimidine-5-carbonitrile Derivatives Pyrimidine-5-carbonitrile\nDerivatives->EGFR Inhibit Pyrimidine-5-carbonitrile\nDerivatives->VEGFR2 Inhibit Pyrimidine-5-carbonitrile\nDerivatives->PI3K Inhibit

Caption: Inhibition of key oncogenic signaling pathways by pyrimidine-5-carbonitrile derivatives.

B. Anti-inflammatory Activity: Targeting COX-2

Chronic inflammation is closely linked to the development of several diseases, including cancer.[4] Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response.

  • Mechanism of Action: Pyrimidine-5-carbonitrile derivatives have been designed as selective inhibitors of COX-2, which is often overexpressed at sites of inflammation and in cancerous tissues.[4][14] By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory and anticancer effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

  • Key Findings:

    • A series of pyrimidine-5-carbonitrile derivatives carrying a 1,3-thiazole moiety were found to be potent and selective COX-2 inhibitors.[14] Compounds 8h, 8n, and 8p showed significant in vivo anti-inflammatory activity and a good safety profile.[14]

    • Other studies have also reported pyrimidine-5-carbonitrile derivatives with dual EGFR and COX-2 inhibitory activity, suggesting a multi-targeted approach to cancer therapy.[4]

III. Quantitative Structure-Activity Relationship (QSAR) and In Silico Studies

To rationalize the observed biological activities and guide the design of more potent and selective derivatives, in silico studies such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are invaluable tools.

Molecular docking studies have been instrumental in elucidating the binding modes of pyrimidine-5-carbonitrile derivatives within the active sites of their target proteins, such as EGFR and VEGFR-2.[8][11] These studies often reveal key hydrogen bonding and hydrophobic interactions that are crucial for inhibitory activity.

ADMET predictions help in the early assessment of the drug-likeness of the synthesized compounds, providing insights into their potential pharmacokinetic and toxicity profiles.[7][15]

Compound Target IC50 Cell Line(s) Reference
10bEGFR8.29 nMHepG2, A549, MCF-7[8]
11bEGFRWT0.09 µMHCT-116, HepG-2, MCF-7, A549[9][10]
11bEGFRT790M4.03 µM-[9][10]
11eVEGFR-20.61 µMHCT-116, MCF-7[11]
12bVEGFR-20.53 µMHCT-116, MCF-7[11]
7fPI3Kδ6.99 µMK562, MCF-7[12]
7fAKT-13.36 µMK562, MCF-7[12]
8hCOX-21.71 µM-[14]
8nCOX-21.03 µM-[14]

IV. Future Perspectives and Conclusion

The pyrimidine-5-carbonitrile scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors of various therapeutic targets. The wealth of research in this area, particularly in oncology, highlights the potential of these derivatives to address unmet medical needs. Future research will likely focus on:

  • Multi-Targeted Agents: The development of compounds that can simultaneously inhibit multiple key pathways in a disease, such as the dual EGFR/COX-2 inhibitors, offers a promising strategy to overcome drug resistance.

  • Optimization of Pharmacokinetic Properties: Further refinement of the scaffold to improve drug-like properties, such as solubility and oral bioavailability, will be crucial for clinical translation.

  • Exploration of New Therapeutic Areas: While the focus has been on oncology and inflammation, the diverse biological activities of pyrimidine derivatives suggest that these compounds may also hold promise for other indications, such as neurodegenerative and infectious diseases.

References

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. Available at: [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC - PubMed Central. Available at: [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst | Semantic Scholar. Available at: [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. Available at: [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed. Available at: [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available at: [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M - RSC Publishing. Available at: [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed. Available at: [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - Taylor & Francis. Available at: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed Central. Available at: [Link]

  • (PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - ResearchGate. Available at: [Link]

Sources

discovery and history of fluorinated pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Fluorinated Pyrimidines

Foreword

More than six decades after its inception, the fluorinated pyrimidine 5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy, particularly for solid tumors of the gastrointestinal tract.[1][2][3] Its discovery was not a matter of serendipity but a triumph of rational drug design, a concept that now dominates modern pharmacology. This guide provides a comprehensive exploration of the journey of fluorinated pyrimidines, from the foundational biochemical observations that sparked their creation to the sophisticated molecular mechanisms that define their cytotoxic effects. We will trace the intellectual lineage from the landmark synthesis of 5-FU to the development of next-generation oral prodrugs that have enhanced its therapeutic index. For the researcher, scientist, and drug development professional, this document serves as a detailed chronicle and a technical resource, elucidating the causality behind experimental choices and the self-validating logic of the protocols that brought this critical class of anti-cancer agents from the bench to the bedside.

Chapter 1: The Scientific Rationale - A New Era of Chemotherapy

The story of fluorinated pyrimidines begins with a fundamental observation in cancer biology. In the early 1950s, researchers including Abraham Cantarow and Karl Paschkis observed that liver tumors absorbed the pyrimidine base uracil more readily than normal, healthy liver cells.[4] This preferential uptake suggested that the machinery for nucleic acid synthesis was in overdrive in rapidly proliferating cancer cells, presenting a potential therapeutic window.

This finding dovetailed with the concept of "lethal synthesis," where a relatively non-toxic molecule is transformed by cellular metabolism into a potent toxin.[5] A prime example was fluoroacetate, which is converted in the body to fluorocitrate, a powerful inhibitor of the Krebs cycle.[5] This principle inspired Dr. Charles Heidelberger, a brilliant cancer researcher who noted that fluorine in fluoroacetic acid was key to its inhibitory action.[4] He hypothesized that by strategically placing a fluorine atom onto the uracil molecule, he could create a fraudulent metabolite—an antimetabolite—that would be preferentially taken up by tumor cells and subsequently jam the essential machinery of DNA and RNA synthesis.[5][6]

Chapter 2: The Landmark Discovery of 5-Fluorouracil (5-FU)

Guided by this rational design, Heidelberger collaborated with chemist Robert Duschinsky and his team at Hoffmann-La Roche to synthesize a series of fluorinated pyrimidines.[4] In 1957, their efforts culminated in the successful synthesis of 5-fluorouracil (5-FU).[5][7] The choice of the C-5 position for fluorination was deliberate and ingenious. The van der Waals radius of fluorine is very similar to that of a hydrogen atom, allowing 5-FU to be mistaken for uracil by cellular enzymes. However, the C-5 position is precisely where a methyl group must be added to convert uracil's deoxyribonucleotide form into thymidylate, an essential building block of DNA. The high electronegativity of the fluorine atom creates an extremely stable carbon-fluorine bond, effectively preventing this methylation step.

Almost immediately, Heidelberger and his colleagues demonstrated that 5-FU markedly inhibited the growth of tumors in mouse models.[4][5] This seminal work was published in Nature in 1957, heralding the arrival of a new class of tumor-inhibitory compounds.[5] The first clinical findings in human cancer patients were reported just one year later in 1958, confirming 5-FU's activity and paving the way for its extensive clinical development.[4][8]

Chapter 3: Unraveling the Mechanism of Action

5-FU itself is a prodrug; it is inactive until it undergoes metabolic activation within the cell.[6][9] Once inside a cell, 5-FU is converted into three active metabolites, each with a distinct cytotoxic mechanism.[10] This multi-faceted attack is central to its enduring efficacy.

  • Fluorodeoxyuridine Monophosphate (FdUMP): This metabolite is the primary agent of DNA-directed cytotoxicity. FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme for the de novo synthesis of thymidine, which is required for DNA replication and repair.[9][11][12]

  • Fluorouridine Triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine triphosphate (UTP). This fraudulent substitution disrupts RNA processing, splicing, and function, leading to widespread RNA damage and triggering cell death.[13][14]

  • Fluorodeoxyuridine Triphosphate (FdUTP): A smaller fraction of 5-FU is converted to FdUTP, which can be incorporated into DNA. This incorporation leads to DNA fragmentation and instability, contributing to overall cytotoxicity.[10][14]

The relative contribution of DNA- versus RNA-mediated damage can depend on the mode of administration. Bolus injections of 5-FU tend to favor RNA damage, while continuous infusions favor the inhibition of thymidylate synthase and subsequent DNA damage.[10]

G FU 5-Fluorouracil (5-FU) FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP OPRT FUR Fluorouridine (FUR) FU->FUR UP FUDR Fluorodeoxyuridine (FUDR) FU->FUDR TP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FUDP->FdUDP RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage FUR->FUMP UK FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP TK TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA_Damage DNA Damage & Fragmentation FdUTP->DNA_Damage invis1 invis2

Metabolic activation pathways of 5-Fluorouracil (5-FU).

Chapter 4: The Central Role of Thymidylate Synthase (TS)

Thymidylate synthase (TS) is the ultimate target for the most potent cytotoxic effects of 5-FU.[15] This enzyme catalyzes the sole intracellular de novo source of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[15][16] Because of this critical role, cancer cells, with their high proliferative rate, are exquisitely dependent on TS activity. Elevated levels of TS are found in many human cancers and often correlate with a poor prognosis.[16][17]

The inhibition of TS by FdUMP is a classic example of mechanism-based inactivation. FdUMP, being a close structural analog of the natural substrate deoxyuridine monophosphate (dUMP), binds to the active site of the enzyme. In the presence of the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF), a reaction is initiated. However, the stable carbon-fluorine bond at the C-5 position cannot be broken, stalling the catalytic cycle and resulting in the formation of a stable, covalent ternary complex between FdUMP, TS, and the folate cofactor.[10][18] This essentially irreversible inhibition starves the cell of dTMP, leading to an imbalance in nucleotide pools, cessation of DNA synthesis, and ultimately, "thymineless death."[5][13]

G cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by FdUMP TS Thymidylate Synthase (TS) Active Site invis1 TS->invis1 invis2 TS->invis2 dUMP dUMP (Substrate) dUMP->TS CH2THF CH2THF (Cofactor) CH2THF->TS CH2THF->invis2 dTMP dTMP (Product for DNA Synthesis) DHF DHF (Byproduct) FdUMP FdUMP (5-FU Metabolite) Complex Covalent Ternary Complex TS FdUMP CH2THF Enzyme INACTIVATED FdUMP->Complex invis1->dTMP invis1->DHF invis2->Complex

Mechanism of Thymidylate Synthase (TS) inhibition by FdUMP.

Chapter 5: From Bench to Bedside - Clinical Development and Challenges

Following the initial promising reports, extensive clinical trials confirmed the utility of 5-FU and its deoxyribonucleoside counterpart, 5-fluoro-2'-deoxyuridine (FUDR), in providing palliative care for patients with advanced cancers.[19] The drugs proved most effective against tumors of the breast and gastrointestinal tract.[19]

However, the widespread use of 5-FU also revealed significant challenges:

  • High Toxicity: As an antimetabolite, 5-FU affects all rapidly dividing cells, leading to significant side effects like myelosuppression (bone marrow suppression), mucositis, and diarrhea.[2][11]

  • Short Half-Life and Erratic Bioavailability: When administered, up to 85% of 5-FU is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD) into inactive metabolites.[12][14] This rapid breakdown results in a very short plasma half-life (8-20 minutes) and makes oral administration unreliable due to unpredictable absorption.[1][11] This necessitated inconvenient and costly protracted intravenous infusions to maintain therapeutic drug levels.[1][20]

These limitations spurred decades of research aimed at improving the therapeutic index of fluoropyrimidines.[1] Strategies included altering administration schedules and combining 5-FU with biochemical modulators like leucovorin, a folate analog that stabilizes the FdUMP-TS complex, thereby enhancing its inhibitory effect.[10]

Chapter 6: The Next Generation - Prodrugs and Oral Fluoropyrimidines

The most significant advance in overcoming the limitations of 5-FU was the development of orally bioavailable prodrugs.[1] This research pursued two main strategies: designing inactive precursors that are converted to 5-FU in the body, and co-administering 5-FU with an inhibitor of its catabolism.

Drug/CombinationTypeMechanism of ActionKey Advantage
5-Fluorouracil (5-FU) Parent DrugDirect-acting antimetabolite after cellular activation.Established efficacy, cornerstone of many regimens.
Tegafur ProdrugA prodrug that is gradually converted to 5-FU in the body, primarily by the liver enzyme CYP2A6.[20][21]Allows for oral administration and more sustained 5-FU levels.
UFT (Tegafur/Uracil) CombinationCombines Tegafur with Uracil. Uracil competes with 5-FU for the DPD enzyme, slowing 5-FU's breakdown.[1][22]Increased bioavailability and half-life of the generated 5-FU.
S-1 (Tegafur/Gimeracil/Oteracil) CombinationA three-component oral drug. Gimeracil is a potent DPD inhibitor, and Oteracil reduces gastrointestinal toxicity.[7][20]Maintains high 5-FU concentrations while mitigating side effects.
Capecitabine ProdrugAn oral prodrug that is converted to 5-FU via a three-step enzymatic process. The final step is catalyzed by thymidine phosphorylase (TP), which is found in higher concentrations in tumor tissue.[1][23]Preferential activation in tumor cells, potentially reducing systemic toxicity.

These oral agents, particularly Capecitabine and S-1, have revolutionized treatment regimens, offering patients greater convenience and an improved toxicity profile compared to intravenous 5-FU infusions.[1][14]

Chapter 7: Experimental Protocols & Synthesis

The synthesis of fluorinated pyrimidines and their derivatives is a cornerstone of medicinal chemistry. The initial synthesis by Heidelberger involved a ring closure approach that used highly toxic reagents like ethyl fluoroacetate.[5] Modern methods have since been developed. Below is a representative protocol for the synthesis of a 5-FU derivative, specifically 1-(Carboxymethyl)-5-fluorouracil, a common intermediate for creating more complex prodrugs.[2][24]

Protocol: Synthesis of 1-(Carboxymethyl)-5-fluorouracil

Objective: To synthesize 1-(Carboxymethyl)-5-fluorouracil from 5-fluorouracil and chloroacetic acid via N-alkylation.

Materials:

  • 5-Fluorouracil (5-FU)

  • Potassium Hydroxide (KOH)

  • Chloroacetic Acid

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, pH meter, heating mantle, filtration apparatus.

Methodology:

  • Step 1: Solubilization of 5-FU:

    • In a round-bottom flask, dissolve 5-fluorouracil (e.g., 6.5 g, 50 mmol) and potassium hydroxide (e.g., 5.6 g, 100 mmol) in deionized water (e.g., 20 mL).

    • Stir the mixture at room temperature until all solids are dissolved. The KOH deprotonates the uracil ring, making it soluble and activating it for nucleophilic attack.

  • Step 2: Addition of Alkylating Agent:

    • Separately, prepare a solution of chloroacetic acid (e.g., 7.16 g, 75 mmol) in deionized water (e.g., 15 mL).

    • Add the chloroacetic acid solution to the 5-FU solution.

    • Stir the resulting mixture at room temperature for 30 minutes.

  • Step 3: Reaction and pH Control:

    • Monitor the pH of the reaction mixture. Using a 10% aqueous KOH solution, adjust the pH dropwise to maintain a value of approximately 10. This ensures the uracil nitrogen remains nucleophilic and neutralizes the HCl byproduct of the reaction.

    • Continue stirring and maintaining the pH for the duration of the reaction (can be monitored by TLC).

  • Step 4: Acidification and Precipitation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture to a pH of ~2.0 using concentrated hydrochloric acid. This protonates the carboxylic acid group and causes the product to precipitate out of the solution.

  • Step 5: Isolation and Purification:

    • Collect the white precipitate by vacuum filtration.

    • Wash the collected solid with cold deionized water to remove any remaining salts.

    • Recrystallize the product from an appropriate solvent (e.g., rectified spirit) and dry under vacuum to yield the final product, 1-(Carboxymethyl)-5-fluorouracil.[2]

G start Start step1 Dissolve 5-FU & KOH in Water start->step1 step2 Add Chloroacetic Acid Solution step1->step2 step3 Stir & Maintain pH at 10 with KOH step2->step3 step4 Acidify to pH 2 with HCl to Precipitate step3->step4 step5 Filter, Wash, & Recrystallize Product step4->step5 end End: Pure Product step5->end

Workflow for the synthesis of a 5-FU derivative.

Conclusion & Future Perspectives

The discovery of fluorinated pyrimidines represents a watershed moment in the history of oncology, shifting the paradigm toward rational, mechanism-based drug design. From the foundational insight of differential uracil uptake to the elegant chemistry of 5-FU synthesis and the detailed elucidation of its multi-modal mechanism of action, this class of drugs exemplifies the power of the scientific method. The subsequent development of oral prodrugs like capecitabine and combination therapies like S-1 demonstrates a continuous drive to refine and improve upon this powerful therapeutic scaffold, enhancing patient quality of life without sacrificing efficacy.[20]

Today, research continues to build on this legacy. The focus has shifted toward personalized medicine, using biomarkers like DPD expression to predict patient toxicity and tailor dosing. Furthermore, new insights into 5-FU's mechanisms, including its effects on RNA-modifying enzymes and DNA topoisomerase 1, are opening avenues for novel combination therapies in the ongoing fight against cancer.[25] The story of fluorinated pyrimidines is far from over; it is a testament to a scientific discovery that continues to evolve and save lives over 60 years after it began.

References

  • Jupe, S., Liu, W., & Newman, R. (2004). Thymidylate synthase as an oncogene: a novel role for an essential DNA synthesis enzyme. Cancer Cell, 5(4), 341-351.
  • Heidelberger, C. (1975). On the rational development of a new drug: the example of the fluorinated pyrimidines.
  • Rustum, Y. M. (2001). Thymidylate synthase: a critical target for cancer chemotherapy. Current Cancer Drug Targets, 1(1), 21-33.
  • Longo-Sorbello, G. S. A., et al. (2018). Metabolism of 5-fluorouracil (5-FU).
  • Sharma, R., et al. (2024). An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review. Journal of Biomolecular Structure and Dynamics.
  • Rahman, L., et al. (2004). Thymidylate synthase as an oncogene: A novel role for an essential DNA synthesis enzyme. Cancer Research, 64(8), Supplement 1.
  • Pharmacy 180. (n.d.). Fluorinated pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438.
  • Midgley, R., & Kerr, D. (1999). The oral fluorinated pyrimidines. The Oncologist, 4(4), 316-325.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed.
  • Al-Masoudi, N. A., et al. (2015). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 7(10), 224-230.
  • Synapse, P. (2024). What are TYMS inhibitors and how do they work?
  • Schwartz, P. M., et al. (1994). Stimulation of 5-fluorouracil metabolic activation by interferon-alpha in human colon carcinoma cells. Cancer Research, 54(1), 147-152.
  • Shirasaka, T. (2009). [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 36(1), 14-23.
  • Dr. Najeeb Lectures. (2024). PHARMACOLOGY OF Fluorouracil (5-FU); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. YouTube.
  • Tanaka, F., et al. (2013). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 5(3), 976-987.
  • Shirasaka, T. (2009). Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 36(1), 4-13.
  • ClinPGx. (n.d.).
  • Wikipedia. (n.d.). Fluorouracil. Wikipedia.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Journal of Clinical Oncology, 21(13), 2616-2627.
  • O'Donovan, E. (2010). Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. DORAS | DCU Research Repository.
  • Shirasaka, T. (2009). Timeline: from the discovery of 5-FU to the development of S-1 (TS-1 w ).
  • Hochster, H. S. (2021). Making Fluorouracil “Sexy” Again. Journal of the National Cancer Institute, 113(4), 357-358.
  • Tjandra, K. (2022). 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News.
  • Shirasaka, T. (2009). Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept.
  • Ahmed, A., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Journal of Photochemistry and Photobiology B: Biology, 201, 111667.
  • Shirasaka, T. (2023). Lineage of drug discovery research on fluorinated pyrimidines: chronicle of the achievements accomplished by Professor Setsuro Fujii. International Journal of Clinical Oncology, 28(5), 613-624.
  • Muggia, F. M., et al. (2009). XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy. Clinical Cancer Research, 15(9), 2955-2959.
  • Heidelberger, C., & Ansfield, F. J. (1963). Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. Cancer Research, 23(8_Part_1), 1226-1243.
  • Muggia, F. M., et al. (2009). Meeting Report XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy. Clinical Cancer Research, 15(9), 2955-2959.
  • Benchchem. (n.d.). A Comparative Analysis of Tegadifur and Capecitabine in Oncology. Benchchem.
  • Sporn, M. B. (2016). A Retrospective: On Clinical Studies with 5-Fluorouracil. Cancer Research, 76(4), 749-750.
  • Liu, Y., et al. (2014).
  • Individual. (2009). Synthesis process of 5-fluorouracil derivatives.
  • Yen-Revollo, J. L., Goldberg, R. M., & McLeod, H. L. (2008). Metabolic pathways for capecitabine and tegafur.
  • Ward, S., et al. (2006). The clinical and economic benefits of capecitabine and tegafur with uracil in metastatic colorectal cancer. British Journal of Cancer, 95(1), 27-34.
  • Ward, S., et al. (2006). The clinical and economic benefits of capecitabine and tegafur with uracil in metastatic colorectal cancer. White Rose Research Online.

Sources

The Synthetic Keystone: A Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of a Fluorinated Heterocycle

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group, in particular, offers a unique combination of metabolic stability, lipophilicity, and potent electronic effects that can dramatically enhance the biological activity and pharmacokinetic profile of a parent molecule. Within this context, 2-(Trifluoromethyl)pyrimidine-5-carbonitrile has emerged as a pivotal building block, a versatile intermediate for the synthesis of a diverse array of bioactive compounds. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its commercial availability, physicochemical properties, synthetic routes, and its burgeoning applications, all while adhering to the highest standards of scientific integrity and practical, field-proven insights.

Commercial Availability: Sourcing High-Purity this compound

The accessibility of high-quality starting materials is a critical first step in any research endeavor. This compound is available from a number of reputable chemical suppliers. When selecting a vendor, it is crucial to consider not only the purity of the compound but also the availability of comprehensive analytical data (e.g., NMR, LC-MS) and robust safety information. Below is a comparative table of prominent commercial suppliers.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Sinfoo Biotech S0559761032229-36-9C6H2F3N3173.0954>95%
Achmem BDJHH052420944905-38-8C6H2F3N3173.1>95%
Anichem H11461Not SpecifiedC6H2F3N3173.0953896>95%

Note: CAS numbers may vary between suppliers, potentially indicating different isomeric forms or data entry discrepancies. Researchers should verify the specific isomer required for their application.

Physicochemical and Spectroscopic Profile

Understanding the intrinsic properties of this compound is fundamental to its effective use in synthesis and downstream applications.

PropertyValueSource
Molecular Formula C6H2F3N3Sinfoo Biotech[1], Achmem[2], Anichem[3]
Molecular Weight ~173.1 g/mol Sinfoo Biotech[1], Achmem[2], Anichem[3]
Appearance Solid (form may vary)Sigma-Aldrich
Melting Point 48-52 °C (for the related 2-Chloro-5-(trifluoromethyl)pyrimidine)Sigma-Aldrich
Storage Temperature Inert atmosphere, room temperature or -20°CAchmem[2], Sigma-Aldrich

Synthesis and Reaction Mechanisms: A Chemist's Perspective

The synthesis of pyrimidine-5-carbonitrile derivatives often involves the condensation of a three-carbon component with an amidine-containing compound.[6] A general approach for the synthesis of related pyrimidine-5-carbonitriles has been described, which can be adapted for the synthesis of the title compound.[7][8][9][10]

A plausible synthetic route, based on established pyrimidine chemistry, is outlined below. This should be considered a conceptual workflow and would require laboratory optimization.

G A Ethyl trifluoroacetate C Intermediate 1 (2-(trifluoromethyl)-1,4,5,6- tetrahydropyrimidin-5-ol) A->C B 1,3-Diamino-2-hydroxypropane B->C E Intermediate 2 C->E TsCl D p-Toluenesulfonyl chloride D->E G 2-(Trifluoromethyl)pyrimidine-5-ol E->G Base F Base (e.g., NaOH) F->G I This compound G->I Dehydrating/Cyanating agent H Dehydration & Cyanation (e.g., POCl3, NaCN) H->I

Caption: Conceptual synthetic workflow for this compound.

This proposed synthesis starts with the condensation of ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane to form a tetrahydropyrimidine intermediate.[11] This intermediate is then tosylated and subsequently treated with a base to yield 2-(trifluoromethyl)pyrimidine-5-ol.[11] The final step involves the conversion of the hydroxyl group to a nitrile, which can be achieved through various methods, including dehydration followed by cyanation. The choice of reagents and reaction conditions is critical to maximize yield and minimize side products.

Applications in Drug Discovery and Agrochemicals: A Privileged Scaffold

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6] The incorporation of a trifluoromethyl group and a nitrile moiety further enhances its potential for biological activity.

1. Anticancer Agents:

Pyrimidine-5-carbonitrile derivatives have shown significant promise as anticancer agents. They have been designed and synthesized as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-Kinase (PI3K) pathways.[7][8][9][10][12]

  • EGFR Inhibition: Several studies have reported the synthesis of pyrimidine-5-carbonitrile derivatives that exhibit potent inhibitory activity against both wild-type EGFR and its resistant mutants (e.g., T790M).[7][9][10] These compounds often induce cell cycle arrest and apoptosis in cancer cell lines.[7][8][9][10]

  • VEGFR-2 Inhibition: Novel pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[13]

G cluster_0 Cancer Cell EGFR EGFR/VEGFR-2 PI3K PI3K/Akt Pathway EGFR->PI3K Activation Proliferation Cell Proliferation & Angiogenesis PI3K->Proliferation Stimulation Inhibitor 2-(CF3)pyrimidine-5-carbonitrile Derivatives Inhibitor->EGFR Inhibition Inhibitor->PI3K Inhibition

Caption: Inhibition of key cancer signaling pathways by pyrimidine-5-carbonitrile derivatives.

2. CXCR2 Receptor Antagonists:

Derivatives of pyrimidine-5-carbonitrile have been discovered as potent and orally bioavailable antagonists of the CXCR2 receptor.[14] This receptor is implicated in inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), making these compounds promising therapeutic candidates.[14]

3. Agrochemicals:

The trifluoromethylpyridine and pyrimidine scaffolds are extensively used in the agrochemical industry for crop protection.[15] While specific applications for this compound are not detailed in the search results, its structural motifs suggest potential as a building block for novel herbicides or pesticides.

Experimental Protocols: Safe Handling and General Reaction Setup

Disclaimer: The following protocols are for informational purposes only and should be adapted and optimized by qualified personnel in a controlled laboratory setting. Always consult the Safety Data Sheet (SDS) before handling any chemical.

1. Safe Handling and Personal Protective Equipment (PPE):

This compound and its derivatives may be hazardous. The following precautions are essential:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[16][17] Ensure that eyewash stations and safety showers are readily accessible.[16][18]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[17][19]

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.[16][19]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[16]

    • Protective Clothing: Wear a lab coat and, if necessary, fire/flame resistant and impervious clothing.[17]

2. General Synthetic Reaction Protocol (Exemplar):

This is a generalized procedure that would require significant adaptation for the specific synthesis of this compound.

  • Reaction Setup:

    • Assemble a clean, dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet (e.g., nitrogen or argon).

    • Charge the flask with the appropriate starting materials and solvent under an inert atmosphere.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature using a suitable heating mantle and temperature controller.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully with an appropriate reagent (e.g., water or a saturated aqueous solution).

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and Infrared Spectroscopy.

Conclusion: A Versatile Tool for Innovation

This compound stands as a testament to the power of strategic molecular design. Its unique combination of a privileged heterocyclic core and the potent trifluoromethyl group makes it an invaluable building block for the creation of novel, high-value molecules. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and applications is not just beneficial—it is essential for driving innovation and addressing some of the most pressing challenges in human health and agriculture. As synthetic methodologies continue to evolve, the utility of this versatile intermediate is poised to expand even further, solidifying its place as a key component in the modern chemist's toolbox.

References

  • Sinfoo Biotech. 2-trifluoromethyl-pyrimidine-5-carbonitrile. [Link]

  • Anichem. 5-(trifluoromethyl)pyrimidine-2-carbonitrile In Stock. [Link]

  • MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]

  • PubChem. 2,4,6-Trifluoropyrimidine-5-carbonitrile. [Link]

  • Google Patents. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • PubMed. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. [Link]

  • RSC Publishing. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]

  • PubMed. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • NIH. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • PubMed. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The confluence of a trifluoromethyl group and a cyano-pyrimidine core within a single molecular entity gives rise to 2-(Trifluoromethyl)pyrimidine-5-carbonitrile, a building block of significant interest in contemporary drug discovery. The trifluoromethyl moiety is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Simultaneously, the pyrimidine-5-carbonitrile framework serves as a versatile scaffold, frequently encountered in the architecture of kinase inhibitors and other targeted therapeutics.[1][2][3][4][5] The nitrile group, in particular, is a valuable functional handle, capable of undergoing a variety of transformations to introduce further molecular diversity and to act as a key hydrogen bond acceptor in ligand-protein interactions.

This document provides a comprehensive guide to the synthesis and application of this compound, offering detailed protocols and expert insights to facilitate its use in research and development.

Proposed Synthesis of this compound

While this compound is commercially available, a detailed, peer-reviewed synthesis protocol is not readily found in the literature. However, based on established synthetic methodologies for related compounds, a robust and plausible multi-step synthesis is proposed herein. This route commences with the synthesis of 2-(Trifluoromethyl)pyrimidine-5-ol, a procedure adapted from patent literature, followed by conversion to the corresponding amine and a subsequent Sandmeyer reaction to install the nitrile functionality.[6]

Synthetic_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Conversion to Amine cluster_2 Step 3: Sandmeyer Cyanation A 1,3-Diamino-2-hydroxypropane + Ethyl Trifluoroacetate B 2-(Trifluoromethyl)-1,4,5,6- tetrahydropyrimidin-5-ol A->B Heat, 160-180 °C C 2-(Trifluoromethyl)pyrimidine-5-ol B->C 1. p-TsCl, Base 2. Aromatization (Base) D 2-(Trifluoromethyl)pyrimidine-5-ol E 5-Amino-2-(trifluoromethyl)pyrimidine D->E Multi-step sequence, e.g., 1. Triflation 2. Buchwald-Hartwig Amination F 5-Amino-2-(trifluoromethyl)pyrimidine G This compound F->G 1. NaNO₂, HCl 2. CuCN, KCN

Caption: Proposed synthetic pathway to this compound.

Protocol 1: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-ol

This protocol is adapted from the procedure described in patent CN111533699A for the synthesis of the key intermediate.[6]

Step 1a: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol

  • To a reaction vessel equipped with a Dean-Stark trap and a condenser, add 1,3-diamino-2-hydroxypropane (1.0 eq) and ethyl trifluoroacetate (1.0 eq).

  • Heat the mixture to 160-180 °C and reflux for 4-6 hours, collecting the ethanol-water azeotrope in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Add petroleum ether or n-hexane to the crude product and stir to induce precipitation.

  • Collect the solid by filtration, wash with cold petroleum ether, and dry under vacuum to yield the tetrahydropyrimidine intermediate.

Step 1b: Aromatization to 2-(Trifluoromethyl)pyrimidine-5-ol

  • Dissolve the intermediate from Step 1a in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (3.0 eq), followed by the dropwise addition of p-toluenesulfonyl chloride (2.2 eq), maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 3-4 hours after the addition is complete.

  • Quench the reaction with water and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude tosylated intermediate is then treated with a strong base (e.g., sodium hydroxide in a suitable solvent) at room temperature to induce elimination and aromatization, yielding 2-(Trifluoromethyl)pyrimidine-5-ol.

Protocol 2: Proposed Conversion to this compound

Step 2: Synthesis of 5-Amino-2-(trifluoromethyl)pyrimidine

  • Rationale: The conversion of a hydroxyl group to an amino group on a heteroaromatic ring can be achieved through various methods. A common approach involves converting the hydroxyl into a better leaving group, such as a triflate, followed by a palladium-catalyzed Buchwald-Hartwig amination.

  • Dissolve 2-(Trifluoromethyl)pyrimidine-5-ol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).

  • Add triflic anhydride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench with saturated aqueous sodium bicarbonate and extract with an organic solvent. Dry and concentrate to obtain the crude triflate.

  • To a solution of the crude triflate in an anhydrous solvent like toluene or dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and an ammonia source (e.g., benzophenone imine followed by hydrolysis, or LHMDS).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • After cooling, perform an appropriate workup, which may involve hydrolysis of the imine if used, followed by purification by column chromatography to yield 5-Amino-2-(trifluoromethyl)pyrimidine.

Step 3: Sandmeyer Reaction to Yield this compound

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic or heteroaromatic amine to a nitrile via a diazonium salt intermediate.[2][3][7]

  • Prepare a solution of 5-Amino-2-(trifluoromethyl)pyrimidine (1.0 eq) in an aqueous acidic solution (e.g., 3M HCl).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of kinase inhibitors, leveraging the pyrimidine core to mimic the hinge-binding interactions of ATP.

Kinase_Inhibitor_Synthesis A 2-(CF₃)pyrimidine-5-carbonitrile B Introduction of a leaving group (e.g., at C4/C6 position via oxidation and chlorination) A->B C 4-Chloro-2-(CF₃)pyrimidine- 5-carbonitrile (Hypothetical Intermediate) B->C D Nucleophilic Aromatic Substitution (SₙAr) with various amines (R-NH₂) C->D E Library of Kinase Inhibitor Scaffolds D->E

Caption: General workflow for synthesizing kinase inhibitors from the title compound.

Protocol 3: Synthesis of N-Aryl-2-(trifluoromethyl)pyrimidin-4-amine-5-carbonitrile Derivatives (A Generic Kinase Inhibitor Scaffold)
  • Rationale: A common strategy in kinase inhibitor synthesis involves the nucleophilic aromatic substitution (SₙAr) of a halo-pyrimidine with a desired amine.[8][9][10] This protocol outlines a general procedure, assuming the prior synthesis of a chlorinated precursor.

  • To a solution of a hypothetical 4-chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile (1.0 eq) in a polar aprotic solvent such as isopropanol, n-butanol, or DMF, add the desired aniline or heteroaromatic amine (1.1 eq).

  • Add a base, such as diisopropylethylamine (DIPEA) (2.0 eq) or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water and a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography.

Reactant 1 (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
4-Fluoroanilinen-ButanolDIPEA100685[9]
3-EthynylanilineIsopropanolK₂CO₃801278[5]
4-AminophenolDMFNaH90875[8]
2-Amino-5-methylpyridineDioxaneCs₂CO₃1101082[4]

Table 1: Representative conditions for the SₙAr reaction to form kinase inhibitor precursors.

Protocol 4: Transformation of the Nitrile Group - Synthesis of a 5-(1H-tetrazol-5-yl)-2-(trifluoromethyl)pyrimidine
  • Rationale: The conversion of a nitrile to a tetrazole is a widely used strategy in medicinal chemistry to introduce a bioisosteric replacement for a carboxylic acid, which can improve pharmacokinetic properties.

  • In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent such as DMF or toluene.

  • Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq) or ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After cooling to room temperature, carefully acidify the reaction mixture with dilute HCl (e.g., 2M) to pH ~2-3 to protonate the tetrazole. Caution: Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography to yield the desired tetrazolyl-pyrimidine.

Safety and Handling

Warning: this compound and its precursors are research chemicals and should be handled only by trained professionals in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • CN111533699A - Synthetic method of 2-(trifluoromethyl) pyrimidine-5-ol.
  • Sandmeyer reaction. In Wikipedia. [Link]

  • Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014).
  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. (2012). International Journal of Organic Chemistry, 2, 311-320.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(1), 1-22.
  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103487.
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 11(52), 32968-32986.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(4), 2553-2574.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2865-2895.
  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 244-251.
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 925832.
  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 225, 113794.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(24), 11526-11543.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7488.
  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634.

Sources

Application Notes & Protocols: 2-(Trifluoromethyl)pyrimidine-5-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile (CAS No. 1032229-36-9) as a cornerstone building block in modern medicinal chemistry. We will delve into the molecule's unique reactivity profile, dictated by the synergistic effects of the pyrimidine core, the powerfully electron-withdrawing trifluoromethyl group, and the synthetically versatile nitrile moiety. This guide moves beyond simple procedural lists to explain the chemical rationale behind protocol choices, offering detailed, field-tested methodologies for key transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Furthermore, we present case studies illustrating its successful incorporation into potent and selective bioactive agents, particularly in oncology.

Introduction: The Strategic Value of a Fluorinated Pyrimidine Scaffold

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The trifluoromethyl group (CF3), in particular, is a powerful modulator of electronic properties and can serve as a metabolically robust lipophilic hydrogen bond acceptor. When appended to a privileged heterocyclic scaffold like pyrimidine—a core component of nucleobases and numerous pharmaceuticals—the resulting molecule becomes a high-value synthetic intermediate.[3][4]

This compound emerges as a particularly strategic building block due to three key structural features:

  • The Pyrimidine Core: A nitrogenous heterocycle frequently found in kinase inhibitors and other targeted therapies.[3]

  • The 2-Trifluoromethyl Group: This potent electron-withdrawing group profoundly influences the electron density of the pyrimidine ring, activating it for specific chemical transformations.

  • The 5-Carbonitrile Moiety: A versatile functional handle that can be readily converted into other critical groups such as amines, carboxylic acids, amides, or tetrazoles, enabling diverse derivatization pathways.

This guide will provide the practical knowledge to leverage these features for the efficient construction of complex molecular architectures.

Physicochemical Properties and Reactivity Profile

The chemical behavior of this compound is a direct consequence of its electronic structure. The CF3 group at the C2 position significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.

PropertyValueSource
CAS Number 1032229-36-9[5]
Molecular Formula C₆H₂F₃N₃[5]
Molecular Weight 173.10 g/mol [5]
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents (DMF, DMSO, CH₂Cl₂, EtOAc)N/A
Diagram: Synthetic Utility Overview

G cluster_0 Ring Functionalization cluster_1 Nitrile Group Modification cluster_2 Resulting Scaffolds start 2-(CF3)pyrimidine-5-carbonitrile snar Nucleophilic Aromatic Substitution (SNAr) start->snar at C4/C6 suzuki Suzuki-Miyaura Cross-Coupling (requires pre-halogenation) start->suzuki hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction cycloaddition [3+2] Cycloaddition start->cycloaddition amines Substituted Aminopyrimidines snar->amines biaryls Aryl/Heteroaryl Pyrimidines suzuki->biaryls acids Pyrimidine-5- carboxylic Acid hydrolysis->acids aminomethyl Pyrimidine-5- (aminomethyl) reduction->aminomethyl tetrazoles 5-(Tetrazol-5-yl) Pyrimidines cycloaddition->tetrazoles

Caption: Key synthetic pathways originating from this compound.

Core Synthetic Protocols

The protocols described below are foundational for leveraging this building block. They are presented as self-validating systems, including rationale, step-by-step instructions, and expected characterization data.

Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) with Amines

Causality & Rationale: The CF₃ group renders the pyrimidine ring electron-deficient, making positions C4 and C6 susceptible to nucleophilic attack. SNAr reactions on such activated heterocyles are often highly efficient and can proceed via a concerted (cSNAr) mechanism rather than a classic two-step Meisenheimer complex pathway, particularly with good leaving groups.[6][7] In the absence of a pre-installed leaving group like a halogen, this reaction typically requires forcing conditions, but with a halogenated precursor (e.g., 4-chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile), the reaction proceeds smoothly. This protocol assumes the use of a 4-chloro precursor.

Workflow Diagram:

start 4-Chloro-2-(CF3)- pyrimidine-5-carbonitrile + Amine (R-NH2) reagents Base (e.g., DIPEA) Solvent (e.g., NMP or DMF) start->reagents reaction Heat (80-120 °C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product 4-Amino-2-(CF3)- pyrimidine-5-carbonitrile purify->product

Caption: Standard workflow for an SNAr reaction on an activated pyrimidine core.

Materials:

  • 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile (1.0 eq)

  • Substituted amine (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Step-by-Step Methodology:

  • To a dry reaction vial, add 4-chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile and the desired amine.

  • Add NMP or DMF to create a solution with a concentration of approximately 0.2-0.5 M.

  • Add DIPEA to the mixture. The base is crucial for scavenging the HCl generated during the reaction.

  • Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Expected Outcome & Characterization:

  • Yield: 60-95%, depending on the nucleophilicity of the amine.

  • ¹H NMR: Disappearance of the pyrimidine proton signal from the starting material and appearance of new signals corresponding to the amine substituent, along with a characteristic N-H proton signal (if applicable).

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group, often with a slight shift compared to the starting material.

  • MS (ESI): A clear [M+H]⁺ peak corresponding to the mass of the desired product.

This general approach was used to generate potent dual inhibitors of FLT3 and CHK1, demonstrating the power of this transformation in a medicinal chemistry context.[8]

Protocol 3.2: Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, essential for creating biaryl structures common in kinase inhibitors.[9][10] For this reaction to be successful, a halogen (typically Br or Cl) must be present on the pyrimidine ring as the leaving group for the palladium catalyst. The choice of catalyst, ligand, and base is critical, especially for electron-deficient heterocycles. Ligands like XPhos or SPhos are highly effective as they promote the challenging oxidative addition step and prevent catalyst decomposition.[11][12]

Materials:

  • 4-Bromo-2-(trifluoromethyl)pyrimidine-5-carbonitrile (1.0 eq)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (0.02 - 0.05 eq) or a pre-catalyst like XPhos Pd G2[11][13]

  • XPhos ligand (0.04 - 0.10 eq)

  • Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and water (typically 10:1 v/v)

Step-by-Step Methodology:

  • In a microwave vial or Schlenk tube, combine the brominated pyrimidine, the boronic acid/ester, the palladium source, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (dioxane/water).

  • Seal the vessel and heat to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 30-90 minutes. Monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Expected Outcome & Characterization:

  • Yield: 50-90%.

  • ¹H NMR: Disappearance of the pyrimidine proton and appearance of signals corresponding to the newly introduced aryl/heteroaryl group.

  • ¹³C NMR: Appearance of new aromatic carbon signals and a downfield shift for the carbon atom where coupling occurred.

  • MS (ESI): A clear [M+H]⁺ peak for the coupled product.

Case Studies in Drug Discovery

The pyrimidine-5-carbonitrile scaffold has been instrumental in the development of numerous targeted therapies.

Case Study 1: EGFR and VEGFR-2 Inhibitors for Anticancer Therapy

Multiple research groups have designed and synthesized novel pyrimidine-5-carbonitrile derivatives as potent inhibitors of key oncogenic kinases like EGFR and VEGFR-2.[14][15][16] In one study, a series of compounds was developed where the core was functionalized at the C4 position with various substituted anilines.[14]

  • Lead Compound (10b): Exhibited potent EGFR inhibition (IC₅₀ = 8.29 nM) and significant cytotoxicity against HepG2, A549, and MCF-7 cancer cell lines.[14]

  • Mechanism of Action: The pyrimidine core acts as a hinge-binding motif, mimicking the adenine region of ATP. The nitrile group and other substituents occupy adjacent pockets, enhancing binding affinity and selectivity. The lead compound 10b was shown to arrest the cell cycle in the G2/M phase and induce apoptosis.[14]

Case Study 2: Dual FLT3/CHK1 Inhibitors

A series of 5-trifluoromethyl-2-aminopyrimidine derivatives were developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[8]

  • Lead Compound (30): Showed excellent inhibitory activity against both FLT3-D835Y (IC₅₀ = 2.5 nM) and CHK1 (IC₅₀ = 1.3 nM). It also displayed powerful antiproliferative effects against MV4-11 leukemia cells (IC₅₀ = 2.96 nM).[8]

  • Synthetic Strategy: The synthesis relied on an initial SNAr reaction to install a side chain at the C4 position of a 2,4-dichloro-5-(trifluoromethyl)pyrimidine precursor, followed by a Buchwald-Hartwig coupling to introduce the C2-amino substituent.[8]

Quantitative Data Summary: Bioactivity of Derived Compounds
Scaffold ClassTarget(s)Lead CompoundIC₅₀ (nM)Cell LineReference
4-Anilino-pyrimidine-5-carbonitrilesEGFRCompound 10b 8.29(Enzymatic)[14]
4-Anilino-pyrimidine-5-carbonitrilesVEGFR-2Compound 11e 610(Enzymatic)[15]
2,4-Diamino-5-(CF₃)pyrimidinesFLT3/CHK1Compound 30 2.5 (FLT3) / 1.3 (CHK1)(Enzymatic)[8]
Pyrimidine-5-carbonitrilesPI3K/AKTCompound 7f 6990 (PI3Kδ)(Enzymatic)[17]

Conclusion

This compound is more than a mere chemical reagent; it is a strategically designed building block that offers a robust and versatile platform for medicinal chemists. Its predictable reactivity, governed by the powerful CF₃ electron-withdrawing group, allows for controlled and efficient functionalization of the pyrimidine core. The protocols and case studies presented herein underscore its value in constructing libraries of complex molecules and accelerating the discovery of novel therapeutic agents targeting critical pathways in diseases like cancer. Mastery of its chemistry provides a distinct advantage in the rational design of next-generation pharmaceuticals.

References

  • Abdel-Maksoud, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6653. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1709-1731. Available at: [Link]

  • Makki, M., et al. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Organic Chemistry, 2, 311-320. Available at: [Link]

  • Makki, M., et al. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. SciRP.org. Available at: [Link]

  • CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. (2020). Google Patents.
  • Singh, V., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 749007. Available at: [Link]

  • Pstruś, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(18), 5851. Available at: [Link]

  • Verma, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(1), 22-54. Available at: [Link]

  • 2-trifluoromethyl-pyrimidine-5-carbonitrile. (n.d.). Sinfoo Biotech. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 243, 114751. Available at: [Link]

  • El-Hady, H. A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(11), 5153-5172. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. BMC Chemistry, 16(1), 60. Available at: [Link]

  • Martina, M. G., et al. (2022). Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Zasukhin, V., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(2), 273-286. Available at: [Link]

  • Smith, C. J., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16388. Available at: [Link]

  • Isenegger, P. G., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(20), 8262-8269. Available at: [Link]

  • Pyrimidine compounds that show pharmacological activity. (2022). ResearchGate. Available at: [Link]

  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2267-2278. Available at: [Link]

  • El-Damasy, A. K., et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 19(8), 1814-1832. Available at: [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. (2021). ResearchGate. Available at: [Link]

  • Shestopalov, A. M., et al. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2022(2), M1382. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189901. Available at: [Link]

  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2267-2278. Available at: [Link]

  • Elebeedy, D., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 16(11), 105238. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. (n.d.). ResearchGate. Available at: [Link]

Sources

reaction of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nucleophilic Reactivity of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Chemistry

The this compound core represents a uniquely valuable scaffold in contemporary medicinal chemistry and materials science. The pyrimidine ring is a cornerstone heterocycle found in numerous bioactive molecules, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The strategic placement of two powerful electron-withdrawing groups—a trifluoromethyl (-CF₃) group at the C2 position and a cyano (-CN) group at the C5 position—dramatically influences the electronic character of the ring. This substitution pattern renders the pyrimidine core highly electron-deficient, transforming it into a potent electrophile primed for reaction with a diverse array of nucleophiles.[3][4]

This guide provides a detailed exploration of the reactivity of this compound, focusing on its reactions with common nucleophiles. We will delve into the underlying reaction mechanisms, provide field-tested experimental protocols, and offer insights into the practical application of this versatile building block in synthetic chemistry.

Part 1: The Reactivity Profile and Mechanistic Landscape

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] Unlike electron-rich aromatic systems that typically undergo electrophilic substitution, the profound electron deficiency of this pyrimidine system invites the attack of nucleophiles.

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction is a two-step addition-elimination process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks one of the electron-deficient carbon atoms of the pyrimidine ring (typically C4 or C6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the kinetic driver of the reaction. The negative charge is effectively delocalized across the ring and, crucially, onto the electronegative nitrogen atoms and the electron-withdrawing substituents.[6]

  • Aromaticity Restoration: The aromatic system is restored by the expulsion of a leaving group from the same carbon atom that was attacked. In the parent molecule, this would be a hydride ion (H⁻), which is a very poor leaving group. Therefore, SNAr reactions on this compound typically occur on derivatives where a better leaving group (e.g., a halogen) is present at the C4 or C6 position. However, under certain conditions, oxidative nucleophilic hydrogen substitution can occur. For the purpose of this guide, we will focus on reactions involving a formal displacement of a leaving group.

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="10,5", dpi=72]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Caption: Generalized SNAr mechanism on an activated pyrimidine ring.

Regioselectivity: The Sites of Nucleophilic Attack

The positions most susceptible to nucleophilic attack are those activated by the electron-withdrawing groups and the ring nitrogens. In the this compound system, the C4 and C6 positions are the most electrophilic.

  • C4-Position: Activated by being ortho to the C5-cyano group and meta to the C2-trifluoromethyl group.

  • C6-Position: Activated by being ortho to the C5-cyano group and para to the C2-trifluoromethyl group.

Attack at either C4 or C6 allows the resulting negative charge in the Meisenheimer intermediate to be delocalized onto a ring nitrogen, which is a highly stabilizing feature.[6] The precise site of substitution can be directed by installing a suitable leaving group (like Cl or Br) at the desired position.

Part 2: Reactions with Key Nucleophile Classes

The enhanced electrophilicity of the this compound scaffold allows for efficient reactions with a wide range of soft and hard nucleophiles.

Reactions with N-Nucleophiles (Amines)

The introduction of amino groups is fundamental in drug discovery for modulating solubility, basicity, and hydrogen bonding capacity. Primary and secondary amines react readily with halo-substituted 2-(trifluoromethyl)pyrimidine-5-carbonitriles.[7][8]

  • Causality Behind Experimental Choices:

    • Solvent: Aprotic polar solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are preferred. They effectively solvate the reactants and any ionic intermediates without interfering with the nucleophile.

    • Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial.[9] Its role is to neutralize the HCl or HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

    • Temperature: Reactions are often performed at elevated temperatures (60-120 °C) to overcome the activation energy barrier, although highly activated substrates may react at room temperature.

Reactions with S-Nucleophiles (Thiols)

Thiol nucleophiles are excellent partners in SNAr reactions, leading to the formation of thioether linkages prevalent in various bioactive compounds.[9]

  • Causality Behind Experimental Choices:

    • Activation of Nucleophile: Thiols are often converted to the more potent thiolate anions using a base. A base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt) is used to deprotonate the thiol prior to or in situ with the addition of the pyrimidine substrate.[9][10]

    • Reaction Conditions: These reactions are typically very efficient and can often be run at room temperature or with gentle heating. The high nucleophilicity of the thiolate anion facilitates a rapid reaction.

Reactions with O-Nucleophiles (Alcohols and Phenols)

Alcohols and phenols can also serve as nucleophiles, though they are generally less reactive than amines or thiols.

  • Causality Behind Experimental Choices:

    • Stronger Base Required: To generate the more nucleophilic alkoxide or phenoxide, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically required.[11]

    • Higher Temperatures: Due to the lower nucleophilicity of oxygen species compared to sulfur or nitrogen, these reactions often necessitate higher temperatures and longer reaction times to achieve good conversion.

Part 3: Experimental Protocols and Workflow

The following protocols are designed as self-validating, robust starting points for laboratory synthesis.

G

Caption: A standard workflow for synthesis, purification, and analysis.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol describes the synthesis of 2-(Trifluoromethyl)-4-(morpholin-4-yl)pyrimidine-5-carbonitrile from a 4-chloro precursor.

Materials:

  • 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Dimethylformamide (DMF) (Anhydrous)

  • Ethyl Acetate, Water, Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂), add 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile.

  • Add anhydrous DMF to dissolve the substrate (concentration ~0.2 M).

  • Add K₂CO₃ (2.0 eq.) followed by the dropwise addition of morpholine (1.2 eq.).

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol details the synthesis of 2-(Trifluoromethyl)-4-(phenylthio)pyrimidine-5-carbonitrile.

Materials:

  • 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile (1.0 eq.)

  • Thiophenol (1.1 eq.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • Tetrahydrofuran (THF) (Anhydrous)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate, Water, Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂), suspend NaH (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq.) in THF. Allow the mixture to stir for 20 minutes at 0 °C to ensure complete formation of the sodium thiophenolate.

  • Add a solution of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile (1.0 eq.) in THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography.

Part 4: Data Summary

The following table summarizes typical reaction conditions for the nucleophilic substitution on a 4-halo-2-(trifluoromethyl)pyrimidine-5-carbonitrile substrate.

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)Relative Rate
N-Nucleophile Primary/Secondary AmineK₂CO₃, DIPEADMF, NMP25 - 100Fast
S-Nucleophile Thiol / ThiophenolNaH, K₂CO₃THF, DMF0 - 50Very Fast
O-Nucleophile Alcohol / PhenolNaH, KOtBuTHF, Dioxane50 - 120Moderate

Conclusion

This compound and its halo-derivatives are powerful electrophilic building blocks in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl and cyano groups renders the pyrimidine ring highly susceptible to Nucleophilic Aromatic Substitution. By understanding the underlying SNAr mechanism and carefully selecting the nucleophile, base, and solvent, researchers can readily access a vast array of functionalized pyrimidines. The robust and predictable reactivity profile of this scaffold ensures its continued importance as a privileged structure in the design and synthesis of novel therapeutics and advanced materials.[12][13]

References

  • Design and synthesis of 2-amino-4-(trifluoromethyl)
  • Synthesis of 2-trifluoromethylpyrimidines 14 and 15.
  • Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
  • Design and synthesis of 2-amino-4-(trifluoromethyl)
  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC - NIH.
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
  • Nucleophilic arom
  • Synthesis of pyrimidine-5-carbonitriles 1a–d.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? StackExchange.
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. SciRP.org.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. NIH.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
  • Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines.
  • Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides.
  • An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.

Sources

Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Trifluoromethyl)pyrimidine-5-carbonitrile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone, present in a multitude of approved drugs and biologically active compounds.[1][2] The specific derivative, this compound, represents a highly valuable, yet challenging, building block. Its structure is characterized by a profoundly electron-deficient aromatic system, a direct consequence of the cumulative electron-withdrawing effects of the pyrimidine nitrogens, the trifluoromethyl group, and the nitrile moiety. This pronounced electronic character makes it an attractive pharmacophore for developing inhibitors, particularly in kinase research, but simultaneously complicates its synthetic manipulation.[3]

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for carbon-carbon bond formation, prized for its functional group tolerance and reliability.[4][5] However, applying this powerful reaction to a substrate as electronically demanding as this compound requires a nuanced and informed approach. This guide provides a detailed exploration of the underlying principles, key optimization parameters, and field-tested protocols to enable researchers to successfully execute these challenging couplings, moving beyond simple procedural steps to a deeper understanding of the reaction system.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A successful protocol is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[4][5][6] Each step presents opportunities for optimization and potential pitfalls, especially with highly functionalized substrates.

The three key phases are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (or other leaving group) of the pyrimidine substrate. The extreme electron-deficient nature of the pyrimidine ring generally facilitates this step, making it more reactive than analogous benzene halides.[1][7]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is base-mediated; the base activates the organoboron species to form a more nucleophilic boronate complex, which facilitates the transfer.[5][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Pyrimidine-Br/Cl) PdII R¹-Pd(II)L₂-X (Pyrimidine Complex) OxAdd->PdII Trans Transmetalation PdII->Trans [R²-B(OR)₃]⁻ (Activated Boronic Acid) PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedEl Reductive Elimination PdII_R2->RedEl R¹-R² (Product) RedEl->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Protocol Parameters and Optimization Strategy

The success of coupling with this compound hinges on the careful selection of four key components: the palladium catalyst system, the base, the solvent, and the nature of the organoboron reagent.

Palladium Catalyst and Ligand Selection

The choice of palladium source and, more critically, the phosphine ligand, is paramount. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective for some pyrimidine couplings, the electronic demands of this specific substrate often necessitate more robust systems.[1][2]

  • Precatalysts: Modern precatalysts, such as G2 or G3 palladacycles, are often superior. They offer greater air and moisture stability and form the active Pd(0) species under reaction conditions, often leading to more reproducible results.[8]

  • Ligands: Bulky, electron-rich biaryl phosphine ligands are the gold standard for challenging couplings. They accelerate the rate-limiting reductive elimination step and stabilize the palladium center, preventing catalyst decomposition. For electron-deficient heteroaryl halides, ligands from the Buchwald family are highly recommended.[9][10]

LigandKey Characteristics & Application
XPhos Highly effective for a broad range of heteroaryl couplings. Excellent for sterically hindered substrates and generally robust.[10]
SPhos Often provides superior results for couplings involving heteroaryl chlorides and electron-deficient systems.[9][10]
P(t-Bu)₃ A highly electron-rich and bulky ligand, effective for coupling unreactive aryl chlorides, often at room temperature.
PPh₃ A classic, less expensive ligand. Can work but may require higher temperatures and catalyst loadings, with a risk of lower yields.[7]

Recommendation: For this compound, start with a catalyst system comprising a palladium(II) source like Pd(OAc)₂ or a precatalyst like XPhosPdG2, paired with a biaryl phosphine ligand such as XPhos or SPhos.[8][10]

Base Selection: A Critical Balancing Act

The base plays a crucial role in activating the boronic acid for transmetalation, but its strength must be carefully chosen.[5] A base that is too strong or too nucleophilic can lead to unwanted side reactions, such as hydrolysis of the nitrile group or decomposition (protodeboronation) of the boronic acid partner, a known issue with electron-deficient aryl boronic acids.[11]

BaseStrengthComments & Recommendations
K₃PO₄ Strong, non-nucleophilicOften the base of choice for challenging heteroaromatic couplings. Its moderate basicity is effective without promoting significant side reactions.[10][12]
K₂CO₃ / Cs₂CO₃ Moderate / StrongWidely used and effective. Cs₂CO₃ is more soluble and can sometimes accelerate reactions but is more expensive. K₂CO₃ is a reliable standard.[4][6]
Weak Bases (e.g., K₂CO₃) WeakCan be optimal when using boronic acids that are particularly sensitive to protodeboronation.[6]

Recommendation: Potassium phosphate (K₃PO₄) is the recommended starting point due to its proven efficacy in difficult couplings involving sensitive functional groups.[10]

Solvent Systems and the Role of Water

The solvent system must solubilize the reagents while facilitating the distinct steps of the catalytic cycle. Aprotic organic solvents are typically used in combination with water.

  • Common Solvents: 1,4-Dioxane, Toluene, or Dimethoxyethane (DME) are excellent choices.[12][13]

  • The Role of Water: The aqueous phase is essential for dissolving the inorganic base (like K₃PO₄ or K₂CO₃) and promoting the formation of the reactive boronate species required for transmetalation.[4] The ratio of organic solvent to water (e.g., 4:1 or 5:1) can be optimized.

Microwave-Assisted Synthesis

For derivatizing heterocyclic cores, microwave-assisted synthesis offers a significant advantage over conventional heating. It allows for rapid heating to high temperatures, drastically reducing reaction times from hours to minutes.[13] This can improve yields by minimizing the thermal decomposition of sensitive substrates and catalysts.[1][8]

Detailed Experimental Protocols

The following protocols provide a robust starting point for researchers. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to protect the catalyst from oxygen.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Weigh Reagents (Pyrimidine, Boronic Acid, Base, Catalyst, Ligand) Vessel 2. Add to Reaction Vessel (Microwave Vial or Schlenk Flask) Reagents->Vessel Solvent 3. Add Degassed Solvents Vessel->Solvent Purge 4. Purge with Inert Gas Solvent->Purge Heat 5. Heat & Stir (Conventional Oil Bath or Microwave Reactor) Purge->Heat Monitor 6. Monitor Progress (TLC or LC-MS) Heat->Monitor Quench 7. Cool & Quench (e.g., add Water) Monitor->Quench Upon Completion Extract 8. Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Dry 9. Dry, Filter & Concentrate Extract->Dry Purify 10. Purify via Chromatography Dry->Purify Characterize 11. Characterize Product (NMR, HRMS) Purify->Characterize

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: General Conditions using a Buchwald Ligand System (Conventional Heating)

This protocol is designed for high success rates with a range of aryl- and heteroarylboronic acids.

Reagents & Materials:

  • 2-(Trifluoromethyl)pyrimidine-5-halide (e.g., bromide) (1.0 equiv)

  • Aryl/Heteroarylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed vial with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-(Trifluoromethyl)pyrimidine-5-halide (e.g., 0.5 mmol, 1.0 equiv), the boronic acid (0.6 mmol, 1.2 equiv), and K₃PO₄ (1.5 mmol, 3.0 equiv).

  • In a separate vial, weigh the Pd(OAc)₂ (0.01 mmol, 2 mol%) and SPhos (0.02 mmol, 4 mol%). Add a small amount of degassed 1,4-dioxane to dissolve or suspend the catalyst system.

  • Add the catalyst slurry to the Schlenk flask containing the solids.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).

  • Ensure the flask is sealed, and place it in a preheated oil bath at 80-100 °C.

  • Stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS analysis of a small aliquot.

  • Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Microwave-Assisted High-Speed Synthesis

This protocol leverages microwave irradiation for rapid reaction times, ideal for library synthesis and rapid SAR studies.[1][13]

Reagents & Materials:

  • 2-(Trifluoromethyl)pyrimidine-5-halide (e.g., bromide) (1.0 equiv)

  • Aryl/Heteroarylboronic Acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%) or XPhosPdG2 (2-4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial with stir bar

  • Microwave synthesizer

Procedure:

  • To a microwave reaction vial, add the 2-(Trifluoromethyl)pyrimidine-5-halide (0.25 mmol, 1.0 equiv), boronic acid (0.375 mmol, 1.5 equiv), K₂CO₃ (0.5 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.0125 mmol, 5 mol%).

  • Add 1,4-dioxane and water in a 3:1 ratio (e.g., 3 mL dioxane, 1 mL water).

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer. Irradiate at 100-120 °C for 15-30 minutes.[1] Note: Use "stirring" and "pre-stirring" functions if available.

  • After the reaction, cool the vial to a safe temperature using compressed air.

  • Open the vial and dilute the contents with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poorly soluble base.Use a fresh bottle of catalyst/ligand or a more active precatalyst (e.g., XPhosPdG2). Increase temperature. Ensure the base is finely ground for better solubility.
Protodeboronation of Boronic Acid Base is too strong; Reaction temperature too high; Presence of excess water.Switch to a milder base (e.g., K₂CO₃). Use a boronate ester (e.g., pinacol ester) instead of the boronic acid.[14] Reduce reaction temperature.
Hydrolysis of Nitrile Group Harsh basic conditions; Prolonged heating.Use a milder base (K₃PO₄ instead of Cs₂CO₃). Reduce reaction time; microwave-assisted synthesis can be beneficial here.[1]
Formation of Homocoupled Boronic Acid Product (R²-R²) Oxygen present in the reaction mixture.Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.
Debromination/Dechlorination of Pyrimidine Catalyst side reaction, especially with certain ligands/bases.Change the ligand (e.g., try SPhos). Use a milder base. A tandem catalyst system may be required in difficult cases.[8]

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation. Success is not achieved by rigidly following a single recipe, but by understanding the interplay between the electronically demanding substrate and the components of the catalytic system. By strategically selecting modern, highly active palladium catalysts, carefully tuning the basicity of the reaction medium, and leveraging enabling technologies like microwave synthesis, researchers can efficiently and reliably synthesize a diverse array of novel pyrimidine derivatives for advancement in drug discovery and materials science.

References

  • D. M. T. Chan, et al. (1998). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • M. B. C. et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • J. M. R. et al. (2018). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • G. A. et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Chemistry LibreTexts (2024). Suzuki–Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. [Link]

  • T. H. et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]

  • C&EN (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • T. K. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • N. A. Al-Masoudi et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. [Link]

  • T. K. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

  • S. D. Walker et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. ResearchGate. [Link]

  • J. P. Wolfe et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar. [Link]

  • C. J. O'Hara et al. (2016). Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • H. C. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • D. J. H. et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • A. A. C. et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]

  • S. U. et al. (2007). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Sci-Hub. [Link]

  • H. C. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Y. Z. et al. (2020). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Institutes of Health. [Link]

Sources

Application Notes & Protocols for the Modern Development of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and professionals engaged in the discovery and development of next-generation agrochemicals.

Introduction: A New Paradigm in Crop Protection

The global imperative to ensure food security for a burgeoning population, coupled with the escalating challenges of climate change and evolving pest resistance, demands a paradigm shift in agrochemical innovation. The traditional pipeline of discovery, often reliant on serendipity and empirical screening, is evolving into a more rational, predictive, and sustainable process. This guide provides an in-depth exploration of the advanced methodologies and integrated workflows that are defining the future of agrochemical development. We will delve into the core stages of the modern discovery pipeline, from initial target identification to final safety assessment, providing both the theoretical underpinnings and practical protocols to empower researchers in this critical field. The journey from a promising "hit" to a registered product is arduous, often taking over a decade and costing hundreds of millions of dollars.[1] By leveraging cutting-edge technologies, we can enhance the efficiency, precision, and environmental stewardship of this vital endeavor.

Target Identification and Validation: The Foundation of Rational Design

The cornerstone of a successful agrochemical is its molecular target. An ideal target plays a crucial role in the pest's physiology, is distinct from targets in non-target organisms (including crops and beneficial insects), and is "druggable," meaning it can be modulated by a small molecule.[2] The search for novel targets is paramount to overcoming resistance to existing modes of action.[3]

The Causality Behind Target Selection

Historically, many agrochemicals were discovered through phenotypic screens without knowledge of their specific target. While effective, this approach can lead to dead-ends and unforeseen off-target effects. A target-based approach, in contrast, allows for a more directed and rational design process.[4] Modern "OMICS" technologies have revolutionized this stage:

  • Genomics and Transcriptomics: Sequencing the genomes of pests and comparing them to those of beneficial species can reveal unique genes and pathways essential for pest survival.[4][5] Techniques like RNA interference (RNAi) can then be used to silence specific genes and observe the resulting phenotype, validating their importance.

  • Proteomics: This involves the large-scale study of proteins.[6][7] By comparing the proteome of a pest before and after exposure to a stressor or a known active compound, researchers can identify proteins that are up- or down-regulated, pointing to critical pathways.[6]

  • Chemical Genetics: This approach uses small molecules with known biological effects to probe cellular functions and identify their molecular targets, effectively using chemistry to understand biology.

Workflow for Target Identification and Validation

G cluster_0 Discovery Phase cluster_1 Validation Phase Genomics/Proteomics Genomics/Proteomics Bioinformatics Analysis Bioinformatics Analysis Genomics/Proteomics->Bioinformatics Analysis Data Generation Target Nomination Target Nomination Bioinformatics Analysis->Target Nomination Candidate Targets Literature Mining Literature Mining Literature Mining->Bioinformatics Analysis Existing Knowledge Genetic Validation (RNAi, CRISPR) Genetic Validation (RNAi, CRISPR) Target Nomination->Genetic Validation (RNAi, CRISPR) Functional Role Biochemical Assay Development Biochemical Assay Development Genetic Validation (RNAi, CRISPR)->Biochemical Assay Development Confirmed Phenotype Structural Biology (X-ray, Cryo-EM) Structural Biology (X-ray, Cryo-EM) Biochemical Assay Development->Structural Biology (X-ray, Cryo-EM) Assayable Target Validated Target Validated Target Structural Biology (X-ray, Cryo-EM)->Validated Target Druggable Pocket

Caption: Workflow for modern target identification and validation.

Protocol 1: Proteomic-Based Target Identification in a Herbicide-Treated Plant

This protocol outlines a differential proteomics approach to identify proteins affected by a herbicidal compound, pointing towards its potential molecular target.

  • Plant Treatment: Grow a susceptible plant species (e.g., Arabidopsis thaliana) to the 2-3 leaf stage. Treat one group with a sub-lethal dose of the herbicidal compound and a control group with the vehicle solvent.

  • Protein Extraction: After a predetermined time (e.g., 24 hours), harvest the plant tissues. Lyse the cells and extract the total protein content, ensuring to inhibit protease activity.

  • Protein Quantification: Use a standard method like the Bradford assay to determine the protein concentration in each sample.

  • 2D Gel Electrophoresis: Separate the proteins from each sample on a two-dimensional gel. The first dimension separates proteins by their isoelectric point, and the second by their molecular weight.

  • Gel Imaging and Analysis: Stain the gels (e.g., with Coomassie Blue) and acquire high-resolution images. Use specialized software to compare the protein spot patterns between the treated and control gels, identifying spots with significant changes in intensity.

  • In-Gel Digestion and Mass Spectrometry: Excise the protein spots of interest from the gel. Digest the proteins into smaller peptides using an enzyme like trypsin. Analyze the resulting peptides using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

  • Database Searching: Use the peptide mass fingerprint data to search protein databases (e.g., NCBI, UniProt) to identify the proteins.

  • Bioinformatic Analysis: Analyze the list of identified proteins to determine which biological pathways are affected by the herbicide, leading to a hypothesis about its mode of action and primary target.

Lead Discovery and High-Throughput Screening (HTS)

Once a target is validated, the next step is to find molecules, or "hits," that interact with it. High-Throughput Screening (HTS) is a cornerstone of this process, allowing for the rapid testing of hundreds of thousands of compounds.[4][8][9]

The Rationale for HTS Assay Design

The success of an HTS campaign hinges on the quality of the assay. A robust assay must be:

  • Sensitive and Specific: It should accurately detect the desired interaction with minimal false positives or negatives.

  • Miniaturized and Automated: To be cost-effective and efficient, assays are typically performed in 384- or 1536-well microplates.

  • Reproducible: The assay must yield consistent results over time and across different batches.

Both in vivo (whole organism) and in vitro (target-based) HTS approaches are employed in agrochemical research.[4][9] While in vivo screens provide a more holistic view of a compound's activity, in vitro screens offer a more direct and mechanistic assessment of target engagement.[4][10]

Protocol 2: In Vitro HTS for an Insecticidal Enzyme Inhibitor

This protocol describes a generic fluorescence-based assay to screen for inhibitors of a target enzyme (e.g., acetylcholinesterase).

  • Assay Preparation:

    • Prepare an assay buffer optimized for enzyme stability and activity.

    • Dilute the purified target enzyme to a working concentration.

    • Prepare a fluorogenic substrate that produces a fluorescent signal upon enzymatic cleavage.

    • Prepare a compound library, typically in DMSO, arrayed in microplates.

  • Assay Execution (in 384-well plates):

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the assay plates.

    • Add the enzyme solution to all wells and incubate for a short period to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Include controls on each plate:

      • Negative Control (0% inhibition): Enzyme + Substrate + DMSO (no compound).

      • Positive Control (100% inhibition): Enzyme + Substrate + a known potent inhibitor.

  • Data Acquisition: Read the fluorescence intensity in each well over time using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls.

    • Determine the Z'-factor for each plate to assess assay quality (a Z'-factor > 0.5 is generally considered excellent).

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

  • Hit Confirmation: Re-test the primary hits in a dose-response format to confirm their activity and determine their potency (IC50 value).

Lead Optimization: From Hit to Candidate

A "hit" from an HTS campaign is rarely a market-ready product. The subsequent lead optimization phase is a meticulous, iterative process aimed at improving the compound's properties.[11] This involves enhancing potency, selectivity, and metabolic stability while minimizing toxicity.[12][13]

The Logic of Iterative Design

Lead optimization is a multi-parameter optimization challenge guided by Structure-Activity Relationships (SAR).[13] Chemists systematically modify the chemical structure of a lead compound and assess the impact on its biological activity and other properties.[11] Computational tools are indispensable in this phase:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity, helping to predict the potency of new analogs.[14][15][16][17]

  • Structure-Based Design: If the 3D structure of the target protein is known, molecular docking simulations can predict how a compound will bind, guiding the design of modifications to improve this interaction.[18][19][20][21]

  • Scaffold Hopping: This technique involves replacing the core structure (scaffold) of a lead compound with a different one while retaining its key binding features.[12][22] This can be a powerful strategy to escape patent-protected chemical space or to improve physicochemical properties.[12]

Workflow for Lead Optimization

G Initial Hit Initial Hit SAR Analysis SAR Analysis Initial Hit->SAR Analysis In Silico Modeling (QSAR, Docking) In Silico Modeling (QSAR, Docking) SAR Analysis->In Silico Modeling (QSAR, Docking) Hypothesis Generation Chemical Synthesis Chemical Synthesis In Silico Modeling (QSAR, Docking)->Chemical Synthesis Design New Analogs In Vitro Testing (Potency, Selectivity) In Vitro Testing (Potency, Selectivity) Chemical Synthesis->In Vitro Testing (Potency, Selectivity) ADME/Tox Screening ADME/Tox Screening In Vitro Testing (Potency, Selectivity)->ADME/Tox Screening ADME/Tox Screening->SAR Analysis Iterative Feedback Loop Optimized Lead Optimized Lead ADME/Tox Screening->Optimized Lead Candidate Selection

Caption: The iterative cycle of lead optimization.

Table 1: Hypothetical Lead Optimization Data
CompoundScaffoldR1 GroupIC50 (nM)Selectivity vs. Mammalian Homolog
Hit-1Phenyl-pyrazole-H5,2005x
LO-1aPhenyl-pyrazole-Cl85015x
LO-1bPhenyl-pyrazole-CF312050x
LO-2Pyridyl-pyrazole-CF395250x

This table illustrates how systematic modifications (R1 group) and scaffold hopping (from phenyl to pyridyl) can lead to significant improvements in potency and selectivity.

Mode of Action (MoA) and Resistance Management

Understanding how a new agrochemical works at a molecular and physiological level is crucial for its effective and sustainable use.[23][24][25] MoA studies confirm the intended target engagement and can reveal potential off-target effects. This knowledge is also vital for managing the development of pest resistance.[23][24] By rotating agrochemicals with different MoAs, growers can reduce the selection pressure that drives resistance.[23][24][25]

Key MoA Investigation Techniques:
  • Biochemical Assays: Directly measuring the effect of the compound on the purified target enzyme or receptor.

  • Cellular Assays: Observing the physiological response of cells to the compound (e.g., changes in metabolism, membrane potential, or gene expression).

  • Whole Organism Phenotyping: Detailed observation of the symptoms and developmental changes in the target pest following treatment.

  • Resistance Studies: Selecting for and characterizing resistant pest populations to identify the genetic basis of resistance, which often confirms the MoA.

Safety and Environmental Impact Assessment

A cornerstone of modern agrochemical development is a profound commitment to safety—for humans, non-target organisms, and the environment.[26] Regulatory agencies worldwide require extensive data packages to assess the potential risks of a new product.[27][28][29] This assessment begins early in the discovery process and continues throughout development.

A Tiered Approach to Safety Testing

Safety evaluation follows a tiered or stepwise approach, starting with in silico and in vitro methods and progressing to more complex studies as needed.[27][29][30] This strategy helps to identify and eliminate compounds with unfavorable safety profiles early on, saving time and resources and reducing the use of animal testing.[27][28]

  • In Silico Toxicology: Computational models are used to predict potential toxicities based on the chemical structure of the compound.

  • In Vitro Assays: A battery of cell-based assays is used to screen for potential issues like cytotoxicity, genotoxicity, and endocrine disruption.

  • Ecotoxicology: The potential impact on non-target species (e.g., bees, fish, birds, soil organisms) is evaluated through a series of standardized laboratory tests.[30][31][32][33]

  • Environmental Fate: Studies are conducted to understand how the agrochemical behaves in the environment—its persistence in soil and water, its potential for leaching into groundwater, and its degradation pathways.[30][31][32][33][34]

The Regulatory Framework

Agrochemicals are among the most rigorously tested and regulated products in the world.[1] The goal of the regulatory process is to ensure that when used according to the label, the product does not pose an unreasonable risk to human health or the environment.[35] This involves a comprehensive risk assessment that considers both the hazard (the intrinsic toxicity of the compound) and the exposure (the amount of the compound that people and the environment may come into contact with).[30]

Conclusion

The development of new agrochemicals is a complex, multidisciplinary endeavor that is increasingly driven by rational design and a deep understanding of biology, chemistry, and toxicology. By integrating advanced technologies like genomics, high-throughput screening, and computational modeling, researchers can accelerate the discovery of safer, more effective, and more sustainable solutions for crop protection. The protocols and workflows outlined in this guide provide a framework for navigating this intricate process, ultimately contributing to the critical mission of global food security.

References

  • Title: Structure-Based Drug Design Methodologies Applied to the Discovery of New Insecticides Source: ResearchGate URL
  • Title: Targeting Chemical Inputs and Optimising HTS for Agrochemical Discovery Source: Sci-Hub URL
  • Title: Agricultural chemical safety assessment: A multisector approach to the modernization of human safety requirements Source: PubMed URL: [Link]

  • Title: High throughput screening in agrochemical research Source: PubMed URL: [Link]

  • Title: Special Issue : Impacts of Agrochemicals: Environmental Fate, Ecotoxicology, Risk Assessment, and Remediation Source: MDPI URL: [Link]

  • Title: Agrochemical lead optimization by scaffold hopping Source: PubMed URL: [Link]

  • Title: Impacts of Agrochemicals: Environmental Fate, Ecotoxicology, Risk Assessment, and Remediation Source: Google Books URL
  • Title: Assessing the environmental fate of agrochemicals Source: Taylor & Francis Online URL: [Link]

  • Title: Mode of action of pesticides and the novel trends – A critical review Source: African Journal of Agricultural Research URL: [Link]

  • Title: The role of toxicology in the evaluation of new agrochemicals Source: PubMed URL: [Link]

  • Title: High Throughput, Mechanism-Based Screening Techniques for Discovering Novel Agrochemicals Source: Sci-Hub URL: [Link]

  • Title: Agrochemical Lead Optimization by Scaffold Hopping Source: ResearchGate URL: [Link]

  • Title: High Throughput Screening in Agrochemical Research Source: Sci-Hub URL: [Link]

  • Title: Agricultural Chemical Safety Assessment: A Multisector Approach to the Modernization of Human Safety Requirements Source: Semantic Scholar URL: [Link]

  • Title: Quantitative structure-activity relationship (QSAR) for insecticides: development of predictive in vivo insecticide activity models Source: PubMed URL: [Link]

  • Title: High-Throughput Screening in Agrochemical Research Source: ResearchGate URL: [Link]

  • Title: Understanding Pesticide Mode of Action Source: Cropaia URL: [Link]

  • Title: Protein structure in drug and insecticide design Source: Institute for Molecular Bioscience URL: [Link]

  • Title: Environmental Fate & Ecotoxicology of Pesticides Source: Cambridge Environmental URL: [Link]

  • Title: Safety and health in the use of agrochemicals Source: International Labour Organization URL: [Link]

  • Title: Development and Analysis of QSAR Models for Generating Pesticidal Synthesis Programs Source: Taylor & Francis eBooks URL: [Link]

  • Title: Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products Source: White Rose eTheses Online URL: [Link]

  • Title: Overview of herbicide mechanisms of action Source: PubMed URL: [Link]

  • Title: Assessment of ecological risks of agrochemicals requires a new framework Source: Science of The Total Environment URL: [Link]

  • Title: (Quantitative) Structure Activity Relationship [(Q)SAR] Guidance Document Source: US EPA URL: [Link]

  • Title: C715 Herbicide Mode of Action Source: Southeast Research-Extension Center URL: [Link]

  • Title: NAFTA Technical Working Group on Pesticides Quantitative Structure Activity Relationship Guidance Document Source: EPA URL: [Link]

  • Title: Overview of the crop protection discovery pipeline Source: ResearchGate URL: [Link]

  • Title: New Molecular Targets for Herbicide Discovery Source: Iowa State University URL: [Link]

  • Title: Herbicide How-To: Understanding Herbicide Mode of Action Source: Oklahoma State University URL: [Link]

  • Title: New Molecule Pipeline: A Look at the Crop Protection Products Currently or Soon-to-Be Available Source: AgriBusiness Global URL: [Link]

  • Title: Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis Source: NIH URL: [Link]

  • Title: QSAR evaluation of monoterpenoids' insecticidal activity Source: PubMed URL: [Link]

  • Title: analyzing gene expression at the protein level: using proteomics techniques to investigate herbicide safener Source: University of Illinois URL: [Link]

  • Title: From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: Discovering new modes of action for herbicides and the impact of genomics Source: ResearchGate URL: [Link]

  • Title: Pesticide informatics expands the opportunity for structure-based molecular design and optimization Source: OUCI URL: [Link]

  • Title: How the Agro and Pharma Industries Discover and Develop Chemical Compounds Source: What I Learned URL: [Link]

  • Title: Structure-to-process design framework for developing safer pesticides Source: PubMed Central URL: [Link]

  • Title: Lead Generation in Crop Protection Research: A Portfolio Approach to Agrochemical Discovery Source: ResearchGate URL: [Link]

  • Title: Development and Validation of a Qualitative Method for Target Screening of 448 Pesticide Residues in Fruits and Vegetables Using UHPLC/ESI Q-Orbitrap Based on Data-Independent Acquisition and Compound Database Source: ResearchGate URL: [Link]

  • Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]

  • Title: How to Identify Pesticide Targets? Source: PubMed URL: [Link]

  • Title: What are the methods of lead optimization in drug discovery? Source: Patsnap Synapse URL: [Link]

  • Title: Target Identification and Validation Source: Aragen Life Sciences URL: [Link]

  • Title: Target identification and validation in research Source: WJBPHS URL: [Link]

  • Title: What are the Roles of Genomics and Proteomics in Drug Discovery and Personalized Medicine? Source: Aragen Life Sciences URL: [Link]

  • Title: New Approaches to Herbicide and Bioherbicide Discovery Source: MOA Technology URL: [Link]

Sources

Application Note: Synthetic Strategies for Novel Heterocyclic Compounds from 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. The pyrimidine nucleus itself is a privileged structure found in numerous therapeutic agents. This application note presents a detailed guide on the synthetic utility of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile, a highly versatile and reactive building block for the construction of novel, drug-like heterocyclic compounds. We explore several high-yield synthetic pathways, focusing on transformations of the cyano group to achieve fused ring systems such as pyrimido[4,5-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. This document provides researchers, scientists, and drug development professionals with both the theoretical framework and detailed, field-proven protocols to leverage this powerful starting material in their discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

Pyrimidine derivatives are fundamental to numerous biological processes and form the core of many approved drugs. The strategic introduction of a trifluoromethyl group at the 2-position of the pyrimidine ring confers significant advantages. The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack, while also blocking a potential site of metabolic oxidation.

The 5-carbonitrile moiety is the primary reactive handle for synthetic elaboration. Its unique electronic properties and linear geometry make it an ideal participant in cyclization and annulation reactions, allowing for the efficient construction of complex polycyclic systems. This guide focuses on leveraging the reactivity of the nitrile group to forge new carbon-nitrogen and carbon-sulfur bonds, leading to diverse heterocyclic families.

Core Synthetic Pathways and Mechanistic Rationale

The synthetic potential of this compound can be systematically explored through several key transformations targeting the nitrile functionality. The electron-deficient nature of the pyrimidine ring, amplified by the CF₃ group, activates the adjacent C5-carbonitrile, making it an excellent electrophile for intramolecular cyclization precursors.

G cluster_0 Fused Bicyclic Heterocycles cluster_1 Nitrile Group Modifications start 2-(Trifluoromethyl)pyrimidine- 5-carbonitrile node1 Pyrimido[4,5-d]pyrimidines start->node1 1. Formamide or Acetic Anhydride node2 Pyrazolo[3,4-d]pyrimidines start->node2 2. Hydrazine Hydrate node3 Thieno[2,3-d]pyrimidines start->node3 3. Gewald Reaction Conditions (Sulfur, α-Active Methylene Ketone) node4 5-(Aminomethyl)pyrimidine start->node4 4. Reduction (e.g., LiAlH₄) node5 5-Carboxamide / 5-Carboxylic Acid start->node5 5. Hydrolysis (Acid or Base) node6 5-(1H-tetrazol-5-yl)pyrimidine start->node6 6. Cycloaddition (e.g., NaN₃)

Figure 1: Key synthetic pathways from this compound.

Synthesis of Fused Pyrimidines: Pyrimido[4,5-d]pyrimidines

The construction of a fused pyrimidine ring is a common and powerful strategy. This transformation is analogous to established methods for building pyrimido[4,5-d]pyrimidine systems from aminopyrimidine-carbonitriles.[1][2] Although our starting material lacks a C4-amino group, the nitrile can be transformed into a reactive intermediate that facilitates cyclization. A common approach involves converting the nitrile into an amidine or related species, which then cyclizes with a one-carbon unit.

Causality Behind Experimental Choices:

  • Reagent: Acetic anhydride is chosen as it can react with the pyrimidine ring to form an N-acetyl intermediate, which may facilitate subsequent cyclization and formation of the pyrimidone ring.[2]

  • Solvent: A high-boiling point solvent is typically used to provide the necessary thermal energy for the cyclization reaction.

  • Rationale: This approach aims to build the second pyrimidine ring, a core structure in many kinase inhibitors and other biologically active molecules.

Synthesis of Fused Pyrazoles: Pyrazolo[3,4-d]pyrimidines

The reaction of o-aminonitriles with hydrazine is a classical and highly efficient method for constructing pyrazolo-fused heterocycles. For this compound, the reaction likely proceeds through nucleophilic addition of hydrazine to the nitrile, followed by intramolecular cyclization and tautomerization to yield the stable aromatic pyrazolopyrimidine.

Causality Behind Experimental Choices:

  • Reagent: Hydrazine hydrate is a potent binucleophile. One nitrogen atom attacks the nitrile carbon, while the other eventually participates in ring closure onto a pyrimidine ring carbon (likely C4 or C6).

  • Solvent: Ethanol or another protic solvent is used to facilitate proton transfer steps during the mechanism.

  • Rationale: The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, famously serving as the core of sildenafil and other PDE inhibitors. Accessing this scaffold from the title compound is therefore of high strategic value.

Detailed Experimental Protocols

General Considerations:

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • Product purification is typically achieved by recrystallization or column chromatography.

  • Structural confirmation should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 1: Synthesis of 7-(Trifluoromethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one

This protocol is adapted from methodologies used for analogous pyrimidine-5-carbonitrile starting materials.[1][2]

Workflow Diagram:

G A 1. Combine Starting Material & Acetic Anhydride B 2. Heat under Reflux (Monitor by TLC, ~4-6h) A->B C 3. Cool Reaction Mixture & Pour into Ice Water B->C D 4. Filter Precipitate C->D E 5. Wash with Water & Dry D->E F 6. Recrystallize (e.g., from Ethanol) E->F

Figure 2: Workflow for the synthesis of the pyrimido[4,5-d]pyrimidin-4(3H)-one derivative.

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 mmol, 173 mg).

  • Add acetic anhydride (5 mL).

  • Heat the mixture to reflux (approx. 140 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC using a suitable eluent system (e.g., Chloroform/Methanol 10:1).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing 50 mL of ice-cold water while stirring.

  • A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 10 mL).

  • Dry the solid product under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford the title compound.

Protocol 2: Synthesis of 4-Amino-7-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine

This protocol is based on established syntheses of pyrazolopyrimidines from related nitrile precursors.[1]

Step-by-Step Procedure:

  • In a 25 mL round-bottom flask, suspend this compound (1.0 mmol, 173 mg) in ethanol (10 mL).

  • Add hydrazine hydrate (80% solution, 2.0 mmol) to the suspension.

  • Heat the mixture to reflux for 8-12 hours. The reaction should be monitored by TLC (e.g., Ethyl Acetate/Hexane 1:1) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The resulting solid is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield the title compound. Further purification can be achieved by recrystallization if necessary.

Summary of Synthetic Transformations

The following table summarizes the proposed transformations, the key reagents, and the resulting heterocyclic core. These reactions provide a robust toolkit for generating a library of novel compounds from a single, readily accessible starting material.

Transformation Key Reagent(s) Resulting Heterocyclic Core Potential Application
Pyrimidine AnnulationAcetic AnhydridePyrimido[4,5-d]pyrimidineKinase Inhibitors, Anticancer
Pyrazole AnnulationHydrazine HydratePyrazolo[3,4-d]pyrimidinePDE Inhibitors, Anticancer
Thiophene AnnulationSulfur, Active Methylene KetoneThieno[2,3-d]pyrimidineAnti-inflammatory, Antimicrobial
Nitrile ReductionLiAlH₄ or H₂/Catalyst5-(Aminomethyl)pyrimidineLinker for Further Derivatization
Tetrazole FormationSodium Azide, NH₄Cl5-(1H-tetrazol-5-yl)pyrimidineCarboxylic Acid Bioisostere

Conclusion

This compound is a powerful and versatile building block for modern synthetic and medicinal chemistry. The protocols and strategies outlined in this application note demonstrate straightforward and efficient pathways to construct diverse and complex heterocyclic systems, including the medicinally important pyrimido[4,5-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds. By providing clear, actionable protocols grounded in established chemical principles, this guide empowers researchers to rapidly expand their chemical space and accelerate the discovery of novel therapeutic agents.

References

  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Available at: [Link]

  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatizatization of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifluoromethylated Pyrimidine Scaffold

2-(Trifluoromethyl)pyrimidine-5-carbonitrile is a highly valuable heterocyclic building block in contemporary drug discovery and materials science. Its structure is distinguished by three key features that medicinal chemists can strategically exploit:

  • An Electron-Deficient Pyrimidine Core: The inherent electron-deficient nature of the pyrimidine ring is significantly amplified by the attached trifluoromethyl group, making it susceptible to specific chemical transformations.

  • A Potent Electron-Withdrawing Group (EWG): The trifluoromethyl (-CF₃) group is one of the most powerful EWGs used in medicinal chemistry. It dramatically influences the electronic properties of the pyrimidine ring, enhancing its stability to metabolic oxidation and modulating the pKa of adjacent functionalities.

  • A Versatile Nitrile Handle: The nitrile (-C≡N) group at the 5-position is a linchpin for synthetic diversification. It can be readily transformed into a variety of other functional groups, including carboxylic acids, primary amines, and amides, serving as a critical anchor point for building molecular complexity.

This guide provides detailed experimental protocols and the underlying scientific rationale for three primary classes of derivatization of the this compound scaffold. These procedures are designed to be robust and adaptable for researchers engaged in the synthesis of novel chemical entities.

Workflow Overview: Major Derivatization Pathways

The derivatization strategy for this compound primarily targets the nitrile moiety and the pyrimidine ring itself, often through precursor halogenation followed by cross-coupling.

G cluster_0 Starting Material cluster_1 Nitrile Group Transformations cluster_2 Ring Functionalization via Cross-Coupling start 2-(Trifluoromethyl)pyrimidine- 5-carbonitrile hydrolysis Carboxylic Acid Derivative start->hydrolysis Hydrolysis reduction Aminomethyl Derivative start->reduction Reduction halogenation Halogenated Precursor (e.g., 4-Chloro derivative) start->halogenation Halogenation (Conceptual Step) suzuki Aryl/Heteroaryl Derivative halogenation->suzuki Suzuki Coupling

Figure 1: Key derivatization pathways for this compound.

Section 1: Transformation of the Nitrile Moiety

The nitrile group is a cornerstone of this scaffold's utility. Its conversion into carboxylic acids or primary amines opens up vast possibilities for amide bond formation, salt formation, and the introduction of flexible linkers.

Hydrolysis to 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid

Principle: The carbon atom of the nitrile group is electrophilic and can be attacked by water under acidic or basic conditions. The reaction proceeds through a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. The strong electron-withdrawing nature of the trifluoromethylated pyrimidine ring can influence the reactivity of the nitrile group.

Protocol 1: Base-Catalyzed Hydrolysis

This protocol is often preferred for its typically faster reaction rates compared to acidic hydrolysis for similar substrates.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq.) in a 1:1 mixture of ethanol and water.

  • Reaction Initiation: Add sodium hydroxide (NaOH, 3.0-5.0 eq.) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully acidify the mixture to pH 2-3 using concentrated hydrochloric acid (HCl). A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove any non-polar impurities.

  • Purification: Dry the solid under high vacuum. The resulting 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is often pure enough for subsequent steps.[1] If necessary, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Scientist's Notes (Causality):

  • Choice of Base: NaOH is a strong base that effectively catalyzes the hydrolysis. The use of multiple equivalents ensures the reaction goes to completion.

  • Solvent System: The ethanol/water mixture ensures solubility for both the organic substrate and the inorganic base.

  • Acidification: Protonation of the carboxylate salt intermediate is necessary to precipitate the final carboxylic acid product, which is typically a solid.

Reduction to [2-(Trifluoromethyl)pyrimidin-5-yl]methanamine

Principle: The carbon-nitrogen triple bond of the nitrile can be reduced to a carbon-nitrogen single bond of a primary amine. Catalytic hydrogenation is a common and effective method for this transformation, offering high yields and clean reaction profiles.

Protocol 2: Catalytic Hydrogenation

This method is widely used in industry due to its efficiency and the use of a heterogeneous catalyst that is easily removed.

  • Catalyst Preparation: In a high-pressure hydrogenation vessel (Parr apparatus), add Raney Nickel (Ra-Ni, ~10-20% by weight of the substrate) suspended in ethanol.

  • Reaction Setup: Add a solution of this compound (1.0 eq.) in ethanol. To prevent the formation of secondary amines, it is common to add ammonia (as a solution in methanol or bubbled as a gas) to the reaction mixture.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 12-24 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. HPLC or GC-MS can be used to confirm the conversion of the starting material.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times.

    • Wash the Celite® pad with additional ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude aminomethyl product. Further purification can be achieved by column chromatography on silica gel or by conversion to a hydrochloride salt.

Scientist's Notes (Causality):

  • Catalyst: Raney Nickel is a highly active catalyst for nitrile reduction.

  • Ammonia: The addition of ammonia suppresses the formation of secondary and tertiary amine byproducts by competing with the product amine for reaction with the intermediate imine.

  • Safety: Hydrogen gas is highly flammable, and Raney Nickel is pyrophoric. All operations must be conducted in a well-ventilated fume hood with appropriate safety precautions.

Parameter Protocol 1: Hydrolysis Protocol 2: Reduction
Functional Group Nitrile (-CN) → Carboxylic Acid (-COOH)Nitrile (-CN) → Aminomethyl (-CH₂NH₂)
Key Reagents NaOH, HClH₂, Raney Nickel, NH₃
Typical Conditions Reflux, 4-8 hours50-100 psi H₂, RT, 12-24 hours
Work-up Acidification, FiltrationFiltration of catalyst
Key Advantage Creates an anchor for amide coupling.Introduces a flexible basic linker.

Section 2: Ring Functionalization via Palladium-Catalyzed Cross-Coupling

Principle: While the parent molecule is not suitable for direct cross-coupling, its halogenated precursors are excellent substrates. The electron-deficient pyrimidine ring makes halogenated pyrimidines highly reactive in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[2] This allows for the introduction of a wide array of aryl and heteroaryl substituents, which is a cornerstone of modern medicinal chemistry.[3][4][5]

This section outlines a representative protocol assuming the availability of a 4-chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile intermediate.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X (Pyrimidine-Cl) pd2_complex Ar-Pd(II)-X(L₂) (Intermediate) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + Ar'-B(OH)₂ (Boronic Acid) pd2_aryl Ar-Pd(II)-Ar'(L₂) (Intermediate) transmetal->pd2_aryl red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 Regenerates Catalyst product Product (Ar-Ar') red_elim->product

Sources

Application Notes & Protocols: The Role of Semi-Synthesis in the Generation of Anti-Cancer Agents – A Case Study on Paclitaxel (Taxol®)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Imperative in Oncology

The development of effective anti-cancer therapeutics is one of the most significant challenges in modern medicine. While nature provides a vast arsenal of biologically active molecules, their direct isolation is often impractical due to low abundance, ecological disruption, and complex purification. Chemical synthesis provides the crucial bridge, enabling not only a sustainable supply of these vital drugs but also the systematic modification of natural scaffolds to enhance efficacy, improve pharmacokinetic properties, and overcome drug resistance.

This guide delves into the pivotal role of synthetic chemistry in oncology, focusing on the semi-synthesis of Paclitaxel (Taxol®), a landmark anti-cancer agent. Its story highlights the synergy between natural product chemistry and synthetic innovation. Paclitaxel was initially isolated from the bark of the Pacific yew tree (Taxus brevifolia), a slow-growing and scarce resource.[1] The demand for the drug far outstripped what could be sustainably harvested, creating an urgent need for an alternative production method. The solution was found in semi-synthesis, utilizing a more abundant, renewable precursor molecule.[2][3]

This document will provide a detailed examination of Paclitaxel's mechanism of action, the logic behind the semi-synthetic strategy, and detailed, field-proven protocols for key synthetic transformations.

Scientific Background: Paclitaxel's Mechanism of Action

Paclitaxel exerts its potent anti-cancer effect by targeting microtubules, essential components of the cellular cytoskeleton.[4] During cell division (mitosis), microtubules form the mitotic spindle, a dynamic structure responsible for segregating chromosomes into two daughter cells.[5] Paclitaxel binds to the β-tubulin subunit of the microtubule polymer, overriding the cell's natural regulatory processes.[6][7] This binding event stabilizes the microtubule, preventing its depolymerization.[6][7][8]

The consequence is a loss of microtubule dynamism. The mitotic spindle becomes locked in a rigid, non-functional state, halting the cell cycle in the G2/M phase and ultimately triggering programmed cell death (apoptosis).[4] This hyper-stabilization is the biochemical basis of Paclitaxel's efficacy as a chemotherapeutic agent.

cluster_0 Normal Microtubule Dynamics cluster_1 Effect of Paclitaxel Tubulin α/β-Tubulin Dimers Polymerization Polymerization (Assembly) Tubulin->Polymerization Microtubule Dynamic Microtubule Polymerization->Microtubule Depolymerization Depolymerization (Disassembly) Microtubule->Depolymerization Spindle Functional Mitotic Spindle Microtubule->Spindle StableMT Hyper-stabilized Microtubule Depolymerization->Tubulin Division Cell Division Spindle->Division Paclitaxel Paclitaxel Paclitaxel->StableMT Arrest Mitotic Arrest StableMT->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: Mechanism of Paclitaxel. Paclitaxel disrupts normal microtubule dynamics, leading to mitotic arrest and apoptosis.

The Semi-Synthetic Strategy: From Precursor to Product

The commercial viability of Paclitaxel hinges on a semi-synthetic approach starting from 10-deacetylbaccatin III (10-DAB).[9][10] 10-DAB is a structurally related precursor that can be extracted in much higher quantities from the needles of the more common European yew tree (Taxus baccata), a renewable resource.[9][10]

The core challenge of the semi-synthesis is the attachment of the complex C-13 side chain, which is essential for its anti-tumor activity, to the 10-DAB core. This is complicated by the presence of multiple reactive hydroxyl (-OH) groups on the 10-DAB molecule. Therefore, a robust strategy involving protection, coupling, and deprotection is required.

Key Strategic Steps:

  • Selective Protection: The hydroxyl groups at positions C-7 and C-10 of 10-DAB are more reactive than the sterically hindered C-13 hydroxyl group. These must be temporarily "capped" with protecting groups to prevent them from reacting in subsequent steps. Silyl ethers, such as triethylsilyl (TES), are commonly used for this purpose due to their ease of installation and selective removal under mild conditions.[11][12]

  • Side-Chain Attachment: With the C-7 and C-10 positions blocked, the C-13 hydroxyl group can be selectively reacted. A highly efficient method for this is the Ojima lactam coupling.[13][14] A β-lactam, known as the Ojima lactam, serves as an activated precursor for the side chain.[13][15] Deprotonation of the C-13 alcohol with a strong base generates an alkoxide, which attacks the lactam, opening the strained four-membered ring to form the desired ester linkage.[1]

  • Final Elaboration & Deprotection: After the side chain is attached, the C-10 hydroxyl is acetylated to match the structure of natural Paclitaxel. Finally, the protecting groups on the C-7 hydroxyl and the side-chain hydroxyl are removed to yield the final active pharmaceutical ingredient.

DAB 10-Deacetylbaccatin III (10-DAB) Protect Step 1: Selective Protection (C7-OH) DAB->Protect ProtectedDAB 7-O-TES-10-DAB Protect->ProtectedDAB Couple Step 2: Side-Chain Coupling (Ojima Lactam) ProtectedDAB->Couple Coupled Protected Paclitaxel Intermediate Couple->Coupled Acetylate Step 3: Acetylation (C10-OH) Coupled->Acetylate ProtectedTaxol Fully Protected Paclitaxel Acetylate->ProtectedTaxol Deprotect Step 4: Deprotection ProtectedTaxol->Deprotect Paclitaxel Paclitaxel (Final Product) Deprotect->Paclitaxel

Figure 2: Simplified workflow for the semi-synthesis of Paclitaxel from the 10-DAB precursor.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for trained professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), fume hoods, and appropriate waste disposal, must be strictly followed.

Protocol 4.1: Selective Silylation of 10-Deacetylbaccatin III (C-7 Hydroxyl)

Causality: The C-7 hydroxyl group of 10-DAB is sterically more accessible than the C-10 hydroxyl, allowing for its selective protection. Triethylsilyl chloride (TESCl) is an effective reagent that forms a stable silyl ether, which is robust enough to withstand the conditions of the subsequent coupling step but can be cleaved later without affecting the rest of the molecule.[12] Pyridine is used as a base to neutralize the HCl generated during the reaction.

Reagent / Material Quantity M.W. Moles Notes
10-Deacetylbaccatin III1.00 g544.581.84 mmolStarting Material
Anhydrous Pyridine10 mL79.10-Solvent and Base
Triethylsilyl chloride (TESCl)0.33 mL150.722.21 mmolProtecting Agent (1.2 eq)
Anhydrous Dichloromethane20 mL84.93-Solvent for workup
1 M Hydrochloric Acid (HCl)30 mL36.46-For aqueous wash
Saturated Sodium Bicarbonate30 mL84.01-For aqueous wash
Brine30 mL--For aqueous wash
Anhydrous Sodium Sulfate5 g142.04-Drying Agent

Procedure:

  • Dissolve 10-deacetylbaccatin III (1.00 g, 1.84 mmol) in anhydrous pyridine (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilyl chloride (0.33 mL, 2.21 mmol) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 7-O-TES-10-deacetylbaccatin III as a white solid.

Protocol 4.2: Side-Chain Attachment via Ojima Lactam Coupling

Causality: This is the key bond-forming step. A strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) is required to deprotonate the sterically hindered C-13 hydroxyl, forming a potent nucleophile.[9] This alkoxide then attacks the carbonyl group of the Ojima β-lactam, which is activated by its ring strain, leading to an efficient ring-opening and ester formation.[13] The reaction is performed at a very low temperature (-78 °C) to control reactivity and prevent side reactions.

Reagent / Material Quantity M.W. Moles Notes
7-O-TES-10-DAB1.00 g658.881.52 mmolProtected Core
Ojima Lactam (protected)0.70 g383.511.82 mmolSide-Chain (1.2 eq)
Anhydrous Tetrahydrofuran (THF)20 mL72.11-Solvent
LiHMDS (1.0 M in THF)1.7 mL167.331.70 mmolBase (1.1 eq)
Saturated Ammonium Chloride20 mL53.49-For quenching
Ethyl Acetate50 mL88.11-For extraction
Brine30 mL--For aqueous wash
Anhydrous Sodium Sulfate5 g142.04-Drying Agent

Procedure:

  • Dissolve 7-O-TES-10-deacetylbaccatin III (1.00 g, 1.52 mmol) in anhydrous THF (15 mL) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LiHMDS solution (1.7 mL of 1.0 M solution, 1.70 mmol) and stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve the protected Ojima lactam (0.70 g, 1.82 mmol) in anhydrous THF (5 mL).

  • Add the Ojima lactam solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Quench the reaction by adding saturated ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the fully protected Paclitaxel precursor.

Conclusion and Future Directions

The semi-synthesis of Paclitaxel is a testament to the power of organic chemistry to solve critical supply problems in medicine. It demonstrates a sophisticated interplay of protecting group strategy, stereocontrolled bond formation, and functional group manipulation. While this remains a commercially vital route, the field continues to evolve. Landmark achievements in the total synthesis of Paclitaxel by groups like Holton and Nicolaou, while not always commercially competitive, have pushed the boundaries of synthetic chemistry and enabled the creation of novel analogs not accessible from natural precursors.[16][17][18] Furthermore, advances in biocatalysis and metabolic engineering of host organisms offer promising future avenues for producing complex anti-cancer agents in a more sustainable and efficient manner.

References

  • Insights into the mechanism of microtubule stabilization by Taxol. PNAS. [Link]

  • Holton Taxol total synthesis. Wikipedia. [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Ojima lactam. Grokipedia. [Link]

  • Holton Taxol total synthesis. Grokipedia. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Holton Taxol total synthesis. chemeurope.com. [Link]

  • Taxol Synthesis: Holton's Total Synthesis from Patchoulene Oxide. Studylib. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Alcohol Protecting Groups. Organic Chemistry Tutor. [Link]

  • Insights into the mechanism of microtubule stabilization by Taxol. PubMed - NIH. [Link]

  • Drugs that Stabilize Microtubules. JoVE. [Link]

  • Insights into the mechanism of microtubule stabilization by Taxol. Aberystwyth University. [Link]

  • Paclitaxel total synthesis. Wikipedia. [Link]

  • Next Generation Taxoids. Ojima Research Group - Stony Brook University. [Link]

  • Ojima lactam. Wikipedia. [Link]

  • New details on microtubules and how the anti-cancer drug Taxol works. EurekAlert!. [Link]

  • Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. ResearchGate. [Link]

  • Lecture 47: Total synthesis of Taxol (Holton). YouTube. [Link]

  • Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. MDPI. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. NIH. [Link]

  • Fast Esterification Method Mediated by Coupling Reagent NDTP. American Chemical Society. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Brieflands. [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its synthesis and improve your reaction yields.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved through a cyclocondensation reaction. This method involves the reaction of a trifluoromethyl-containing amidine with a suitable three-carbon building block that possesses a nitrile group and other reactive functionalities. A prevalent and effective strategy is the reaction of trifluoroacetamidine with an enaminonitrile or a related β-functionalized acrylonitrile derivative.

The general reaction scheme is as follows:

Reaction_Scheme reagent1 Trifluoroacetamidine conditions Base, Solvent Heat reagent1->conditions reagent2 Enaminonitrile or β-functionalized acrylonitrile reagent2->conditions product 2-(Trifluoromethyl)pyrimidine- 5-carbonitrile conditions->product

Caption: General reaction scheme for the synthesis of this compound.

This guide will focus on troubleshooting and optimizing this synthetic route.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low, with a significant amount of starting materials remaining. What are the primary causes and how can I drive the reaction to completion?

Answer:

Low conversion is a common issue in pyrimidine synthesis and can be traced back to several factors. Here is a systematic approach to troubleshooting this problem:

  • Reagent Purity and Stability:

    • Trifluoroacetamidine: This reagent can be hygroscopic and unstable.[1] Hydrolysis of the amidine to the corresponding amide is a common side reaction that will not participate in the cyclization. It is crucial to use freshly prepared or purchased trifluoroacetamidine of high purity and to handle it under anhydrous conditions.

    • Three-Carbon Synthon: The enaminonitrile or β-alkoxyacrylonitrile starting material should also be of high purity. Impurities can inhibit the reaction or lead to side products.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or NMP are often effective as they can solvate the intermediates and reagents well. However, in some cases, alcoholic solvents like ethanol or isopropanol in the presence of a suitable base can also be effective.[2] It is advisable to perform small-scale solvent screening to identify the optimal medium for your specific substrates.

    • Temperature: The reaction often requires heating to proceed at a reasonable rate. If you are observing low conversion at a certain temperature, a modest increase (e.g., in 10-20 °C increments) may be beneficial. However, excessive heat can lead to the decomposition of reagents and products. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to find the optimal temperature.

    • Base: The choice and stoichiometry of the base are crucial. A non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate (K₂CO₃) is often used. The base neutralizes any acid formed during the reaction and promotes the cyclization. The amount of base may need to be optimized; typically, 1.1 to 1.5 equivalents are used.

  • Reaction Monitoring:

    • Actively monitor the reaction progress using TLC or HPLC. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Question 2: I am observing a major byproduct that is not my desired product. How can I identify and minimize its formation?

Answer:

The formation of byproducts is a common cause of low yields. Here are some likely side reactions and how to address them:

  • Self-Condensation of the Three-Carbon Synthon: Enaminonitriles and related compounds can undergo self-condensation, especially in the presence of a base. This can be minimized by the slow addition of the three-carbon synthon to the reaction mixture containing the trifluoroacetamidine and the base.

  • Incomplete Cyclization: The initial Michael addition or condensation may occur, but the subsequent cyclization to form the pyrimidine ring may be slow or incomplete. This can lead to the accumulation of open-chain intermediates.

    • Mitigation: Ensure a sufficient amount of a suitable base is present to promote the ring-closing step. In some cases, switching to a stronger, non-nucleophilic base can be beneficial. Increasing the reaction temperature can also help overcome the activation energy for cyclization.

  • Knoevenagel Condensation: If your synthesis involves a β-keto nitrile, a competing Knoevenagel condensation can occur, which may not lead to the desired pyrimidine.[3]

Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting cluster_strategies Mitigation Strategies start Byproduct Observed isolate Isolate Byproduct (e.g., Column Chromatography) start->isolate characterize Characterize Byproduct (NMR, MS) isolate->characterize identify Identify Structure of Byproduct characterize->identify hypothesis Hypothesize Formation Pathway identify->hypothesis strategy Develop Mitigation Strategy hypothesis->strategy slow_addition Slow addition of 3-carbon synthon strategy->slow_addition If self-condensation change_base Change base or stoichiometry strategy->change_base If incomplete cyclization optimize_temp Optimize temperature strategy->optimize_temp If side reaction is temperature sensitive anhydrous Ensure anhydrous conditions strategy->anhydrous If hydrolysis product

Sources

Technical Support Center: Purification of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile (CAS No. 1032229-36-9). We will address common challenges and provide field-proven strategies to achieve high purity for this critical building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing a logical framework for problem-solving.

Question: My crude product is a persistent, dark oil that refuses to crystallize. How can I obtain a solid product?

Answer:

This is a common issue, often caused by the presence of residual high-boiling solvents (like DMF or DMSO) or impurities that inhibit crystal lattice formation. The goal is to systematically remove these impediments.

Causality and Solution Pathway:

  • Residual Solvents: Solvents like DMF or DMSO are difficult to remove under standard rotary evaporation and can keep your product in an oily state.

    • Solution A - Co-evaporation: Dissolve the oil in a volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). Re-evaporate the solvent. Repeat this process 3-4 times. The volatile solvent helps to azeotropically remove the higher-boiling solvent.

    • Solution B - Aqueous Wash: If your compound is stable to water, dissolve the oil in an immiscible organic solvent (e.g., ethyl acetate) and wash it multiple times with water or brine to extract the residual DMF/DMSO. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before evaporation.

  • Inhibitory Impurities: If solvent removal is unsuccessful, impurities are likely the cause.

    • Solution C - "Crash" Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate, or acetone). Add a non-polar anti-solvent (e.g., hexane or heptane) dropwise with vigorous stirring until the solution becomes persistently cloudy. This can sometimes force the product to precipitate, leaving some impurities in the solution.

    • Solution D - Chromatographic "Plugging": If precipitation fails, a quick filtration through a short plug of silica gel can remove highly polar, baseline impurities that often cause oiling.[1] Elute with a solvent system that moves your product off the baseline (e.g., a mixture of hexane and ethyl acetate). This is not a full purification but can be sufficient to remove crystallization inhibitors.

  • Inducing Crystallization: Once a cleaner, more concentrated oil is obtained, you can attempt crystallization again.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution to initiate crystallization.[2]

    • Low-Temperature Nucleation: Cool the solution slowly in an ice bath, and then transfer it to a freezer for an extended period. Slower cooling generally yields larger, purer crystals.[3]

Question: My column chromatography separation is poor. The desired compound is co-eluting with a closely-running impurity. How can I improve the resolution?

Answer:

Achieving baseline separation between compounds with similar polarities requires careful optimization of your chromatographic conditions. The key is to exploit subtle differences in the interactions between your compounds, the stationary phase, and the mobile phase.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase: This is the most critical variable.

    • Adjust Polarity: For normal-phase silica gel chromatography, your target compound should have a Retention Factor (Rf) of approximately 0.2-0.4 on a TLC plate for effective separation.[4] If your Rf is too high, decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio). If the spots are too close, try a less polar solvent system overall to increase the separation distance on the column.

    • Change Solvent Selectivity: If simply adjusting polarity doesn't work, switch one of the solvents in your mobile phase. The interactions of your compound and impurities can change dramatically. For example, if you are using a hexane/ethyl acetate system, try substituting dichloromethane for ethyl acetate or toluene for hexane. This alters the hydrogen bonding and pi-stacking interactions involved in the separation.

  • Evaluate the Stationary Phase:

    • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause streaking or degradation of sensitive compounds.[1] For pyrimidine derivatives, which are basic, this can lead to poor peak shape.

      • Solution: Deactivate the silica by adding 0.5-1% triethylamine to your mobile phase. This will mask the acidic silanol groups and improve the chromatography of basic compounds.[1]

    • Alternative Stationary Phases: If silica gel fails, consider other options. Alumina (neutral or basic) can be a good alternative for basic compounds. For highly polar compounds that are poorly retained in reverse-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[5]

  • Improve Column Packing and Loading Technique:

    • Dry Loading: If your crude product has poor solubility in the mobile phase, it can precipitate at the top of the column when loaded, leading to band broadening.

      • Solution: Use a dry loading technique. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[6] This ensures a narrow starting band and improves resolution.

    • Column Dimensions: Use a longer, narrower column for difficult separations. A higher ratio of stationary phase to crude product (e.g., 50:1 to 100:1) is recommended for challenging purifications.[4]

Question: I'm losing a significant amount of product during aqueous workup. What could be the cause?

Answer:

Product loss during aqueous workup can be due to several factors, including the partial aqueous solubility of your compound or chemical reactions occurring under the workup conditions. Given the structure of this compound, hydrolysis is a key consideration.

Potential Causes and Solutions:

  • Hydrolysis of the Nitrile Group: The cyano (nitrile) group can be susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid, especially under strong acidic or basic conditions. The resulting 2-(trifluoromethyl)pyrimidine-5-carboxylic acid would have very different solubility properties and might be lost to the aqueous layer, particularly if the aqueous layer is basic.

    • Mechanism: The pyrimidine ring is electron-withdrawing, which can activate the nitrile group towards nucleophilic attack by water or hydroxide ions.

    • Solution: Perform your aqueous workup under neutral or mildly acidic conditions (e.g., using saturated ammonium chloride solution instead of HCl, or a phosphate buffer). Avoid using strong bases like sodium hydroxide. If a basic wash is necessary (e.g., to remove acidic impurities), use a mild base like saturated sodium bicarbonate and minimize contact time.

  • Partial Water Solubility: Although the trifluoromethyl group increases lipophilicity, the nitrogen atoms in the pyrimidine ring can hydrogen bond with water, potentially leading to some degree of aqueous solubility.

    • Solution: After extracting your product into an organic layer, re-extract the aqueous layer 1-2 more times with fresh organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. Combine all organic extracts before drying and evaporation. Using brine (saturated NaCl solution) for the final wash can also help to decrease the solubility of your organic compound in the aqueous phase through the common ion effect.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for the purification of this compound?

A1: The two most effective and widely used techniques for this class of compounds are recrystallization and flash column chromatography.

  • Recrystallization: This is the preferred method if the crude material is relatively pure (>85-90%) and solid. It is highly efficient for removing small amounts of impurities and can be easily scaled. A good starting point is to test solubility in a range of solvents.[2] For pyrimidine derivatives, solvent systems like isopropanol, ethanol, ethyl acetate/hexane, or toluene are often successful.[7][8]

  • Flash Column Chromatography: This is the method of choice for complex mixtures or when the product is an oil.[4] A standard setup using silica gel with a gradient elution of hexane and ethyl acetate is a robust starting point.

Purification MethodRecommended Solvents/SystemsRationale & Comments
Recrystallization Isopropanol, Ethanol, Toluene, Ethyl Acetate/HexaneThe goal is to find a solvent that dissolves the compound when hot but has low solubility when cold.[2] An ethyl acetate/hexane system allows for fine-tuning of polarity to induce crystallization.
Column Chromatography Hexane/Ethyl Acetate (gradient)A classic, versatile system. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration to elute the product.
Dichloromethane/Methanol (gradient)Useful for more polar compounds that do not move in hexane/ethyl acetate. Use with caution as methanol can sometimes affect silica gel packing.
Q2: What are the likely impurities I should be aware of during synthesis and purification?

A2: Impurities can originate from starting materials, side reactions, or product degradation. While the exact impurities depend on the synthetic route, common possibilities for this structure include:

  • Unreacted Starting Materials/Intermediates: These are often the most common impurities. Their removal depends on their polarity relative to the product.

  • Hydrolysis Products: As discussed in the troubleshooting section, hydrolysis of the nitrile to the corresponding carboxylic acid (2-(trifluoromethyl)pyrimidine-5-carboxylic acid) is a possibility, especially if the reaction or workup involves harsh acidic or basic conditions.[9][10]

  • Solvent Adducts: In syntheses using solvents like DMF, impurities formed from the pyrolysis of the solvent can sometimes be observed.[11]

  • Isomers: Depending on the synthetic strategy, formation of regioisomers may be possible. These can be particularly challenging to separate and often require optimized chromatographic conditions.

Q3: How can I assess the purity of my final product?

A3: A combination of chromatographic and spectroscopic methods should be used to confirm both the purity and identity of the final compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is a typical starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms the structure of the compound and can detect impurities if they are present in significant amounts (>1-2%).

    • ¹H NMR: Expect to see signals for the two distinct protons on the pyrimidine ring.

    • ¹⁹F NMR: This is a very clean method for fluorine-containing compounds. You should see a singlet for the -CF₃ group.

    • ¹³C NMR: Will show signals for all six carbons in the molecule, including the nitrile and the carbon attached to the fluorine atoms (which will show coupling).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (173.10 g/mol ).[12]

Q4: What are the best practices for handling and storing purified this compound?

A4: To ensure long-term stability, the purified compound should be handled and stored properly.

  • Handling: The compound should be handled in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store the compound in a tightly sealed container to protect it from moisture. The nitrile and trifluoromethyl groups are generally stable, but the pyrimidine ring can be sensitive to strong oxidizing agents. For long-term storage, it is best to keep it in a cool, dry place, such as a desiccator or a freezer, under an inert atmosphere (e.g., argon or nitrogen).

Purification Workflow Diagram

The following diagram outlines a logical workflow for selecting a purification strategy for your crude this compound.

Purification_Workflow start Crude Product (Post-Workup) check_state Is the product a solid or an oil? start->check_state solid Solid check_state->solid Solid oil Oil / Tacky Solid check_state->oil Oil check_purity Assess Purity (TLC/NMR) Is it >90% pure? solid->check_purity troubleshoot_oil Troubleshoot Oiling: - Remove residual solvent - Attempt crash precipitation - Short silica plug oil->troubleshoot_oil recrystallize Recrystallization check_purity->recrystallize Yes column Flash Column Chromatography check_purity->column No (<90% pure) analyze_final Analyze Final Product (HPLC, NMR, MS) recrystallize->analyze_final column->analyze_final pure_product Pure Product (>98%) analyze_final->pure_product troubleshoot_oil->column If still impure

Caption: Decision workflow for purifying this compound.

References

  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Google Patents. (CN111533699A). Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
  • PubMed. (2024).
  • Google Patents. (US4299961A). 2,4,5 Trifluoro pyrimidine and process for preparing.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 2-trifluoromethyl-pyrimidine-5-carbonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Royal Society of Chemistry. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis.
  • MD Scientific. (n.d.). Interchim-Purification-Column-Guide. Retrieved from [Link]

  • World Scientific News. (2016).
  • Amerigo Scientific. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (97%).
  • Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carboxylic.
  • BenchChem. (2025). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
  • Revue Roumaine de Chimie. (n.d.).
  • MedCrave online. (2018).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2,4,6-Trifluoropyrimidine-5-carbonitrile.
  • ACS Publications. (2020).
  • Arabian Journal of Chemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • Google Patents. (CN109761914B). Method for preparing 5-trifluoromethyl uracil.
  • Journal of Materials Chemistry C (RSC Publishing). (n.d.).
  • European Medicines Agency. (2000). Q3C (R8) Step 5 - impurities: guideline for residual solvents.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
  • ChemicalBook. (n.d.). 4-AMINO-2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBONITRILE.
  • ChemicalBook. (2022). 4-AMINO-2-(TRIFLUOROMETHYL)
  • ResearchGate. (n.d.). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles.
  • ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl)
  • National Institutes of Health. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.

Sources

common side products in the synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with in-depth technical knowledge, troubleshooting strategies, and practical protocols to ensure the successful and efficient production of your target molecule.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The most common and efficient synthetic route involves the cyclocondensation of 2,2,2-trifluoroacetamidine with a suitable three-carbon building block, typically an activated enamine derived from malononitrile, such as 2-(ethoxymethylene)malononitrile. While this reaction is robust, it is not without its challenges. The formation of side products can significantly impact yield and purity, necessitating a thorough understanding of the reaction mechanism and potential pitfalls. This guide provides a comprehensive overview of these issues and their solutions in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most widely employed method is the cyclocondensation reaction between 2,2,2-trifluoroacetamidine (often used as its hydrochloride salt) and 2-(ethoxymethylene)malononitrile. This reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may be catalyzed by a base to neutralize the amidine salt and facilitate the reaction.

Q2: I am observing a significant amount of a sticky, insoluble material in my reaction flask. What could this be?

A2: This is a common issue and is often due to the polymerization of 2-(ethoxymethylene)malononitrile. This starting material is highly reactive and can undergo self-condensation, especially in the presence of heat, light, or impurities.[1] It is crucial to use freshly prepared or purified 2-(ethoxymethylene)malononitrile and to control the reaction temperature carefully.

Q3: My final product is showing impurities with a lower molecular weight than the target compound. What are the likely culprits?

A3: Lower molecular weight impurities often point to unreacted starting materials or intermediates. Incomplete reaction is a common problem. Ensure you are using the correct stoichiometry of reactants and that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: I'm concerned about the stability of the trifluoromethyl group under the reaction conditions. Can defluorination occur?

A4: While the trifluoromethyl group is generally stable, defluorination can occur under harsh basic or nucleophilic conditions, although it is less common in this specific synthesis.[2][3][4][5] The use of a mild base and controlled reaction temperatures will minimize this risk. If you suspect defluorination, you can analyze your product by 19F NMR spectroscopy to detect the presence of CF2H or CFH2 species.

Troubleshooting Specific Issues

Issue 1: Low Yield of the Desired Product

Symptom: The isolated yield of this compound is consistently below expectations.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Poor Quality Starting Materials Impurities in 2,2,2-trifluoroacetamidine or 2-(ethoxymethylene)malononitrile can inhibit the reaction or lead to side products.- 2,2,2-Trifluoroacetamidine: Ensure it is dry and free of decomposition products. If using the hydrochloride salt, ensure it is properly neutralized in situ. - 2-(Ethoxymethylene)malononitrile: This reagent is prone to polymerization.[1] Use freshly prepared or distilled material. Store it in a cool, dark place.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or improper mixing.- Reaction Monitoring: Track the reaction progress using TLC or LC-MS until the starting materials are consumed. - Temperature Optimization: Gradually increase the reaction temperature if the reaction is sluggish, but be mindful of potential side reactions. - Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal Reaction Conditions The choice of solvent and base can significantly impact the reaction outcome.- Solvent: Ethanol or isopropanol are common choices. Experiment with other polar aprotic solvents like acetonitrile if yields are low. - Base: If using trifluoroacetamidine hydrochloride, a stoichiometric amount of a non-nucleophilic base like triethylamine or DBU is required. An excess of a strong base can promote side reactions.
Formation of Michael Adduct 2,2,2-Trifluoroacetamidine can act as a nucleophile and add to the double bond of 2-(ethoxymethylene)malononitrile without subsequent cyclization. This intermediate may be stable under certain conditions.- Promote Cyclization: Ensure the reaction conditions (e.g., temperature, presence of a base) favor the intramolecular cyclization and elimination of ethanol.
Issue 2: Presence of a Major Side Product with a Similar Polarity to the Target Compound

Symptom: Purification by column chromatography is difficult due to a persistent impurity with a similar Rf value to the product.

Potential Side Product: 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile

This side product can arise if ammonia is present in the reaction mixture, which can react with 2-(ethoxymethylene)malononitrile to form an intermediate that then condenses with another molecule of 2-(ethoxymethylene)malononitrile or reacts in an undesired pathway.

Troubleshooting Protocol:

  • Source of Ammonia: Identify and eliminate any potential sources of ammonia in your reagents or reaction setup.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture and other contaminants from interfering.

  • Analytical Identification:

    • LC-MS: Compare the mass of the impurity with the expected mass of 4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile.

    • NMR: Acquire 1H and 13C NMR spectra of the mixture. The presence of an amino group will give a characteristic signal in the 1H NMR spectrum.

  • Purification Strategy:

    • Recrystallization: If the side product has different solubility properties, recrystallization from a suitable solvent system may be effective.

    • Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve the separation. A gradient elution might be necessary.

Issue 3: Evidence of Hydrolysis Products

Symptom: Mass spectrometry analysis reveals the presence of compounds corresponding to the hydrolysis of the nitrile group (amide or carboxylic acid) or the trifluoromethyl group.

Potential Side Products:

  • 2-(Trifluoromethyl)pyrimidine-5-carboxamide: From the partial hydrolysis of the nitrile group.

  • 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid: From the complete hydrolysis of the nitrile group.

  • 2-(Difluoromethyl)pyrimidine-5-carbonitrile: From partial defluorination.

Causality & Prevention:

The presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrile group.[6] While the trifluoromethyl group is relatively robust, prolonged exposure to strong bases can initiate defluorination.[2][3][4][5]

Preventative Measures:

  • Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

  • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere will minimize exposure to atmospheric moisture.

  • Controlled Work-up: During the work-up, minimize the contact time with aqueous acidic or basic solutions. Neutralize the reaction mixture carefully and extract the product promptly.

Visualizing the Reaction and Side Products

Main Synthetic Pathway

Main_Reaction reagent1 2,2,2-Trifluoroacetamidine product This compound reagent1->product Cyclocondensation reagent2 2-(Ethoxymethylene)malononitrile reagent2->product

Caption: The primary synthetic route to the target compound.

Potential Side Reactions

Side_Reactions cluster_start Starting Materials cluster_side_products Potential Side Products reagent1 2,2,2-Trifluoroacetamidine side_product2 Michael Adduct reagent1->side_product2 Michael Addition reagent2 2-(Ethoxymethylene)malononitrile side_product1 Polymerization Product reagent2->side_product1 Self-condensation reagent2->side_product2 side_product3 Hydrolysis Products (Amide, Carboxylic Acid) side_product4 Defluorination Products product Target Product product->side_product3 Hydrolysis (H₂O) product->side_product4 Defluorination (Harsh Base)

Caption: Common side reactions and their origins.

Experimental Protocols

General Protocol for the Synthesis of this compound

Disclaimer: This is a general guideline. Reaction conditions may need to be optimized for specific laboratory setups and scales.

  • To a stirred solution of 2-(ethoxymethylene)malononitrile (1.0 eq.) in anhydrous ethanol (5-10 volumes) under an inert atmosphere, add 2,2,2-trifluoroacetamidine hydrochloride (1.1 eq.).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq.), dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Methods for Side-Product Identification
  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and identify the presence of multiple components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, aiding in the identification of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): The most powerful tool for structural elucidation of the desired product and any isolated impurities. 19F NMR is particularly useful for detecting any changes to the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the nitrile (C≡N) and trifluoromethyl (C-F) groups.

References

  • Al-Deeb, O. A., et al. (2025). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2022). New pyrimidine-5-carbonitriles as COX-2 inhibitors: Design, synthesis, anticancer screening, molecular docking. Semantic Scholar. [Link]

  • Hassan, A. S., et al. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]

  • Hutchings, M. G., et al. (2024). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. ResearchGate. [Link]

  • Kappe, C. O. (2000). 100 years of the biginelli dihydropyrimidine synthesis. Tetrahedron, 56(40), 7989-8015.
  • Kjonaas, R. A., & Caulton, K. G. (2024). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. Earth, Space, and Environmental Chemistry. [Link]

  • Li, M., et al. (2021). A novel ratiometric fluorescent chemosensor for detecting malononitrile and application assisted with smartphone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 256, 119741.
  • Mahmoud, M. R., et al. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

  • Mohamed, M. S., et al. (2015). The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

  • Neumann, C. N., et al. (2018). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. National Institutes of Health. [Link]

  • Patent CN102584626B. Synthetic method of (ethoxymethylene)-malononitrile.
  • Patent CN111533699A. Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
  • Patent US4299961A. 2,4,5 Trifluoro pyrimidine and process for preparing.
  • Patent WO2022090101A1. Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Tverdov, K. V., et al. (2022). Proposed mechanism of the reaction with malononitrile. ResearchGate. [Link]

  • Wang, C., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103504.
  • Wikipedia. (n.d.). Malononitrile. Wikipedia. [Link]

  • Zare, A. M., et al. (2019). Tandem Knoenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research, 2(2), 59-65.

Sources

troubleshooting failed reactions involving 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Trifluoromethyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions encountered during reactions involving this highly reactive pyrimidine derivative. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Navigating Failed Reactions

This section is dedicated to addressing specific issues that can arise during the chemical manipulation of this compound.

Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish or fails to proceed. What are the likely causes and how can I resolve this?

Answer:

Failure of a Nucleophilic Aromatic Substitution (SNAr) reaction on this compound, assuming a halo-pyrimidine precursor, can be attributed to several factors, primarily related to the nucleophilicity of the incoming nucleophile, reaction conditions, and the stability of the substrate. The pyrimidine ring is rendered significantly electron-deficient by the cumulative electron-withdrawing effects of the two nitrogen atoms, the nitrile group, and the potent trifluoromethyl group at the C2 position. This high degree of electron deficiency strongly activates the ring for nucleophilic attack.

Causality and Optimization Strategies:

  • Insufficient Nucleophilicity: While the pyrimidine core is highly activated, a weak nucleophile may still struggle to react, especially at low temperatures.

    • Troubleshooting: If using a neutral amine, consider deprotonation with a suitable base to generate the more nucleophilic amide. For alcohol nucleophiles, conversion to the corresponding alkoxide with a base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) will dramatically increase reactivity.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions. It must be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

    • Troubleshooting: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred. If solubility is an issue, particularly with amine nucleophiles, heating the reaction mixture may be necessary. For instance, in some cases, heating to 120°C can overcome solubility limitations and facilitate the reaction.[1]

  • Base Selection: The choice and stoichiometry of the base are crucial. An inadequate base will not sufficiently deprotonate the nucleophile, while an overly strong or sterically hindered base can lead to side reactions.

    • Troubleshooting: For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good starting point. For less nucleophilic amines, a stronger base like sodium tert-butoxide may be required.[2]

  • Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Troubleshooting: If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-120°C) can significantly accelerate the reaction rate. However, be mindful of potential side reactions at elevated temperatures.

Experimental Protocol: A General Procedure for SNAr with an Amine Nucleophile

  • To a solution of the 2-(Trifluoromethyl)-5-cyanopyrimidine derivative (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF, 0.1 M), add the amine nucleophile (1.1-1.5 equiv).

  • Add a suitable base (e.g., K2CO3, 2.0 equiv, or DIPEA, 2.0 equiv).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • If no reaction is observed, gradually increase the temperature to 80-100°C and continue monitoring.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am attempting a Suzuki-Miyaura cross-coupling reaction with a halogenated this compound, but I am observing low yields and significant decomposition of my starting material. What are the key parameters to consider?

Answer:

The Suzuki-Miyaura cross-coupling of electron-deficient heteroaryl halides like this compound derivatives can be challenging. The strong electron-withdrawing nature of the substrate can influence the stability of the palladium catalyst and the reactivity of the C-X bond.

Key Parameters for Optimization:

ParameterRecommended Starting PointTroubleshooting Considerations
Palladium Precatalyst Pd(dppf)Cl2, Pd(PPh3)4For highly electron-deficient systems, catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with Pd(OAc)2 or Pd2(dba)3 can be more effective.[3]
Ligand (If not using a pre-formed catalyst) dppf, PPh3Sterically hindered and electron-rich ligands such as XPhos, SPhos, or RuPhos can promote the oxidative addition and reductive elimination steps.[3]
Base K2CO3, Cs2CO3, K3PO4A weaker base may be necessary to prevent decomposition of the electron-deficient pyrimidine ring. K3PO4 is often a good choice for challenging couplings.[3]
Solvent 1,4-Dioxane/H2O, Toluene/H2O, DMFThe choice of solvent can impact catalyst stability and reaction rate. Anhydrous conditions with a phase-transfer catalyst can sometimes be beneficial.
Temperature 80-100°CLowering the temperature may reduce decomposition, but may also slow down the reaction. Careful optimization is required.

Troubleshooting Workflow for Failed Suzuki Coupling:

G start Low Yield in Suzuki Coupling check_reagents Verify Reagent Purity and Activity (Boronic acid, Pd catalyst) start->check_reagents screen_catalyst Screen Different Palladium Catalysts and Ligands (e.g., XPhos-Pd-G3, SPhos-Pd-G2) check_reagents->screen_catalyst Reagents OK optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) screen_catalyst->optimize_base No Improvement success Successful Coupling screen_catalyst->success Improvement optimize_solvent Optimize Solvent System (e.g., Toluene/H2O, Dioxane/H2O) optimize_base->optimize_solvent No Improvement optimize_base->success Improvement optimize_temp Optimize Temperature (Lower temperature to minimize decomposition) optimize_solvent->optimize_temp No Improvement optimize_solvent->success Improvement optimize_temp->success Improvement

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Question 3: My Buchwald-Hartwig amination is giving a complex mixture of products, including what appears to be defluorination. How can I improve the selectivity?

Answer:

The Buchwald-Hartwig amination on a halo-2-(trifluoromethyl)pyrimidine-5-carbonitrile is susceptible to side reactions due to the highly activated nature of the substrate and the basic reaction conditions. Defluorination is a known issue with trifluoromethyl-substituted arenes and heteroarenes under certain reductive or strongly basic conditions.[4][5]

Strategies to Mitigate Side Reactions:

  • Catalyst and Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig reactions. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands are often essential to promote the desired C-N bond formation over competing pathways.

    • Recommendation: Employ modern Buchwald ligands such as XPhos, SPhos, or RuPhos.[2] These ligands can facilitate lower reaction temperatures and shorter reaction times, minimizing the opportunity for side reactions.

  • Base Selection: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used, but they can also promote defluorination.

    • Troubleshooting: Consider using a weaker inorganic base like Cs2CO3 or K3PO4. While the reaction may be slower, it can significantly improve selectivity.[6]

  • Temperature Control: High temperatures can exacerbate side reactions.

    • Troubleshooting: Aim for the lowest possible temperature that allows for a reasonable reaction rate. The use of highly active catalyst systems can often enable reactions to proceed at or near room temperature.

  • Reaction Time: Prolonged reaction times increase the likelihood of product degradation and side reactions.

    • Troubleshooting: Monitor the reaction closely by LC-MS and quench it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the properties and handling of this compound.

Question 1: What are the optimal storage conditions for this compound?

Answer:

This compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture.

Question 2: How does the trifluoromethyl group at the C2 position influence the reactivity of the pyrimidine ring?

Answer:

The trifluoromethyl (-CF3) group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its placement at the C2 position of the pyrimidine ring has a profound impact on the molecule's reactivity:

G CF3 CF3 Group at C2 snar Facilitates SNAr Reactions CF3->snar Strongly electron-withdrawing cross_coupling Activates C-X bond for Cross-Coupling CF3->cross_coupling Inductive effect nitrile Activates Nitrile Group CF3->nitrile Enhances electrophilicity of nitrile carbon stability Decreased Ring Electron Density (Potential for instability with strong bases) CF3->stability Overall electron deficiency reactivity Increased Reactivity towards Nucleophiles snar->reactivity cross_coupling->reactivity

Caption: Influence of the C2-CF3 group on reactivity.

  • Increased Electrophilicity: The -CF3 group, in synergy with the ring nitrogens and the C5-nitrile, makes the pyrimidine ring highly electrophilic. This greatly facilitates nucleophilic aromatic substitution (SNAr) at positions C4 and C6 if they bear a suitable leaving group.

  • Activation of Leaving Groups: The strong electron-withdrawing nature of the -CF3 group activates adjacent leaving groups (e.g., halogens) towards oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Nitrile Group Reactivity: The overall electron deficiency of the ring can also influence the reactivity of the nitrile group, making it more susceptible to hydrolysis or reduction under certain conditions.

Question 3: What are the recommended methods for converting the nitrile group to a carboxylic acid or an amide?

Answer:

The conversion of the nitrile group in this compound to a carboxylic acid or an amide can be achieved through hydrolysis.

  • Acid-Catalyzed Hydrolysis to Carboxylic Acid:

    • Conditions: Heating the nitrile in the presence of a strong aqueous acid, such as concentrated HCl or H2SO4, will typically lead to the formation of the corresponding carboxylic acid.[7][8] The reaction proceeds via the intermediate formation of an amide, which is then further hydrolyzed.

    • Protocol: Reflux a solution of this compound in a mixture of concentrated HCl and water (1:1 v/v) for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling, the product may precipitate and can be collected by filtration.

  • Base-Catalyzed Hydrolysis to Carboxylic Acid/Amide:

    • Conditions: Heating the nitrile with an aqueous solution of a strong base, such as NaOH or KOH, will also effect hydrolysis.[7][8] Milder conditions (lower temperature, shorter reaction time) may allow for the isolation of the intermediate amide.[9] More forcing conditions will lead to the carboxylate salt, which requires acidification to yield the carboxylic acid.

    • Protocol for Amide: Stir a solution of the nitrile in a mixture of ethanol and aqueous NaOH (e.g., 2 M) at a controlled temperature (e.g., 50-60°C), carefully monitoring for the formation of the amide and minimizing further hydrolysis.

    • Protocol for Carboxylic Acid: Reflux a solution of the nitrile in aqueous NaOH (e.g., 6 M) for several hours. After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

Question 4: Are there selective methods for the reduction of the nitrile group to an aminomethyl group?

Answer:

Selective reduction of the nitrile group to a primary amine in the presence of the trifluoromethylpyrimidine core requires careful selection of the reducing agent to avoid defluorination or reduction of the pyrimidine ring.

  • Catalytic Hydrogenation: This can be a viable method, but the choice of catalyst and conditions is critical.

    • Recommendation: Raney Nickel or specific palladium or platinum catalysts under controlled pressure and temperature may achieve the desired transformation. However, there is a risk of hydrodefluorination. A preliminary screening of catalysts and conditions on a small scale is highly recommended.

  • Chemical Reduction:

    • Recommendation: Borane complexes, such as borane-tetrahydrofuran (BH3·THF), or sodium borohydride in the presence of a Lewis acid (e.g., BF3·OEt2) or a transition metal salt (e.g., CoCl2) can be effective for reducing nitriles to amines.[10][11][12] These methods often offer good chemoselectivity.

Experimental Protocol: Cobalt-Catalyzed Borohydride Reduction

  • To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., methanol or ethanol), add CoCl2·6H2O (0.1-0.2 equiv).

  • Cool the mixture in an ice bath and add sodium borohydride (NaBH4) (3.0-5.0 equiv) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction with dilute aqueous HCl.

  • Basify the mixture with aqueous NaOH and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify as needed.

References

  • Sullivan, R. W., et al. (1998). 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide: A Potent Inhibitor of NF-κB- and AP-1-Mediated Gene Expression Identified Using Solution-Phase Combinatorial Chemistry. Journal of Medicinal Chemistry, 41(4), 413–419. [Link]

  • ResearchGate. (n.d.). Defluoroalkylation and hydrodefluorination of trifluoromethyl groups using formate salts. Retrieved from [Link]

  • ACS Publications. (2025). Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones. The Journal of Organic Chemistry. [Link]

  • Sullivan, R. W., et al. (1998). 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide: A Potent Inhibitor of NF-κB- and AP-1-Mediated Gene Expression Identified Using Solution-Phase Combinatorial Chemistry. Journal of Medicinal Chemistry, 41(4), 413–419. [Link]

  • Le, C., et al. (2018). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. ACS Catalysis, 8(8), 7583–7587. [Link]

  • ResearchGate. (2024). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Retrieved from [Link]

  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Google Patents. (n.d.). Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Google Patents. (n.d.). Process for selective nitrile reduction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-24). [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • WordPress. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5188. [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated heterocyclic compound. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve high-purity yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Two prevalent strategies include:

  • Cyanation of a Halogenated Precursor: A common and effective method involves the cyanation of a halogenated pyrimidine, such as 5-bromo-2-(trifluoromethyl)pyrimidine. This reaction is typically mediated by a cyanide source, like copper(I) cyanide, in a high-boiling polar aprotic solvent.

  • Cyclocondensation Reactions: Another approach involves the construction of the pyrimidine ring through a cyclocondensation reaction.[1] This can be achieved by reacting a trifluoromethyl-containing amidine with a suitable three-carbon building block possessing a nitrile group. While potentially more convergent, this route may require more extensive optimization of reaction conditions to control regioselectivity and minimize side products.[2]

Q2: I am observing low yields in my cyanation reaction of 5-bromo-2-(trifluoromethyl)pyrimidine. What are the likely causes and how can I improve the yield?

Low conversion in the cyanation of 5-bromo-2-(trifluoromethyl)pyrimidine is a frequent issue that can often be traced back to several key factors.

Troubleshooting Steps:

  • Reagent Purity: Ensure the 5-bromo-2-(trifluoromethyl)pyrimidine starting material is of high purity. Impurities can interfere with the catalytic cycle of the copper cyanide.

  • Solvent Choice and Purity: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF or NMP are generally preferred to ensure the reactants remain in solution at the required reaction temperatures. Ensure the solvent is anhydrous, as water can lead to the formation of undesired byproducts.

  • Reaction Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate. Optimization of the reaction temperature is crucial; too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to decomposition of the starting material or product. A typical starting point is in the range of 120-150 °C, but this should be optimized for your specific setup.

  • Catalyst Activity: The quality and activity of the copper(I) cyanide are paramount. Ensure it is a fine powder and has been stored under anhydrous conditions. The use of a stoichiometric amount or even a slight excess of CuCN is often necessary to drive the reaction to completion.

Q3: My crude product is difficult to purify, and I suspect the presence of byproducts. What are the common side reactions and how can I minimize them?

Purification of this compound can be complicated by the presence of closely-related impurities. Understanding the potential side reactions is key to mitigating their formation.

Common Side Reactions and Prevention Strategies:

  • Hydrolysis of the Nitrile: The nitrile group is susceptible to hydrolysis, especially under harsh basic or acidic conditions during workup or purification, leading to the formation of the corresponding carboxylic acid or amide. To prevent this, maintain neutral or slightly acidic conditions during extraction and purification.

  • Homocoupling of the Starting Material: In some palladium-catalyzed cyanation reactions, homocoupling of the aryl halide can occur, leading to the formation of a bipyrimidine byproduct. While less common in copper-mediated reactions, it's a possibility to consider. Optimizing the catalyst and reaction conditions can minimize this.

  • Incomplete Reaction: As mentioned in Q2, unreacted starting material is a common impurity. Driving the reaction to completion through optimized conditions is the best prevention strategy.

A troubleshooting workflow for addressing common issues in pyrimidine synthesis is presented below:

Caption: Troubleshooting workflow for pyrimidine synthesis.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound from 5-bromo-2-(trifluoromethyl)pyrimidine

This protocol provides a robust method for the cyanation of 5-bromo-2-(trifluoromethyl)pyrimidine.

Materials:

  • 5-bromo-2-(trifluoromethyl)pyrimidine

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-bromo-2-(trifluoromethyl)pyrimidine (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Under a nitrogen atmosphere, add anhydrous DMF to the flask. The volume should be sufficient to dissolve the starting material upon heating.

  • Heat the reaction mixture to 140-150 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a vigorously stirred aqueous solution of ethylenediamine. This will help to complex the copper salts.

  • Extract the aqueous layer with ethyl acetate (3 x ).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the results of a study to optimize the reaction conditions for the cyanation of 5-bromo-2-(trifluoromethyl)pyrimidine.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene11012<10
2Acetonitrile8012<5
3DMF120665
4DMF 140 4 85
5NMP160482 (with some decomposition)

Table 1: Optimization of reaction conditions. As indicated, DMF at 140 °C provided the optimal balance of reaction time and yield.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow Start Starting Materials: 5-bromo-2-(trifluoromethyl)pyrimidine CuCN Reaction Reaction in DMF 140 °C, 4h Start->Reaction Workup Aqueous Workup (Ethylenediamine) Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure 2-(Trifluoromethyl)pyrimidine- 5-carbonitrile Purification->Product

Caption: Synthetic workflow for this compound.

References

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Scientific Research Publishing. [Link]

Sources

Technical Support Center: 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-(Trifluoromethyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides rooted in the fundamental chemistry of the molecule.

Understanding the Molecule: A Chemist's Perspective

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with two potent electron-withdrawing groups: a trifluoromethyl group (-CF3) at the 2-position and a nitrile group (-CN) at the 5-position. This electronic structure dictates its reactivity and stability. The π-deficient nature of the pyrimidine ring, further enhanced by the -CF3 and -CN groups, makes the molecule susceptible to nucleophilic attack but resistant to electrophilic substitution.[1] The trifluoromethyl group is known for its high stability and can enhance the metabolic and thermal stability of parent molecules.[2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light . The container should be tightly sealed to prevent moisture ingress. Some suppliers may also recommend storage at room temperature under an inert atmosphere, which is also acceptable for shorter durations.[3]

Q2: I've noticed the solid material has clumped together. Is it still usable?

Clumping of the solid is often an initial sign of moisture absorption. While the compound may still be usable for some applications, it is crucial to handle it in a dry environment, such as a glovebox, to prevent further degradation. For quantitative experiments or those sensitive to impurities, it is recommended to use a fresh, non-clumped batch. The presence of moisture can lead to the slow hydrolysis of the nitrile group.

Q3: The compound has developed a slight yellow tint. What could be the cause?

A change in color from white or off-white to yellow can indicate degradation. This is often due to exposure to light (photodecomposition) or reaction with atmospheric components over time. While the trifluoromethyl group itself is generally photochemically stable, the pyrimidine ring system can be susceptible to photodegradation.[4] It is advisable to store the compound in an amber vial or in a dark location. If discoloration is observed, the purity of the compound should be verified by an appropriate analytical method (e.g., HPLC, NMR) before use in sensitive applications.

Q4: Is this compound soluble in aqueous buffers?

Due to its aromatic and fluorinated nature, this compound is expected to have low solubility in water. It is more soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and other polar aprotic solvents. When preparing stock solutions, it is recommended to dissolve the compound in a minimal amount of an appropriate organic solvent before diluting with aqueous buffers. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Q5: What are the potential degradation pathways I should be aware of?

The two primary degradation pathways to consider are hydrolysis and nucleophilic attack.

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would convert it to a carboxylic acid. This process is likely to be slow at neutral pH but can be accelerated by prolonged exposure to moisture.

  • Nucleophilic Attack: The electron-deficient pyrimidine ring is activated towards nucleophilic attack. Strong nucleophiles present in your reaction mixture could potentially displace substituents on the ring, although the trifluoromethyl group is generally a poor leaving group.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Inconsistent experimental results or low reaction yield. Compound degradation due to improper storage or handling.Verify Purity: Analyze the compound using techniques like NMR or LC-MS to check for impurities resulting from degradation. Improve Handling: Use an inert atmosphere (glovebox or Schlenk line) to handle the compound, especially when weighing and preparing solutions. This minimizes exposure to moisture and oxygen. The π-deficient pyrimidine ring can be sensitive to atmospheric components.[1]
Formation of an unexpected byproduct in a reaction. Reaction with a nucleophilic species in the reaction mixture.Analyze Byproduct: Characterize the byproduct to understand the degradation pathway. Protect Functional Groups: If a nucleophile is attacking the pyrimidine ring, consider if reaction conditions can be modified (e.g., lower temperature, different base) to minimize side reactions. The electron-withdrawing groups make the ring susceptible to such reactions.
Precipitation of the compound from an aqueous solution. Low aqueous solubility.Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO) and then dilute it into your aqueous medium. Check Final Concentration: Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately place the vial of this compound in a desiccator inside a refrigerator set to 2-8°C .

  • For long-term storage, flush the vial with a gentle stream of an inert gas (argon or nitrogen) before sealing. Parafilm can be used to further secure the cap.

  • Store the vial in a dark container or wrap it in aluminum foil to protect it from light.

Protocol 2: Handling and Solution Preparation
  • Environment: Whenever possible, handle the solid compound in a glovebox or under a positive pressure of an inert gas.

  • Drying: If moisture exposure is suspected, the compound can be dried under a high vacuum for a few hours, provided it is thermally stable at room temperature.

  • Stock Solution Preparation:

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Weigh the desired amount of the compound in a dry environment.

    • Add the appropriate volume of a dry, high-purity organic solvent (e.g., anhydrous DMSO) to dissolve the solid completely.

    • Store the stock solution at -20°C in a tightly sealed vial, protected from light. For long-term storage of the solution, consider aliquoting to minimize freeze-thaw cycles.

Visualizing Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting common issues encountered with this compound.

G start Start: Experiencing Issue with Compound issue What is the nature of the issue? start->issue physical_change Physical Change (Clumping, Discoloration) issue->physical_change Physical Appearance inconsistent_results Inconsistent Experimental Results issue->inconsistent_results Performance in Assay solubility_problem Solubility/Precipitation Issue issue->solubility_problem Solution Behavior check_storage Review Storage Conditions (Temp, Light, Inert Atm.) physical_change->check_storage check_handling Review Handling Procedures (Moisture Exposure) inconsistent_results->check_handling use_cosolvent Prepare Stock in Anhydrous Organic Solvent (e.g., DMSO) solubility_problem->use_cosolvent verify_purity Verify Purity (NMR, LC-MS) check_storage->verify_purity check_handling->verify_purity degraded Compound Degraded? verify_purity->degraded optimize_dilution Optimize Dilution Protocol into Aqueous Media use_cosolvent->optimize_dilution fresh_lot Use a Fresh Lot of Compound degraded->fresh_lot Yes proceed Proceed with Caution / Re-purify if Possible degraded->proceed No / Minor Impurities

Sources

Technical Support Center: Handling Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Trifluoromethylated Compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this unique and powerful class of molecules. The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2]

However, the same electronic properties that make the CF₃ group so valuable also present distinct challenges in handling, synthesis, and purification. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively and safely.

Section 1: General Safety and Handling

Working with trifluoromethylated compounds and the reagents used to synthesize them requires a proactive approach to safety. While the trifluoromethyl group itself is generally very stable, the reactivity of precursor molecules and the potential for hazardous byproducts necessitates rigorous safety protocols.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with trifluoromethylated compounds?

A1: The hazards can be broken down into three main categories:

  • Reagent-Specific Hazards : Many reagents used for trifluoromethylation are highly reactive, toxic, or moisture-sensitive.[5] For example, electrophilic agents like Umemoto and Togni reagents can be powerful oxidizers, while nucleophilic sources like Ruppert's reagent (TMSCF₃) are often pyrophoric or release toxic gases upon decomposition.[6][7][8]

  • Reaction Byproducts : Certain reactions or degradation pathways can release highly toxic and corrosive substances, such as hydrogen fluoride (HF).[9][10] This is a critical consideration during reaction quenching, work-up, and thermal decomposition scenarios.

  • Compound-Specific Toxicity : The final trifluoromethylated molecule's toxicity is highly dependent on its overall structure, not just the CF₃ group.[11][12] The CF₃ group can alter metabolic pathways, potentially leading to toxic metabolites.[13] Always consult the Safety Data Sheet (SDS) for the specific compound you are handling.

Q2: What is the minimum required Personal Protective Equipment (PPE) for handling these compounds?

A2: A multi-layered approach to PPE is mandatory.[5][14] The specific requirements depend on the scale of the reaction and the specific reagents used, but a general protocol should always include the items listed in the table below.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Double-gloving with chemical-resistant gloves.An inner nitrile glove with an outer, more robust glove like butyl or neoprene is recommended. This provides protection against both incidental contact and potential permeation by reactive reagents or solvents.[15][16]
Eyes/Face Chemical splash goggles and a full-face shield.Goggles provide a seal against splashes and vapors. The face shield offers an additional layer of protection for the entire face, which is critical when working with corrosive materials or reactions under pressure.[9][17]
Body Flame-resistant (FR) lab coat and a chemical-resistant apron.The FR lab coat protects against fire hazards, especially when working with flammable solvents or pyrophoric reagents. The apron provides an additional barrier against corrosive spills.[5]
Respiratory Work in a certified chemical fume hood.All manipulations of volatile trifluoromethylating agents or reactions that may produce gaseous byproducts must be conducted in a fume hood to prevent inhalation exposure.[5][18] For highly hazardous dusts or aerosols, a respirator may be required.[15]

Q3: My protocol involves heating a trifluoromethylated compound. Are there special precautions I need to take?

A3: Yes. Thermal decomposition can be a significant risk. The strong C-F bonds mean the CF₃ group itself is thermally stable, but the molecule as a whole may decompose at elevated temperatures.[1] The primary concern is the potential release of hydrogen fluoride (HF) or other toxic fluorinated gases.[10][19]

  • Causality : The presence of proton sources (e.g., residual water, alcohols) in combination with high heat can facilitate decomposition pathways that lead to HF formation.

  • Protocol : Always conduct thermal reactions in a robust reaction setup within a fume hood. Consider setting up a downstream scrubbing system containing a base (e.g., a sodium bicarbonate or calcium hydroxide solution) to neutralize any acidic gases produced.

Section 2: Synthesis and Reaction Troubleshooting

Trifluoromethylation reactions are diverse, employing radical, nucleophilic, or electrophilic pathways.[6] Success often hinges on careful selection of the reagent and meticulous control of reaction conditions.

Troubleshooting Guide: Failed Trifluoromethylation Reactions

Issue: My reaction shows no conversion to the desired trifluoromethylated product.

This common issue can be diagnosed by systematically evaluating the key components of the reaction. The following decision tree, rendered in DOT language, illustrates a logical troubleshooting workflow.

G Troubleshooting a Failed Trifluoromethylation Reaction start No Product Formation reagent 1. Verify Reagent Activity start->reagent conditions 2. Check Reaction Conditions reagent->conditions Reagent is Active reagent_inactive Is the reagent old or improperly stored? reagent->reagent_inactive Suspect Reagent substrate 3. Assess Substrate Reactivity conditions->substrate Conditions are Correct conditions_moisture Is the reaction sensitive to air/moisture? conditions->conditions_moisture mechanism 4. Re-evaluate Mechanism & Reagent Choice substrate->mechanism Substrate is Suitable substrate_sterics Is the reaction site sterically hindered? substrate->substrate_sterics reagent_test Action: Test reagent on a known reactive substrate. reagent_inactive->reagent_test Yes conditions_temp Was the temperature correctly maintained? conditions_moisture->conditions_temp No conditions_action Action: Dry all glassware and solvents. Use inert atmosphere (N2/Ar). Verify temperature probe accuracy. conditions_moisture->conditions_action Yes conditions_solvent Is the solvent appropriate and dry? conditions_temp->conditions_solvent Yes conditions_temp->conditions_action No conditions_solvent->conditions_action No substrate_electronics Are the electronics of the substrate incompatible (e.g., too electron-poor for an electrophilic reagent)? substrate_sterics->substrate_electronics No substrate_action Action: Consider a less sterically demanding reagent or a different mechanistic pathway. substrate_sterics->substrate_action Yes substrate_electronics->substrate_action Yes

Caption: Troubleshooting workflow for failed trifluoromethylation reactions.

Frequently Asked Questions (FAQs)

Q4: How do I choose between an electrophilic, nucleophilic, or radical trifluoromethylating agent?

A4: The choice is dictated by the electronic nature of your substrate.

  • Electrophilic Reagents (e.g., Togni, Umemoto reagents) : These are ideal for trifluoromethylating nucleophiles such as thiols, phosphines, enolates, and electron-rich aromatic or heteroaromatic systems.[7][20] They function as a source of "CF₃⁺".

  • Nucleophilic Reagents (e.g., Ruppert's Reagent, CF₃ anion) : These are used to attack electrophilic centers, such as carbonyls (aldehydes, ketones) and imines.[6] They function as a source of "CF₃⁻". The challenge with these reagents is often their high basicity and tendency to cause side reactions.[6]

  • Radical Reagents (e.g., CF₃I with an initiator, Langlois' reagent) : These are well-suited for trifluoromethylating alkenes and (hetero)arenes via a radical mechanism.[6] These reactions are often initiated by photoredox catalysis or a radical initiator.

Q5: I'm seeing unexpected side products, such as pentafluoroethyl (-C₂F₅) adducts. What is happening?

A5: The formation of pentafluoroethylated byproducts is a known issue, particularly in copper-mediated reactions involving trifluoromethyl iodide (CF₃I) or other trifluoromethyl sources.[21]

  • Causality : This typically arises from the decomposition of a trifluoromethyl-copper intermediate to form copper(I) fluoride and difluorocarbene (:CF₂). The highly reactive difluorocarbene can then insert into another trifluoromethyl-copper species to generate a pentafluoroethyl-copper intermediate, which then transfers the -C₂F₅ group to your substrate.[21]

  • Solution : To mitigate this, carefully control the reaction temperature and the rate of addition of the trifluoromethylating agent to avoid high local concentrations of the reactive intermediates. Screening different copper sources or ligands may also solve the issue.

Section 3: Purification Challenges

The unique polarity of the CF₃ group can make purification by standard chromatographic methods challenging. Compounds may exhibit unexpected elution profiles, or worse, degrade on the column.

Troubleshooting Guide: Column Chromatography

Issue: My trifluoromethylated compound is degrading or showing significant streaking on a silica gel column.

This is a frequent problem, as the acidic silanol groups on the surface of standard silica gel can catalyze the degradation of sensitive compounds.[22]

G Purification Strategy Selection start Crude Trifluoromethylated Compound recrystallization Is the compound a solid? start->recrystallization check_stability Is the compound stable on silica gel (2D TLC test)? standard_column Use standard flash chromatography. check_stability->standard_column Yes deactivated_silica Option 1: Use deactivated silica gel (e.g., with 1% triethylamine in eluent). check_stability->deactivated_silica No alt_stationary_phase Option 2: Use an alternative stationary phase (e.g., neutral alumina). deactivated_silica->alt_stationary_phase reverse_phase Option 3: Use reverse-phase (C18) chromatography. alt_stationary_phase->reverse_phase recrystallization->check_stability No / Impure Solid try_recrystallization Attempt recrystallization before chromatography. recrystallization->try_recrystallization Yes try_recrystallization->check_stability

Caption: Decision workflow for purifying trifluoromethylated compounds.

Frequently Asked Questions (FAQs)

Q6: My compound is a solid, but it won't crystallize or "oils out" from solution. What can I do?

A6: This is often caused by persistent impurities that inhibit the formation of a crystal lattice.[23][24]

  • Increase Purity : First, try to remove the impurities. Running the material through a short plug of silica or deactivated alumina can remove baseline impurities and may be sufficient to induce crystallization.[25]

  • Solvent Screening : Systematically screen a wide range of solvents. If the compound "oils out," it often means it is too soluble in the chosen solvent or the cooling process is too rapid. Try adding a co-solvent in which your compound is less soluble (an anti-solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.[22]

  • Seed Crystals : If you have a tiny amount of pure solid from a previous batch, adding a "seed crystal" can provide a nucleation point for crystal growth.[22]

Q7: How can I effectively separate regioisomers of a trifluoromethylated aromatic compound?

A7: Separating regioisomers is challenging because they often have very similar polarities.

  • High-Resolution Chromatography : Standard flash chromatography may not be sufficient. High-Performance Liquid Chromatography (HPLC), particularly on a preparative scale, often provides the necessary resolution.[23]

  • Solvent System Optimization : The key is to find a solvent system that maximizes the small differences in polarity. A thorough screen using Thin Layer Chromatography (TLC) is essential. Sometimes, switching from a standard ethyl acetate/hexanes system to one involving dichloromethane, ether, or even a small percentage of methanol can dramatically improve separation.[23]

  • Derivative Formation : In difficult cases, a temporary chemical modification can be employed. For example, if your isomers contain a hydroxyl or amino group, you can form an ester or amide derivative. The resulting derivatives may have significantly different chromatographic properties, allowing for easy separation. Afterward, the protecting group can be removed to yield the pure isomers.

Section 4: Storage and Stability

While the CF₃ group enhances the metabolic stability of a molecule, the long-term chemical stability of purified trifluoromethylated compounds depends on their overall structure and storage conditions.[26][27]

Frequently Asked Questions (FAQs)

Q8: What are the ideal conditions for long-term storage of trifluoromethylated compounds?

A8: To ensure long-term stability, several factors must be controlled.[27]

  • Temperature : For most compounds, storage at low temperatures (2-8 °C or -20 °C) is recommended to slow the rate of potential decomposition.[27]

  • Atmosphere : If the compound is sensitive to oxidation or moisture, store it under an inert atmosphere (e.g., argon or nitrogen).

  • Light : Protect from light, especially UV light, by storing in amber vials or in the dark, as light can catalyze degradation.[27]

  • Humidity : Store in a desiccated environment to prevent hydrolysis, which can be a degradation pathway for certain structures, such as trifluoromethylphenols under specific pH conditions.[27][28]

Q9: I suspect my stored trifluoromethylating agent has degraded. How can I check its activity?

A9: The stability of trifluoromethylating agents, especially electrophilic ones, can be limited.[29]

  • Visual Inspection : Check for changes in color or consistency, which can be signs of decomposition.

  • NMR Spectroscopy : ¹⁹F NMR is a powerful tool. A freshly prepared sample of the reagent should show a clean, single peak at the expected chemical shift. The appearance of new peaks, particularly those corresponding to fluoride ions, indicates degradation.

  • Activity Test : The most reliable method is to perform a small-scale test reaction with a highly reactive, simple substrate (e.g., thiophenol for an electrophilic reagent). A significant drop in yield compared to when the reagent was fresh confirms degradation.[29]

Protocols

Experimental Protocol 1: Quenching a Reaction Containing a Reactive Electrophilic Trifluoromethylating Agent (e.g., Togni's Reagent)

Objective: To safely neutralize a reaction mixture containing a residual, highly reactive electrophilic trifluoromethylating agent. This process is critical to prevent the formation of hazardous byproducts during work-up.

Causality: These reagents react violently with water and can produce HF. A controlled quench with a mild nucleophile in a non-protic solvent is essential. The protocol is designed to consume the reactive agent before introducing aqueous solutions.[5][20]

Materials:

  • Reaction mixture at 0 °C in an appropriate solvent (e.g., Dichloromethane, Acetonitrile).

  • Ice-water bath.

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Standard laboratory glassware and personal protective equipment.

Procedure:

  • Initial Cooling: Ensure the reaction is complete (monitor by TLC or LC-MS). Cool the reaction vessel to 0 °C using an ice-water bath. This step is critical to control the exotherm of the quench.

  • Controlled Quench: While maintaining the temperature at 0 °C, slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise with vigorous stirring. Sodium sulfite is a mild reducing agent and nucleophile that will safely consume the excess electrophilic reagent.

    • Caution: The quench may be exothermic and may release gas. Add the solution slowly to maintain control.

  • Neutralization: After the addition of sodium sulfite is complete and any initial exotherm has subsided (approx. 15-20 minutes), slowly add saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

  • Extraction: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. If your product is organic-soluble, extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified.

References

  • Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]

  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023). Reddit. Retrieved from [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024). PubMed. Retrieved from [Link]

  • Strategies for the Biodegradation of Polyfluorinated Compounds. (2022). MDPI. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PMC - PubMed Central. Retrieved from [Link]

  • Trifluoromethylation. (n.d.). Wikipedia. Retrieved from [Link]

  • Stepwise degradation of trifluoromethyl platinum(II) compounds. (2001). Semantic Scholar. Retrieved from [Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025). Environmental Science: Processes & Impacts (RSC Publishing). Retrieved from [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024). ResearchGate. Retrieved from [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). NIH. Retrieved from [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2025). ResearchGate. Retrieved from [Link]

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025). Retrieved from [Link]

  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (2014). ACS Publications. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. Retrieved from [Link]

  • Catalysis for Fluorination and Trifluoromethylation. (2012). PMC - NIH. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Environmental Health & Safety Services. Retrieved from [Link]

  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. (2014). ResearchGate. Retrieved from [Link]

  • Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. (1980). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019). Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (n.d.). RSG Safety. Retrieved from [Link]

  • Examples of Incompatible Chemicals. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Examples of safe and selective fluorination agents. (n.d.). ResearchGate. Retrieved from [Link]

  • List of Incompatible Chemicals – Laboratory Safety. (n.d.). St. Olaf College. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scalable synthesis of this important pharmaceutical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the potential challenges of this synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through two primary strategies:

  • Constructive Strategy: Pyrimidine Ring Formation. This is often the most direct and convergent approach, involving the condensation of trifluoroacetamidine with a suitable three-carbon electrophile that already contains the nitrile functionality.

  • Modification Strategy: Post-Ring Functionalization. This involves the synthesis of a substituted pyrimidine ring followed by the introduction of the trifluoromethyl and/or the nitrile group.

This guide will primarily focus on the constructive strategy due to its efficiency and scalability. We will also address key challenges in the modification strategy.

II. Troubleshooting Guide: The Condensation Pathway

The most common and scalable approach to synthesizing this compound is the condensation of trifluoroacetamidine with a derivative of a 3-oxopropanenitrile or a related three-carbon synthon. A generalized reaction scheme is presented below:

G cluster_reactants Reactants cluster_products Products A Trifluoroacetamidine C This compound A->C Condensation B 3-Oxopropanenitrile Derivative (e.g., 2-(ethoxymethylene)malononitrile) B->C D Byproducts C->D G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 2-Halopyrimidine-5-carbonitrile B This compound A->B Trifluoromethylation C Purified Product B->C Purification

Technical Support Center: Purification of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(Trifluoromethyl)pyrimidine-5-carbonitrile (CAS No. 1032229-36-9).[1] This document is designed for researchers, chemists, and drug development professionals to provide expert guidance, troubleshooting protocols, and answers to frequently asked questions regarding the purification of this important synthetic intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of final products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting your purification process.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: While every reaction is unique, impurities in synthetic compounds like this typically fall into three categories as defined by the International Conference on Harmonisation (ICH).[2][3][4]

  • Organic Impurities: These are the most common and include unreacted starting materials, reagents, intermediates from the synthetic route, and by-products from side reactions.[3][5] For instance, if DMF was used as a solvent at high temperatures, by-products from its decomposition could be present.[6]

  • Inorganic Impurities: These can include salts (e.g., from bases like K₂CO₃ used in the reaction) or residual metals from catalysts.[3]

  • Residual Solvents: Volatile organic compounds used as the reaction or purification medium (e.g., ethanol, ethyl acetate, hexanes) that are not completely removed during work-up and drying.[3][7]

Q2: What is the first analytical step I should take to assess the purity of my crude product?

A2: The most effective and immediate first step is Thin-Layer Chromatography (TLC) . TLC is a rapid, inexpensive, and highly informative technique to visualize the number of components in your crude mixture.[8] By running your crude material alongside any available starting materials, you can quickly determine if they are still present and get a preliminary idea of the polarity of your target compound and its impurities, which is crucial for developing a column chromatography method.[5]

Q3: Which purification method is generally recommended for this compound?

A3: For solid compounds like this compound, the two most recommended and widely used methods are Recrystallization and Silica Gel Flash Column Chromatography .

  • Recrystallization is a cost-effective and scalable method ideal for removing small amounts of impurities from a solid product.[5][9] Its success depends on finding a suitable solvent where the compound's solubility is high at elevated temperatures and low at room or cold temperatures.[5]

  • Flash Column Chromatography is excellent for separating complex mixtures or when a suitable recrystallization solvent cannot be found.[5][8][10][11] It separates compounds based on their differential polarity and interaction with the stationary phase (typically silica gel).[5]

Q4: How should I store the purified this compound to ensure its long-term stability?

A4: The compound should be stored in an inert atmosphere at room temperature.[12] To ensure stability, keep it in a tightly sealed container, protected from moisture and light. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.

Section 2: Troubleshooting and Optimization Guide

This guide provides solutions to specific issues you may encounter during the purification process.

Problem Area: Recrystallization
IssuePotential Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities, inhibiting crystal lattice formation.3. Cooling is occurring too rapidly.1. Choose a lower-boiling point solvent.2. Add a slightly larger volume of hot solvent to ensure all material is fully dissolved. If the issue persists, consider a preliminary purification by chromatography.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13]
No crystals form upon cooling. 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. The solution is not sufficiently concentrated.3. Nucleation has not been initiated.1. Use a less polar solvent or a two-solvent system (a "good" solvent and a "poor" solvent).[5]2. Evaporate some of the solvent to increase the concentration and then attempt cooling again.3. Try scratching the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal from a previous batch to induce crystallization.[14]
Final product is still colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[13][14] Be cautious, as excess charcoal can adsorb your product and reduce yield.
Very low recovery of purified product. 1. Too much solvent was used during dissolution.2. The compound has significant solubility in the cold solvent.3. Crystals were lost during filtration.1. Always use the minimum amount of hot solvent required for complete dissolution.[13]2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[13] Consider a different solvent system.3. Use a filter paper with appropriate pore size to prevent fine crystals from passing through. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[5][13]
Problem Area: Flash Column Chromatography
IssuePotential Cause(s)Recommended Solution(s)
Poor separation on the TLC plate. The polarity of the eluent (solvent system) is not optimal.The ideal eluent should give your target compound a Retention Factor (Rf) of approximately 0.2-0.4 and show good separation from all impurity spots.[5] Systematically vary the ratio of your solvents (e.g., from 10% to 30% ethyl acetate in hexanes) to find the optimal mobile phase.
Product is streaking or tailing on TLC/column. 1. The compound is highly polar and interacting too strongly with the silica gel.2. The sample is overloaded on the TLC plate or column.3. The compound may be acidic or basic.1. Add a small amount (0.5-1%) of a polar modifier like methanol to your eluent. For very polar compounds, consider alternative techniques like HILIC.[13]2. Ensure the sample is loaded in a concentrated, narrow band. Do not exceed the loading capacity of your column.3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to suppress ionization and improve peak shape.[13]
Product is not eluting from the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. If you started with 10% ethyl acetate/hexanes, try increasing to 20%, 30%, and so on. This is known as a gradient elution.
Product elutes too quickly (with the solvent front). The mobile phase is too polar, causing the compound to have little interaction with the silica gel.Decrease the polarity of the mobile phase. If you used 30% ethyl acetate/hexanes, try reducing it to 10% or 5% to increase retention on the column.
Section 3: Standard Operating Procedures (SOPs)

These protocols provide validated, step-by-step instructions for the purification of this compound.

SOP 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 20% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). An ideal Rf for column chromatography is between 0.2 and 0.4.[5]

SOP 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of your crude solid in various solvents at room temperature and with heating to find one where it is sparingly soluble when cold but very soluble when hot. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is just fully dissolved. Use the absolute minimum amount of hot solvent.[13]

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal, boil for 2-3 minutes, and perform a hot gravity filtration to remove it.[13][14]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5][13]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

SOP 3: Purification by Silica Gel Flash Column Chromatography
  • Mobile Phase Selection: Using the TLC protocol (SOP 1), determine a solvent system that provides an Rf of 0.2-0.4 for the target compound and separates it well from impurities.[5][8]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Section 4: Visual Workflows

These diagrams illustrate the decision-making process for purification.

Diagram 1: Purification Method Selection

G start Crude Product (Solid) tlc Perform TLC Analysis start->tlc decision1 Single major spot? (Minor impurities) tlc->decision1  High Purity Estimate decision2 Multiple spots? (Complex mixture) tlc->decision2  Low Purity Estimate recrystallization Attempt Recrystallization (See SOP 2) decision1->recrystallization chromatography Perform Flash Chromatography (See SOP 3) decision2->chromatography recrystallization->chromatography Failure / Oiling out end_pure Pure Product recrystallization->end_pure Success chromatography->end_pure end_impure Product still impure

Caption: Decision workflow for selecting a primary purification method.

Diagram 2: Troubleshooting Failed Recrystallization

G start Recrystallization Attempted decision What was the result? start->decision path1_result No Crystals Formed decision->path1_result No Precipitation path2_result Product Oiled Out decision->path2_result Oily Layer Formed path3_result Low Yield / Purity decision->path3_result Poor Outcome path1_sol1 Scratch flask / Add seed crystal path1_result->path1_sol1 path1_sol2 Reduce solvent volume (Rotary Evaporator) path1_sol1->path1_sol2 path1_sol3 Switch to two-solvent system path1_sol2->path1_sol3 path2_sol1 Re-heat and add more solvent path2_result->path2_sol1 path2_sol2 Ensure slow cooling path2_sol1->path2_sol2 path2_sol3 Change to a lower boiling point solvent path2_sol2->path2_sol3 path3_sol1 Ensure thorough cooling (ice bath) path3_result->path3_sol1 path3_sol2 Use minimal hot solvent path3_sol1->path3_sol2 path3_sol3 Consider Chromatography path3_sol2->path3_sol3

Caption: Troubleshooting logic for common recrystallization failures.

Section 5: References
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). Benchchem. Retrieved January 19, 2026, from

  • Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography. (2025). Benchchem. Retrieved January 19, 2026, from

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. (2025). Benchchem. Retrieved January 19, 2026, from

  • Butini, S., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved January 19, 2026, from

  • Butini, S., et al. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. Retrieved January 19, 2026, from

  • CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. (2020). Google Patents. Retrieved January 19, 2026, from

  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. (n.d.). Retrieved January 19, 2026, from

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry. Retrieved January 19, 2026, from

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 19, 2026, from

  • Analytical Strategies for Monitoring Residual Impurities. (n.d.). BioPharm International. Retrieved January 19, 2026, from

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). PubMed Central. Retrieved January 19, 2026, from

  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved January 19, 2026, from

  • 2-trifluoromethyl-pyrimidine-5-carbonitrile. (n.d.). Sinfoo Biotech. Retrieved January 19, 2026, from

  • Technical Support Center: Pyrimidine-5-carbonitrile Synthesis. (2025). Benchchem. Retrieved January 19, 2026, from

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved January 19, 2026, from

  • Recrystallization. (2010). MIT Digital Lab Techniques Manual - YouTube. Retrieved January 19, 2026, from

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. Retrieved January 19, 2026, from

  • ANALYTICAL METHODS. (n.d.). Retrieved January 19, 2026, from

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved January 19, 2026, from

  • Q3C (R8) Step 5 - impurities: guideline for residual solvents. (2000). European Medicines Agency (EMA). Retrieved January 19, 2026, from

  • 5-(Trifluoromethyl)pyrimidine-2-carbonitrile. (n.d.). Achmem. Retrieved January 19, 2026, from

Sources

Technical Support Center: Characterization of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of fluorinated pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these unique and vital compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflows. The inherent properties of the fluorine atom, such as its high electronegativity and the strength of the C-F bond, introduce specific challenges in analytical characterization that require a nuanced approach.[1][2] This guide is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated pyrimidines. However, the presence of the 19F nucleus, with its 100% natural abundance and high gyromagnetic ratio, often leads to complex spectra.[3][4]

Frequently Asked Questions (FAQs)

Question 1: My 1H NMR spectrum of a fluorinated pyrimidine is incredibly complex and difficult to interpret. What is causing this, and how can I simplify it?

Answer: The complexity you're observing is likely due to spin-spin coupling between protons (1H) and fluorine (19F) nuclei.[5] These couplings can occur over multiple bonds (long-range couplings) and are often larger than typical 1H-1H couplings, leading to overlapping multiplets.[6]

Causality Explained: The 19F nucleus has a spin of 1/2, just like a proton, and is NMR active. This means that nearby protons will "feel" the magnetic field of the fluorine nucleus, and vice versa, causing their respective signals to split. The magnitude of this splitting, the coupling constant (J), provides valuable structural information but can also complicate the spectrum.

Troubleshooting Workflow:

Here is a systematic approach to simplify and interpret your spectra:

G start Complex 1H NMR Spectrum decouple Run 1H{19F} Decoupling Experiment start->decouple psyche Consider Advanced Pulse Sequences (e.g., PSYCHE) start->psyche hetcor Acquire 2D Heteronuclear Correlation Spectra (e.g., 1H-19F HETCOR) start->hetcor simplified Simplified 1H Spectrum (only 1H-1H couplings visible) decouple->simplified evaluate_hf Directly Evaluate 1H-19F Couplings psyche->evaluate_hf assign Assign Correlations and Structure hetcor->assign simplified->assign evaluate_hf->assign end Successful Structural Elucidation assign->end

Caption: Troubleshooting workflow for complex 1H NMR spectra of fluorinated pyrimidines.

Detailed Protocols:

Protocol 1: 1H{19F} Decoupling Experiment

  • Setup: On your NMR spectrometer, select a 1H experiment.

  • Decoupling Channel: Configure the broadband channel to the 19F frequency.

  • Experiment Type: Choose a proton experiment with fluorine decoupling (often denoted as H1{F19}).

  • Acquisition: Run the experiment. The resulting spectrum will show proton signals without any splitting from fluorine, making the 1H-1H coupling patterns easier to analyze.[5]

Protocol 2: 2D 1H-19F HETCOR (Heteronuclear Correlation)

  • Experiment Selection: Choose a 2D HETCOR pulse program that correlates 1H and 19F nuclei.

  • Parameter Optimization: Optimize the spectral widths in both the 1H and 19F dimensions to encompass all relevant signals. The delay for coupling evolution may need to be adjusted based on the expected range of J-couplings.

  • Acquisition and Processing: Acquire the 2D data set. After processing, the resulting spectrum will show correlations between specific protons and the fluorine atoms they are coupled to, which is invaluable for assignment.[7]

Question 2: I'm struggling to assign the signals in my 19F NMR spectrum. The chemical shifts are not what I expected. What influences 19F chemical shifts?

Answer: 19F NMR chemical shifts are notoriously sensitive to their electronic environment and can span a very wide range (over 800 ppm).[6] This sensitivity, while challenging, is also a powerful tool for probing molecular structure and interactions.

Key Influencing Factors:

  • Electronic Effects: The high electronegativity of fluorine means that its chemical shift is highly responsive to the electron-donating or electron-withdrawing nature of neighboring substituents.[8]

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds or other intermolecular interactions can significantly alter the electronic environment of the fluorine atom, leading to chemical shift changes.[8]

  • pH: For ionizable compounds, the protonation state can dramatically influence the 19F chemical shift. This is particularly relevant for fluorinated pyrimidines with basic nitrogen atoms.[9]

  • Conformational Changes: The spatial arrangement of atoms can affect the shielding of the fluorine nucleus. This is often exploited in studies of biomolecular folding and binding.[10]

Data Summary: Typical 19F NMR Chemical Shift Ranges

Fluorine EnvironmentTypical Chemical Shift Range (ppm, referenced to CFCl3)
Aliphatic C-F-150 to -250
Aromatic C-F-100 to -170
Vinylic C-F-80 to -160
CF3 group-50 to -80

Note: These are approximate ranges and can vary significantly based on the factors mentioned above.[8]

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of fluorinated pyrimidines. However, their fragmentation patterns can be complex and require careful interpretation.

Frequently Asked Questions (FAQs)

Question 3: My mass spectrum shows unexpected fragmentation patterns for my fluorinated pyrimidine. How can I predict and interpret these fragments?

Answer: The fragmentation of fluorinated pyrimidines under techniques like Electron Ionization (EI) is governed by the stability of the pyrimidine ring and the nature of its substituents.[11] The strong C-F bond often influences which fragmentation pathways are favored.

Causality Explained: The fragmentation process involves the formation of a radical cation upon ionization, which then undergoes a series of bond cleavages and rearrangements to produce smaller, charged fragments. The presence of a fluorine atom can direct fragmentation by influencing the stability of the resulting carbocations and radicals.

General Fragmentation Pathways:

  • Loss of Substituents: Initial fragmentation often involves the loss of small neutral molecules or radicals from the substituents on the pyrimidine ring.

  • Ring Cleavage: Subsequent fragmentation typically involves the cleavage of the pyrimidine ring itself.[11]

  • Rearrangements: McLafferty rearrangements can occur if a substituent with a gamma-hydrogen is present.

Here is a generalized fragmentation workflow:

G start Molecular Ion (M+•) loss_substituent Loss of Substituent start->loss_substituent ring_cleavage Pyrimidine Ring Cleavage start->ring_cleavage fragment1 Fragment Ion 1 loss_substituent->fragment1 fragment2 Fragment Ion 2 ring_cleavage->fragment2 fragment1->ring_cleavage end Observed Mass Spectrum fragment1->end fragment2->end

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic campaign. Halogenated pyrimidines are cornerstone building blocks in medicinal chemistry and materials science, offering a versatile handle for a variety of synthetic transformations. The choice of the halogen substituent—fluorine, chlorine, bromine, or iodine—is not trivial, as it dictates the reactivity of the pyrimidine ring in key reactions.

This guide provides an in-depth, objective comparison of the reactivity of fluoro-, chloro-, bromo-, and iodo-pyrimidines. We will delve into the underlying principles governing their reactivity in the two most common and synthetically valuable transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This analysis is supported by experimental data and detailed protocols to empower researchers to make informed decisions in their synthetic design.

The Dichotomy of Halogen Reactivity: A Tale of Two Mechanisms

The reactivity of a halogenated pyrimidine is fundamentally tied to the reaction mechanism. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, makes it highly susceptible to nucleophilic attack.[1] However, the role of the halogen as a leaving group differs dramatically between SNAr and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Electronegativity Game

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is paramount. A more electronegative halogen can better stabilize the developing negative charge through its inductive effect. This leads to a reactivity trend that is often counterintuitive to those familiar with SN1 and SN2 reactions.

The general order of reactivity for halogens in SNAr reactions on pyrimidines is:

F > Cl > Br > I [3][4][5][6]

This trend is a direct consequence of the halogen's ability to stabilize the transition state leading to the Meisenheimer complex. The high electronegativity of fluorine makes fluoropyrimidines the most activated substrates for SNAr.

The position of the halogen on the pyrimidine ring also plays a crucial role. The 2- and 4-positions are significantly more reactive than the 5-position. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogens when the attack occurs at the 2- or 4-position, providing substantial resonance stabilization.[7][8][9]

Palladium-Catalyzed Cross-Coupling: The Bond Strength Story

In contrast to SNAr, the reactivity of halogenated pyrimidines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is governed by the strength of the carbon-halogen (C-X) bond. The first and often rate-determining step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the C-X bond.[10]

The C-X bond strength decreases down the halogen group:

C-F > C-Cl > C-Br > C-I [10][11]

Consequently, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is the inverse of that in SNAr:

I > Br > Cl > F [3][4]

Iodopyrimidines, with the weakest C-I bond, are the most reactive substrates, often reacting under mild conditions. Bromopyrimidines are also highly reactive and are very commonly used. Chloropyrimidines are less reactive and typically require more forcing conditions or more sophisticated and electron-rich ligands on the palladium catalyst to achieve efficient coupling.[10] Fluoropyrimidines are generally unreactive in palladium-catalyzed cross-coupling reactions under standard conditions.[9][12]

Similar to SNAr, the position of the halogen influences reactivity in cross-coupling reactions, with the general trend being:

C4(6) > C2 > C5 [12]

Comparative Data and Experimental Insights

The following sections provide a more detailed comparison of the reactivity of halogenated pyrimidines in SNAr and Suzuki-Miyaura coupling reactions, supported by data from the literature.

Nucleophilic Aromatic Substitution (SNAr) Data

While extensive kinetic studies directly comparing all four halogenated pyrimidines are scarce, the established qualitative trend is well-supported by a vast body of synthetic evidence. The following table summarizes the general reactivity and typical reaction conditions.

HalogenRelative Reactivity in SNArTypical Reaction ConditionsNotes
F HighestOften react at or below room temperature.Excellent leaving group for SNAr. Can be displaced with a wide range of nucleophiles.
Cl HighTypically require heating (e.g., 80-120 °C). Microwave irradiation can accelerate the reaction.[13]Very common and cost-effective starting materials. Good balance of reactivity and stability.
Br ModerateGenerally require higher temperatures or stronger nucleophiles than chloropyrimidines.Less reactive than chloropyrimidines in SNAr.
I LowestOften the least reactive in SNAr.Poor leaving group for SNAr due to lower electronegativity and weaker inductive stabilization of the intermediate.

Experimental Protocol: A Representative SNAr Reaction

This protocol describes a general procedure for the amination of a 2-chloropyrimidine, a common transformation in drug discovery.

Reaction of 2-Chloropyrimidine with a Secondary Amine [13]

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.0-1.2 equiv)

  • Potassium fluoride (KF) (2.0 equiv)

  • Water or Acetonitrile

Procedure:

  • To a reaction vial, add the 2-chloropyrimidine (1.0 equiv), the secondary amine (1.0-1.2 equiv), and potassium fluoride (2.0 equiv).

  • Add the chosen solvent (e.g., water, acetonitrile).

  • Seal the vial and heat the reaction mixture at 80-100 °C for 17 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid. If no precipitate forms, perform an aqueous work-up by quenching the reaction with an aqueous potassium carbonate solution and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminopyrimidine.

Suzuki-Miyaura Cross-Coupling Data

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The choice of halogenated pyrimidine has a significant impact on the reaction's success.

HalogenRelative Reactivity in Suzuki CouplingTypical Reaction ConditionsNotes
I HighestMild conditions, often room temperature to 60 °C. Standard palladium catalysts (e.g., Pd(PPh₃)₄) are usually effective.Most reactive, but can be less stable and more expensive. Prone to side reactions if multiple halogens are present.[9]
Br HighTypically requires heating (e.g., 70-100 °C). A variety of palladium catalysts and ligands can be used.A good balance of high reactivity and stability. Widely used in synthesis.
Cl ModerateRequires more forcing conditions (e.g., higher temperatures, >100 °C) and often more active, specialized ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos).[10]More cost-effective and readily available than bromo- and iodo-pyrimidines. Their use is becoming more common with advancements in catalyst technology.[9]
F UnreactiveGenerally do not undergo Suzuki coupling under standard conditions.[9]The C-F bond is too strong for oxidative addition by palladium(0).

Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction

This protocol provides a general method for the Suzuki-Miyaura coupling of a bromopyrimidine with an arylboronic acid.

Reaction of 4-Bromopyrimidine with Phenylboronic Acid [10]

Materials:

  • 4-Bromopyrimidine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon), add the 4-bromopyrimidine (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), palladium catalyst, ligand, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-phenylpyrimidine.

Visualizing the Concepts

Reaction Mechanisms

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Suzuki-Miyaura Coupling a Halopyrimidine + Nucleophile b Meisenheimer Complex (Rate-Determining Step) a->b Attack of Nucleophile c Product + Halide b->c Loss of Leaving Group d Halopyrimidine + Pd(0) e Oxidative Addition (Rate-Determining Step) d->e f Transmetalation (with Boronic Acid) e->f g Reductive Elimination f->g h Product + Pd(0) g->h

Caption: Contrasting mechanisms of SNAr and Suzuki-Miyaura reactions.

Reactivity Trends

G cluster_0 SNAr Reactivity cluster_1 Suzuki Coupling Reactivity snar_rank F > Cl > Br > I suzuki_rank I > Br > Cl > F

Caption: Opposing reactivity trends of halogens in SNAr and Suzuki coupling.

Conclusion and Strategic Recommendations

The choice of halogenated pyrimidine is a strategic decision that should be guided by the intended synthetic transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) , the reactivity order F > Cl > Br > I should be considered. Fluoropyrimidines are the most reactive, while chloropyrimidines offer a good balance of reactivity and cost-effectiveness.

  • For Palladium-Catalyzed Cross-Coupling reactions, the reactivity trend is I > Br > Cl > F . Iodinated and brominated pyrimidines are highly reactive and often the substrates of choice. However, with the advent of advanced catalyst systems, the more economical and readily available chloropyrimidines are becoming increasingly viable alternatives.

By understanding the fundamental principles that govern the reactivity of halogenated pyrimidines and by leveraging the appropriate reaction conditions, researchers can effectively navigate their synthetic challenges and accelerate the discovery and development of novel molecules.

References

  • Al-Masoudi, N. A., & Jumaa, A. A. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4987. Available at: [Link]

  • Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. LibreTexts. Available at: [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 17(8), 9487–9495. Available at: [Link]

  • Sandosham, J., & Undheim, K. (1998). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Acta Chemica Scandinavica, 52, 1076-1082. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Nucleophilic Aromatic Substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]

  • Aryl Halide Reactivity Comparison. Scribd. Available at: [Link]

  • physical properties | organohalogen compounds | alkyl halides | haloalkanes. AdiChemistry. Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine-5-carbonitrile Scaffold and the Significance of the Trifluoromethyl Group

The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[2][3][4] The introduction of a trifluoromethyl (-CF3) group to this scaffold is a key strategy in modern drug design. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved potency and bioavailability.[5] This guide will explore how the strategic placement of the trifluoromethyl group, particularly at the 2-position of the pyrimidine ring, influences the biological activity of pyrimidine-5-carbonitrile analogues.

Comparative Analysis of Biological Activities

The primary biological activities reported for trifluoromethyl-substituted pyrimidine-5-carbonitrile analogues are centered around their efficacy as anticancer and antifungal agents.

Anticancer Activity: Targeting Key Signaling Pathways

Numerous studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives as potent anticancer agents, with many acting as kinase inhibitors.[6][7][8][9][10][11][12][13] The introduction of a trifluoromethyl group has been shown to be a critical factor in enhancing this activity.

Structure-Activity Relationship Insights:

The anticancer efficacy of these compounds is heavily influenced by the nature and position of substituents on the pyrimidine ring. While direct data on 2-(Trifluoromethyl)pyrimidine-5-carbonitrile is limited, studies on related analogues suggest that the electron-withdrawing nature of the trifluoromethyl group can enhance binding to target proteins.

For instance, a series of novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[9][12] One of the most potent compounds identified, compound 11b , which features a trifluoromethyl group, exhibited IC50 values of 3.37 µM (HCT-116), 3.04 µM (HepG-2), 4.14 µM (MCF-7), and 2.4 µM (A549).[9] This compound was found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and the mutant EGFRT790M, with IC50 values of 0.09 µM and 4.03 µM, respectively.[9] Mechanistic studies revealed that compound 11b induces cell cycle arrest at the G2/M phase and promotes apoptosis.[9]

Another study focused on pyrimidine-5-carbonitrile derivatives as dual inhibitors of EGFRWT and COX-2.[6][7] The most potent compounds, 4e and 4f , demonstrated significant activity against the Colo 205 cancer cell line with IC50 values of 1.66 µM and 1.83 µM, respectively.[6] These compounds were also found to induce apoptosis and arrest the cell cycle at the G1 phase.[6]

Furthermore, pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of the PI3K/AKT signaling pathway.[13] A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were developed, with compound 7f emerging as a promising inhibitor of PI3Kδ/γ and AKT-1 with IC50 values of 6.99 ± 0.36 µM, 4.01 ± 0.55 µM, and 3.36 ± 0.17 µM, respectively.[13]

The following table summarizes the anticancer activity of selected pyrimidine-5-carbonitrile analogues.

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
11b EGFRWT, EGFRT790MHCT-1163.37[9]
HepG-23.04[9]
MCF-74.14[9]
A5492.4[9]
4e EGFRWT, COX-2Colo 2051.66[6]
4f EGFRWT, COX-2Colo 2051.83[6]
7f PI3Kδ/γ, AKT-1K562-[13]
Antifungal Activity: A Promising Avenue for Novel Fungicides

Recent research has unveiled the potent antifungal properties of trifluoromethyl-pyrimidine derivatives, suggesting their potential as novel agricultural fungicides.[3][4][14][15][16][17][18]

Structure-Activity Relationship Insights:

A study on novel pyrimidine derivatives containing an amide moiety demonstrated that compounds with a trifluoromethyl group on the pyrimidine ring exhibited significant antifungal activity.[14][15][16] Specifically, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) showed excellent activity against Phomopsis sp. with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil (EC50 = 32.1 µg/ml).[14][15][16]

Another study on trifluoromethyl pyrimidine derivatives bearing an amide moiety reported that compounds 5b, 5j, and 5l displayed excellent in vitro antifungal activity against Botrytis cinerea, with inhibition rates of 96.76%, 96.84%, and 100%, respectively, at a concentration of 50 µg/ml.[3][18]

The following table summarizes the antifungal activity of selected trifluoromethyl pyrimidine analogues.

CompoundFungal StrainEC50 (µg/ml)Inhibition Rate (%) at 50 µg/mlReference
5o Phomopsis sp.10.5-[14][15][16]
5b Botrytis cinerea-96.76[3][18]
5j Botrytis cinerea-96.84[3][18]
5l Botrytis cinerea-100[3][18]

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments described in the cited literature.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of compound that inhibits 50% of cell growth).

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the efficacy of compounds in inhibiting fungal growth.

Principle: The assay measures the inhibition of mycelial growth of a fungus on a solid medium containing the test compound.

Step-by-Step Methodology:

  • Compound Incorporation: Add the test compounds at various concentrations to molten potato dextrose agar (PDA).

  • Plate Preparation: Pour the PDA containing the test compound into Petri dishes and allow it to solidify.

  • Fungal Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of the agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

  • Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the compound) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition compared to the control and determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth).

Visualizing Structure-Activity Relationships and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate key relationships and workflows.

SAR_Anticancer PyrimidineCore Pyrimidine-5-carbonitrile Scaffold Other_Substituents Substituents at C4, C6, etc. PyrimidineCore->Other_Substituents Modifications CF3_Group 2-(Trifluoromethyl) Group (Hypothesized) CF3_Group->PyrimidineCore Key Modification Biological_Activity Enhanced Anticancer Activity CF3_Group->Biological_Activity Increases Lipophilicity & Metabolic Stability Other_Substituents->Biological_Activity Fine-tunes Potency & Selectivity

Caption: Hypothesized Structure-Activity Relationship for Anticancer Activity.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Test Compounds A->B C 3. Add MTT Reagent & Incubate B->C D 4. Solubilize Formazan with DMSO C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate IC50 Values E->F

Caption: Workflow for the In Vitro MTT Anticancer Assay.

Conclusion and Future Directions

The pyrimidine-5-carbonitrile scaffold, particularly when substituted with a trifluoromethyl group, represents a highly promising framework for the development of novel therapeutic agents. While direct biological data for this compound remains to be fully elucidated, the comparative analysis of its analogues strongly suggests that the trifluoromethyl moiety plays a pivotal role in enhancing both anticancer and antifungal activities.

Future research should focus on the synthesis and direct biological evaluation of this compound to validate the hypothesized structure-activity relationships. Further exploration of different substituents on the pyrimidine ring, in combination with the 2-trifluoromethyl group, could lead to the discovery of even more potent and selective drug candidates. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these important investigations.

References

  • Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. [Link]

  • Wu, W., Lan, W., Chen, M., Yu, X., Luo, X., He, S., ... & Fei, Q. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 922179. [Link]

  • ResearchGate. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. [Link]

  • Frontiers Media S.A. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. [Link]

  • El-Dydamony, N. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(48), 33695-33717. [Link]

  • Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 930557. [Link]

  • Abdel-Aziz, M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Molecular Structure, 1284, 135336. [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. [Link]

  • Frontiers Media S.A. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]

  • Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103498. [Link]

  • Reda, N., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 146, 107185. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 133-146. [Link]

  • Wawrzeńczyk-Kurz, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6537. [Link]

  • El-Sayed, M. A., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 101, 117625. [Link]

  • El-Naggar, A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. [Link]

  • El-Hady, H. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(3), 1436-1451. [Link]

  • ResearchGate. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. [Link]

  • ResearchGate. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. [Link]

  • Abdel-Ghani, T. M., et al. (2020). Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. Future Medicinal Chemistry, 12(5), 403-421. [Link]

  • El-Naggar, A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • Gentry, M. K., & Gentry, G. A. (1997). Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. Pharmacology & Therapeutics, 76(1-3), 1-36. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Mini reviews in medicinal chemistry, 18(16), 1369-1383. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile, a critical building block in modern medicinal chemistry. We will delve into the practical application of regulatory guidelines to establish robust and reliable analytical procedures, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The objective is to equip researchers, analytical chemists, and drug development professionals with the knowledge to select, develop, and validate analytical methods that are fit for their intended purpose, ensuring data integrity and regulatory compliance.

The validation of an analytical procedure is the process of demonstrating through laboratory studies that its performance characteristics meet the requirements for its intended application.[1] This is not merely a checklist exercise but a foundational element of the pharmaceutical quality system, as mandated by regulatory bodies like the FDA and harmonized through the International Council for Harmonisation (ICH).[2][3]

The Regulatory Landscape: A Foundation of Trust

Before embarking on any validation exercise, it is crucial to understand the guiding principles set forth by major regulatory authorities. These documents provide a harmonized framework for ensuring that analytical methods are reliable, reproducible, and scientifically sound.[4]

  • ICH Q2(R2) - Validation of Analytical Procedures : This is the cornerstone guideline, providing a detailed discussion of the validation elements required for registration applications.[5][6][7] It emphasizes a lifecycle approach to analytical procedures, where validation is a continuous process.[3]

  • USP General Chapter <1225> - Validation of Compendial Procedures : This chapter provides specific requirements for validating analytical methods that are to be included in the United States Pharmacopeia (USP).[8][9] Recent revisions aim to align more closely with the lifecycle concepts of ICH Q2(R2) and USP <1220>.[10][11]

  • FDA Guidance for Industry : The FDA provides guidance documents that align with ICH principles, offering recommendations on submitting analytical procedure and validation data to support drug applications.[2][12][13]

The overarching goal of these guidelines is to establish, with documented evidence, that an analytical procedure is "fit for purpose."[5][13]

Strategic Selection of Analytical Techniques

The physicochemical properties of this compound dictate the most suitable analytical techniques. With a heterocyclic aromatic core, a polar nitrile group, and a non-polar trifluoromethyl group, the molecule is amenable to both HPLC and GC, making a comparative evaluation essential.

G start Analyte: 2-(Trifluoromethyl)pyrimidine- 5-carbonitrile thermolabile Is the analyte thermally labile or non-volatile? start->thermolabile hplc Primary Technique: High-Performance Liquid Chromatography (HPLC) thermolabile->hplc  Yes gc_check Is the analyte sufficiently volatile and thermally stable? thermolabile->gc_check  No conclusion Final Method Selection based on Validation Performance Data hplc->conclusion gc Alternative Technique: Gas Chromatography (GC) gc->conclusion gc_check->hplc  No gc_check->gc  Yes

Caption: Decision workflow for analytical technique selection.
High-Performance Liquid Chromatography (HPLC): The Workhorse Method

Reverse-phase HPLC (RP-HPLC) is the presumptive primary technique for assay and impurity determination of this compound. The presence of the pyrimidine ring provides a strong UV chromophore, making UV detection highly suitable.

  • Why RP-HPLC? It is versatile, robust, and separates compounds based on polarity. The C18 stationary phase is an excellent starting point for retaining the moderately polar analyte, allowing for elution with a simple mobile phase, such as a mixture of acetonitrile and water.

Gas Chromatography (GC): A Viable Alternative

GC is a powerful technique for separating volatile and thermally stable compounds. While potentially less versatile than HPLC for this specific analyte, it can be highly effective, particularly for assessing certain impurities or when coupled with a mass spectrometer (MS).

  • Why GC? It offers high resolution and sensitivity. The trifluoromethyl group makes the compound a good candidate for detection by an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds. However, the nitrile group's polarity and potential for thermal degradation must be carefully evaluated.

The Validation Master Plan: A Comparative Framework

The validation process involves assessing a series of performance characteristics as defined by ICH Q2(R2).[7][14] We will compare the experimental approaches for HPLC and GC for each parameter.

Validation_Workflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Method Validation cluster_doc Phase 3: Documentation dev Method Development (Column, Mobile Phase/Temp Program, Detector) sst System Suitability Test (SST) (Resolution, Tailing Factor, Repeatability) dev->sst spec Specificity Forced Degradation sst->spec lin Linearity Range LOD/LOQ spec->lin acc Accuracy % Recovery lin->acc prec Precision Repeatability Intermediate acc->prec rob Robustness Deliberate Variations prec->rob report Validation Report (Protocol, Data, Conclusion) rob->report

Caption: A generalized workflow for analytical method validation.

Validation Parameters: A Head-to-Head Comparison

Here, we detail the experimental protocols and acceptance criteria for key validation parameters, comparing the approaches for an illustrative HPLC-UV and GC-FID method.

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][16] For a purity and assay method, this is arguably the most critical validation parameter.

Causality: A method that is not specific can lead to an overestimation of the active ingredient or an underestimation of impurities, directly impacting product quality and safety decisions. Forced degradation studies are performed to demonstrate that the method can separate the main analyte from any potential degradation products, proving it is "stability-indicating."

Experimental Protocol (HPLC-UV):

  • Prepare Solutions: Create solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Forced Degradation: Subject the solutions to stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (as a solid).

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze a non-stressed sample, a blank, and each stressed sample.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity for the analyte peak in all chromatograms. This ensures no co-eluting peaks are present.

Experimental Protocol (GC-FID):

  • The protocol is similar to HPLC, involving the preparation and stressing of samples.

  • Analysis: Analyze the stressed samples. A Flame Ionization Detector (FID) is universal for organic compounds but does not provide spectral information. Therefore, specificity is demonstrated by the baseline resolution of the analyte peak from all other peaks.

  • Confirmation (if needed): For confirmation, a GC-MS method can be used to identify degradation products and confirm the identity of the main peak.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any degradation peaks (Resolution > 2.0).

  • For HPLC-UV with a PDA detector, the peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[4] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[15]

Causality: Establishing linearity ensures that the concentration of an unknown sample can be accurately calculated from a calibration curve. The range must encompass the expected concentrations in routine use, from low-level impurities to higher assay concentrations.

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of a reference standard of this compound.

  • Calibration Standards: Prepare a minimum of five concentration levels by serial dilution of the stock solution. For an assay method, the range is typically 80% to 120% of the target concentration.[17] For an impurity method, the range might span from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Illustrative Data and Acceptance Criteria:

ParameterHPLC-UVGC-FIDAcceptance Criterion
Range (Assay) 80 - 120 µg/mL80 - 120 µg/mL80% to 120% of nominal
Correlation Coeff. (r²) 0.99950.9992≥ 0.999
Y-intercept Close to zeroClose to zeroNot significantly different from zero
Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[15] It is typically determined by analyzing samples with a known concentration and calculating the percent recovery.

Causality: Accuracy confirms that the method is free from systematic errors or bias. This is vital for making correct decisions about product quality, such as batch release.

Experimental Protocol:

  • Spiked Samples: Prepare samples (e.g., a placebo or blank matrix) spiked with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • Replicates: Prepare three independent samples at each concentration level (for a total of nine determinations).[15]

  • Analysis: Analyze the samples and calculate the concentration found using the linear regression equation.

  • Calculation: Determine the percent recovery at each level: (Concentration Found / Theoretical Concentration) * 100.

Illustrative Data and Acceptance Criteria:

Concentration LevelMean Recovery (HPLC-UV)Mean Recovery (GC-FID)Acceptance Criterion
80% 99.5%98.9%98.0% to 102.0%
100% 100.2%100.5%98.0% to 102.0%
120% 101.1%101.5%98.0% to 102.0%
Precision

Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.

Causality: Precision demonstrates the method's consistency and resistance to random error. Low precision (high variability) undermines confidence in the reported results.

Experimental Protocol (Repeatability):

  • Prepare six independent samples of the analyte at 100% of the target concentration.

  • Analyze the samples using the same analyst, equipment, and on the same day.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability experiment on a different day with a different analyst.

  • Compare the results from both sets of experiments using appropriate statistical tests (e.g., F-test for variance, t-test for means).

Illustrative Data and Acceptance Criteria:

Parameter%RSD (HPLC-UV)%RSD (GC-FID)Acceptance Criterion
Repeatability (n=6) 0.8%1.1%%RSD ≤ 2.0%
Intermediate Precision (n=12) 1.2%1.5%%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Causality: These parameters are not required for assay methods but are critical for impurity methods. They define the lower limits of the method's performance, ensuring that trace-level impurities can be reliably controlled.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise around the expected retention time of the analyte.

  • Determine Signal: Prepare and inject a series of low-concentration solutions of the analyte.

  • Calculate:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.[17]

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[17]

  • Confirmation: The LOQ should be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at this concentration.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

Causality: This provides an indication of the method's reliability during normal usage. A robust method is less likely to fail or produce out-of-specification results when transferred to different labs or when minor operational variations occur.

Experimental Protocol:

  • Identify critical method parameters that could vary.

  • Deliberately vary these parameters one at a time (or using a Design of Experiments approach).

  • Analyze a standard solution under each condition and evaluate the effect on system suitability parameters (e.g., retention time, resolution, peak tailing).

Parameters to Vary:

  • HPLC: Mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), flow rate (±10%).

  • GC: Oven temperature program ramp rate (±10%), carrier gas flow rate (±10%), injection port temperature (±10°C).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The results should not be significantly impacted by the variations.

Summary and Conclusion

Both HPLC and GC present as strong candidates for the analysis of this compound. The final choice depends on the specific application and the performance demonstrated during validation.

FeatureHPLC-UVGC-FID/MSRecommendation
Versatility High (handles non-volatile impurities)Moderate (requires volatility)HPLC is generally more versatile for a broad impurity profile.
Specificity Excellent with PDA detectorGood; excellent with MS detectorBoth are strong. PDA provides on-the-fly peak purity.
Sensitivity GoodPotentially higher with ECD for this analyteApplication-dependent; both can achieve low LOQs.
Robustness High (liquid phase is stable)Moderate (gas flows, temperatures are critical)HPLC methods are often considered more robust for routine QC.
Primary Use Assay and Purity/Impurity Profiling Residual Solvents, Volatile Impurities

For a comprehensive quality control strategy, RP-HPLC with UV/PDA detection is recommended as the primary method for both assay and the determination of non-volatile impurities due to its superior versatility and robustness. A complementary GC method could be developed and validated specifically for the analysis of residual solvents or any known volatile impurities.

Ultimately, a thoroughly executed validation, guided by the principles of ICH, USP, and FDA, provides the necessary documented evidence that the chosen analytical procedure is fit for its purpose, ensuring the generation of reliable and trustworthy data throughout the lifecycle of a pharmaceutical product.[2][8][14]

References

  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • BenchChem. (n.d.). A Comparative Spectroscopic Guide to Novel Pyrimidine Thiones.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation.
  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures.
  • ACS Publications. (2011). Spectroscopic Investigation on the Interaction of Pyrimidine Derivative...with Human Serum Albumin. Industrial & Engineering Chemistry Research.
  • International Journal of Pharmaceutical Research and Applications. (n.d.).
  • PubMed. (n.d.). Sensitive method for the quantification of urinary pyrimidine metabolites...
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent. (n.d.).
  • LCGC North America. (2014, August 22).
  • PubChem. (n.d.). 2,4,6-Trifluoropyrimidine-5-carbonitrile.
  • BEPLS. (2022, October 14). Simultaneous Estimation of Trifluridine and Tipiracil Hydrochloride in Bulk and Tablet Dosage form by Using RP-HPLC Method.
  • US Pharmacopeia. (n.d.).
  • PubMed. (n.d.).
  • National Institutes of Health. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times....
  • RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities....

Sources

comparative study of different synthetic routes to 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyrimidine-5-carbonitrile is a key building block in medicinal chemistry, valued for its unique electronic properties imparted by the trifluoromethyl and cyano groups. These substituents can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, efficient and scalable synthetic access to this scaffold is of paramount importance for drug discovery and development programs. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound, offering experimental protocols, mechanistic insights, and a comparative evaluation to aid researchers in selecting the optimal strategy for their specific needs.

Synthetic Strategies: A Comparative Overview

Two primary synthetic strategies for the preparation of this compound are presented:

  • Route A: De Novo Ring Construction via Cyclocondensation. This approach builds the pyrimidine ring from acyclic precursors, incorporating the trifluoromethyl and cyano moieties from separate starting materials.

  • Route B: Functionalization of a Pre-formed Pyrimidine Core. This strategy commences with a pre-existing trifluoromethyl-substituted pyrimidine and introduces the cyano group in a subsequent step.

The choice between these routes will depend on factors such as the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions.

Route A: De Novo Synthesis by Cyclocondensation

This route is a convergent approach that constructs the pyrimidine ring in a single key step. It relies on the Pinner synthesis, a classic method for pyrimidine formation involving the condensation of an amidine with a 1,3-dicarbonyl equivalent.[1]

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amidine nitrogen onto one of the electrophilic carbons of the activated enol ether, 2-(ethoxymethylidene)malononitrile. This is followed by an intramolecular cyclization with the elimination of ethanol and subsequent tautomerization to yield the aromatic pyrimidine ring. The use of a base, such as sodium ethoxide, is crucial to deprotonate the amidine hydrochloride salt, generating the free amidine which is the active nucleophile.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Trifluoroacetamidine HCl Trifluoroacetamidine HCl Free Amidine Free Trifluoroacetamidine Trifluoroacetamidine HCl->Free Amidine Base (e.g., NaOEt) EMMN 2-(Ethoxymethylidene)malononitrile Nucleophilic Attack Nucleophilic Attack EMMN->Nucleophilic Attack Free Amidine->Nucleophilic Attack Reacts with Cyclization Intramolecular Cyclization Nucleophilic Attack->Cyclization Intermediate Formation Aromatization Aromatization Cyclization->Aromatization Elimination of EtOH Target Molecule 2-(Trifluoromethyl)pyrimidine- 5-carbonitrile Aromatization->Target Molecule

Experimental Protocol

Step 1: Synthesis of 2-(Ethoxymethylidene)malononitrile (EMMN)

A mixture of malononitrile (0.5 g, 7.6 mmol), triethoxymethane (1.87 mL, 11.4 mmol), and acetic anhydride (1.77 mL, 18.9 mmol) is heated in a sealed vessel at 150 °C for 20 minutes.[2] After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crystals are collected, washed with cold ethanol, and dried in vacuo to yield 2-(ethoxymethylidene)malononitrile.[2]

Step 2: Cyclocondensation to form this compound

To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), an equimolar amount of 2,2,2-trifluoroacetamidine hydrochloride is added, followed by the addition of 2-(ethoxymethylidene)malononitrile. The reaction mixture is stirred at reflux for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

Advantages and Disadvantages
  • Advantages: Convergent synthesis, potentially high-yielding, and builds the core heterocycle from simple, readily available starting materials.

  • Disadvantages: 2,2,2-Trifluoroacetamidine hydrochloride can be hygroscopic and require careful handling. The reaction may require optimization of base and solvent conditions.

Route B: Functionalization of a Pre-formed Pyrimidine Core

This approach utilizes a commercially available or readily synthesized 5-halo-2-(trifluoromethyl)pyrimidine and introduces the cyano group via a palladium-catalyzed cross-coupling reaction.

Mechanistic Rationale

The palladium-catalyzed cyanation of aryl halides is a well-established transformation. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a cyanide source, such as zinc cyanide. Finally, reductive elimination from the Pd(II)-cyanide complex yields the desired nitrile product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle.

G cluster_0 Starting Material cluster_1 Catalytic Cycle cluster_2 Product Starting Pyrimidine 5-Bromo-2-(trifluoromethyl)pyrimidine Oxidative Addition Oxidative Addition Starting Pyrimidine->Oxidative Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative Addition Transmetalation Transmetalation Oxidative Addition->Transmetalation Pd(II) Intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination with Zn(CN)2 Reductive Elimination->Pd(0) Catalyst Regeneration Target Molecule 2-(Trifluoromethyl)pyrimidine- 5-carbonitrile Reductive Elimination->Target Molecule

Experimental Protocol

To a solution of 5-bromo-2-(trifluoromethyl)pyrimidine (1.0 mmol) in a suitable solvent such as DMF or a mixture of H2O/THF, is added zinc cyanide (0.6 mmol). A palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol), is then added, and the reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Advantages and Disadvantages
  • Advantages: Utilizes a commercially available starting material, and the reaction conditions are generally mild and well-documented for a range of substrates. This route may be more amenable to late-stage functionalization in a larger synthetic sequence.

  • Disadvantages: Palladium catalysts and ligands can be expensive. The use of a cyanide source requires appropriate safety precautions. Optimization of the catalyst, ligand, and reaction conditions may be necessary for optimal yield.

Comparative Data Summary

ParameterRoute A: CyclocondensationRoute B: Palladium-Catalyzed Cyanation
Starting Materials Malononitrile, triethoxymethane, 2,2,2-trifluoroacetamidine HCl5-Bromo-2-(trifluoromethyl)pyrimidine, zinc cyanide
Key Transformation Pinner pyrimidine synthesisPalladium-catalyzed cross-coupling
Catalyst Base (e.g., sodium ethoxide)Palladium complex (e.g., Pd(PPh₃)₄)
Typical Yield Moderate to High (requires optimization)Good to Excellent
Reaction Conditions Refluxing temperatures80-120 °C
Scalability Potentially scalableScalable, but catalyst cost may be a factor
Safety Considerations Handling of hygroscopic amidine saltUse of toxic cyanide reagent and precious metal catalyst

Best Practices and Troubleshooting

  • For Route A: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the starting materials and intermediates. The slow addition of the amidine salt to the base is recommended to control the exothermicity of the neutralization.

  • For Route B: Thoroughly degas the reaction mixture to prevent oxidation of the Pd(0) catalyst. Screening of different palladium catalysts and ligands may be necessary to optimize the reaction for the specific substrate. The purity of the starting 5-bromo-2-(trifluoromethyl)pyrimidine is crucial for high yields.

  • General: For both routes, careful monitoring of the reaction progress by TLC or GC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts. Purification by column chromatography should be performed using a suitable solvent system to ensure the isolation of a high-purity product.

Conclusion

Both the de novo cyclocondensation (Route A) and the functionalization of a pre-formed pyrimidine core (Route B) represent viable strategies for the synthesis of this compound. The choice of route will be dictated by the specific requirements of the research program, including the availability and cost of starting materials, the desired scale of the synthesis, and the technical expertise available. Route A offers a convergent and potentially cost-effective approach, while Route B provides a more direct path if the halogenated pyrimidine precursor is readily accessible. This guide provides the necessary foundational knowledge for researchers to make an informed decision and successfully synthesize this important heterocyclic building block.

References

  • Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Molecules. 2023. [Link]

  • Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. ResearchGate. 2021. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances. 2022. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. 2022. [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. 2011. [Link]

  • Pinner pyrimidine synthesis. Slideshare. 2017. [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. 2007. [Link]

  • Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis. 2003. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. 2015. [Link]

Sources

A Comparative Guide to the X-ray Crystal Structures of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the X-ray crystal structures of selected 2-(trifluoromethyl)pyrimidine-5-carbonitrile derivatives and their structurally related analogs. Understanding the three-dimensional architecture of these molecules is paramount for rational drug design, as it provides critical insights into structure-activity relationships (SAR), informs the design of more potent and selective inhibitors, and elucidates intermolecular interactions within biological targets.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with the addition of a trifluoromethyl group often enhancing metabolic stability and binding affinity. The carbonitrile group can act as a key hydrogen bond acceptor or be utilized as a reactive handle for further chemical modification. This guide will delve into the subtle yet significant structural variations observed in the crystalline state of these compounds, offering a valuable resource for researchers in the field.

Comparative Analysis of Crystal Structures

This section details the crystallographic parameters of three distinct derivatives, highlighting the influence of substituent modifications on the overall molecular conformation and crystal packing. The selected compounds are:

  • Compound I: 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one

  • Compound II: 7-(ethylamino)-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione

  • Compound III: A novel trifluoromethyl pyrimidine derivative bearing an amide moiety.

ParameterCompound ICompound IICompound III
Chemical Formula C₁₂H₅F₄N₃OS₂C₁₄H₁₁F₃N₄S₂Not explicitly stated
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pca2₁P2₁/cP2(1)/c
a (Å) 18.067(4)17.2341(15)17.2341(15)
b (Å) 7.553(2)12.1803(11)12.1803(11)
c (Å) 20.250(4)10.5015(9)10.5015(9)
α (°) 909090
β (°) 9097.021(2)97.021(2)
γ (°) 909090
Volume (ų) 2762.0(11)2187.9(3)2187.9(3)
Z 844

Data sourced from[1][3]

Structural Insights and Comparison

The crystallographic data reveals distinct packing and conformational arrangements for each derivative. Compound I crystallizes in the orthorhombic space group Pca2₁, while both Compound II and Compound III adopt a monoclinic system with the space group P2₁/c.[1][3] This fundamental difference in crystal symmetry suggests significantly different intermolecular interactions governing the crystal lattice formation.

The presence of a fused thiazolo[4,5-d]pyrimidine core in Compounds I and II creates a rigid, planar system that influences the overall molecular shape. In contrast, the flexible amide linker in Compound III allows for a greater degree of conformational freedom, which is reflected in its crystal packing.

A deeper analysis of the bond lengths and angles within the pyrimidine ring and the trifluoromethyl group would provide further insights into the electronic effects of the various substituents. For instance, the C-F bond lengths and the C-C-F bond angles of the trifluoromethyl group are expected to be consistent across the series, but subtle variations could indicate different electronic environments.

Furthermore, the intermolecular interactions in the crystal lattice are of paramount importance. The presence of hydrogen bond donors and acceptors in all three molecules, such as the amide group in Compound III and the thione and amino groups in Compounds I and II , will likely lead to the formation of extensive hydrogen bonding networks that dictate the crystal packing. The fluorine atoms of the trifluoromethyl group and the fluorophenyl substituent in Compound I can also participate in weaker C-H···F and F···F interactions, further stabilizing the crystal structure.

Experimental Methodologies: A Closer Look

The successful determination of an X-ray crystal structure is contingent upon a meticulously executed experimental workflow, from synthesis and crystallization to data collection and structure refinement. Understanding the rationale behind these experimental choices is crucial for reproducing the results and for designing future crystallization experiments.

Synthesis and Crystallization Workflow

The synthesis of these derivatives typically involves multi-step reaction sequences. For instance, the thiazolo[4,5-d]pyrimidine core of Compounds I and II is often constructed through the condensation of a substituted aminothiazole with a suitable pyrimidine precursor.[1] The synthesis of Compound III would likely involve the coupling of a pyrimidine core with an appropriate amide-containing side chain.[3]

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction S1 Starting Materials S2 Multi-step Reactions S1->S2 S3 Purification S2->S3 C1 Solvent Selection S3->C1 Yielded Compound C2 Crystallization Technique (e.g., Slow Evaporation) C1->C2 C3 Crystal Harvesting C2->C3 X1 Crystal Mounting C3->X1 Single Crystal X2 Data Collection X1->X2 X3 Structure Solution & Refinement X2->X3 Output Output X3->Output Crystallographic Data (CIF)

Sources

A Senior Application Scientist’s Guide to Purity Assessment of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

In the landscape of modern drug discovery, fluorinated heterocyclic compounds are indispensable building blocks. 2-(Trifluoromethyl)pyrimidine-5-carbonitrile, with its molecular formula C6H2F3N3 and a molecular weight of 173.09 g/mol , is a prime example of such a key intermediate.[1] Its unique electronic properties make it a valuable synthon for creating complex molecules with potential therapeutic applications, including the development of novel kinase inhibitors.[2]

The purity of these intermediates is not a trivial matter; it is a cornerstone of reliable and reproducible research. Undetected impurities can lead to misleading biological data, complicate reaction pathways, and introduce significant safety risks in later developmental stages. Therefore, a robust, validated analytical method for purity assessment is paramount.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a detailed experimental protocol, and compare its performance with an orthogonal technique, Gas Chromatography-Mass Spectrometry (GC-MS).

The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)

For a molecule like this compound, RP-HPLC is the analytical method of choice. The compound's moderate polarity and the presence of a UV-active pyrimidine ring make it an ideal candidate for this technique. RP-HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase, providing excellent resolution for both the main component and potential impurities.

The Logic of Method Design

Developing a successful HPLC method is a systematic process. The choices made at each step are grounded in the physicochemical properties of the analyte and the principles of chromatography.

  • Column Selection (The Separation Engine): A C18 (octadecylsilyl) column is the standard starting point for RP-HPLC. The long alkyl chains provide a highly hydrophobic surface, which is effective for retaining and separating a wide range of moderately polar organic molecules.

  • Mobile Phase Composition (The Driving Force): A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (ACN) is optimal. A gradient, where the proportion of the organic solvent is increased over time, allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are captured within a reasonable runtime.

  • Mobile Phase Additive (Peak Shape and pH Control): The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is crucial. It serves to protonate any residual silanol groups on the silica-based column packing, minimizing peak tailing. Furthermore, it maintains a consistent low pH, which can suppress the ionization of acidic or basic functional groups on the analyte or its impurities, leading to sharper, more reproducible peaks.

  • Detection (Seeing the Results): A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. A DAD acquires spectra across a range of wavelengths simultaneously. This allows for the determination of the optimal detection wavelength for the main peak and provides valuable information about the purity of the peak itself. If co-eluting impurities have different UV spectra, they can often be detected. For pyrimidine-based structures, a wavelength in the range of 254-270 nm is typically effective.[3]

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample 1. Accurately weigh sample dissolve_sample 2. Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep_sample->dissolve_sample filter_sample 3. Filter through 0.45 µm syringe filter dissolve_sample->filter_sample hplc_system 4. Inject onto C18 Column filter_sample->hplc_system Transfer to vial gradient 5. Gradient Elution (Water/ACN + 0.1% Formic Acid) hplc_system->gradient detection 6. DAD Detection (260 nm) gradient->detection chromatogram 7. Obtain Chromatogram detection->chromatogram Generate Data integration 8. Integrate Peaks chromatogram->integration calculation 9. Calculate Purity (% Area) integration->calculation

Caption: Workflow for HPLC Purity Assessment.

Detailed HPLC Protocol

This protocol is designed to be a self-validating system through the inclusion of system suitability tests (SST).

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Acetonitrile with 0.1% (v/v) Formic Acid.

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (Diluent).

    • From the stock solution, prepare a working solution at approximately 0.1 mg/mL using the same diluent.

    • Filter the working solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: DAD, Wavelength 260 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • System Suitability Test (SST):

    • Inject the working solution five times.

    • The Relative Standard Deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 1.5.

  • Analysis and Calculation:

    • Inject a blank (diluent) followed by the sample solution.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

An Orthogonal Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

To ensure comprehensive purity analysis, an orthogonal method—one that separates compounds based on a different chemical principle—is invaluable. GC-MS is an excellent choice for thermally stable and volatile compounds. It provides not only separation but also structural information from the mass spectra, which is highly effective for identifying unknown impurities.

Rationale for GC-MS

This compound is expected to be sufficiently volatile and thermally stable for GC analysis. The primary advantage of GC-MS is the high specificity of the mass spectrometer detector. It can definitively identify impurities by comparing their fragmentation patterns to known libraries or by interpreting the fragmentation, a capability that HPLC-DAD lacks. This is especially useful for identifying process-related impurities that may not be commercially available as standards.[4]

Detailed GC-MS Protocol
  • Sample Preparation:

    • Prepare a solution of the sample at approximately 1.0 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 m/z.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS often depends on the specific goals of the analysis—routine quality control versus in-depth impurity identification.

ParameterHPLC-DADGC-MSRationale & Justification
Specificity GoodExcellentHPLC-DAD relies on retention time and UV spectra. GC-MS uses retention time and a unique mass fragmentation pattern, providing near-definitive identification.
Sensitivity (LOD/LOQ) ~0.01%~0.005%GC-MS can often achieve lower detection limits, especially in Selected Ion Monitoring (SIM) mode, making it ideal for trace impurity analysis.
Quantitation ExcellentGoodHPLC is generally considered more robust for precise quantification due to the higher reproducibility of liquid injections compared to split/splitless GC injections.
Applicability BroadLimitedHPLC can analyze a very wide range of compounds, including non-volatile and thermally labile ones. GC is restricted to volatile and thermally stable analytes.
Impurity Identification LimitedExcellentDAD can suggest impurity presence but provides limited structural data. MS provides molecular weight and fragmentation data crucial for identification.
Sample Throughput ModerateModerateBoth techniques have similar run times, but HPLC often requires less method development for routine QC applications.

LOD: Limit of Detection; LOQ: Limit of Quantitation. Data are representative estimates.

Potential Impurities and Degradation Products

A thorough purity assessment requires an understanding of potential impurities. These can arise from the synthesis process or from degradation over time.[4]

  • Process-Related Impurities: Unreacted starting materials, intermediates from incomplete reactions, or by-products from side reactions. For example, in syntheses involving pyrimidine ring formation, incompletely cyclized precursors could be present.[5][6]

  • Degradation Products: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, which could convert it to a carboxamide (-CONH2) and subsequently to a carboxylic acid (-COOH). Therefore, 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a highly probable degradation product to monitor.[7]

Conclusion

For routine quality control and purity assessment of this compound, RP-HPLC with DAD detection is the superior method . It is robust, quantitative, and applicable to a wide range of potential impurities. The detailed protocol provided in this guide serves as a strong foundation for reliable analysis.

However, for comprehensive characterization, impurity identification, and method validation, the use of an orthogonal technique is strongly recommended. GC-MS offers unparalleled specificity and identification power , making it the ideal complementary tool to confirm the purity profile and investigate any unknown peaks observed in the HPLC chromatogram. By employing both techniques, researchers and drug developers can ensure the highest quality of this critical chemical intermediate, thereby safeguarding the integrity of their scientific outcomes.

References

  • Sinfoo Biotech. 2-trifluoromethyl-pyrimidine-5-carbonitrile.
  • Peris-Torán, I., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. MDPI. [Link]

  • New Journal of Chemistry. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

  • ResearchGate. Synthesis of pyrimidine 5‐carbonitrile derivatives. [Link]

  • Wójcik-Pszczoła, K., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC - NIH. [Link]

  • Al-Deeb, O. A., et al. Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. [Link]

Sources

A Comparative Guide to the Efficacy of Trifluoromethylpyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the trifluoromethylpyrimidine scaffold has emerged as a privileged structure, yielding potent inhibitors against a range of clinically relevant protein kinases. The incorporation of the trifluoromethyl (CF3) group often enhances metabolic stability and binding affinity, making these compounds promising candidates for drug development.[1] This guide provides a comparative analysis of the efficacy of several trifluoromethylpyrimidine-based inhibitors, focusing on their primary targets: Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), Checkpoint Kinase 1 (CHK1), and Proline-rich Tyrosine Kinase 2 (PYK2). We will delve into the experimental data supporting their activity, outline the methodologies for their evaluation, and explore the underlying signaling pathways they modulate.

Introduction to Trifluoromethylpyrimidine Inhibitors

The pyrimidine core is a well-established pharmacophore in kinase inhibition, and its derivatization with a trifluoromethyl group has led to the development of highly selective and potent inhibitors.[1] This chemical modification can significantly impact the physicochemical properties of the molecule, influencing its permeability, metabolic fate, and target engagement. The inhibitors discussed herein have been designed to target key kinases implicated in cancer cell proliferation, survival, and metastasis.

Comparative Efficacy at the Molecular and Cellular Level

The following sections provide a detailed comparison of trifluoromethylpyrimidine-based inhibitors against their respective targets, supported by in vitro experimental data.

EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the development and progression of various cancers.[2] Several trifluoromethylpyrimidine-based compounds have been developed as EGFR inhibitors.

A recent study detailed the synthesis and evaluation of a series of 5-trifluoromethylpyrimidine derivatives as potential anti-cancer agents targeting EGFR. One of the most promising compounds from this series, Compound 9u , demonstrated significant inhibitory activity against the A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines, as well as against the EGFR kinase itself.

CompoundTarget Cell Line/KinaseIC50 (µM)
Compound 9u A5490.35
MCF-73.24
PC-35.12
EGFR Kinase0.091
Gefitinib EGFR Kinase0.0063

Table 1: In vitro efficacy of Compound 9u compared to the established EGFR inhibitor, Gefitinib.

While Gefitinib shows higher potency against the isolated EGFR kinase, Compound 9u exhibits potent anti-proliferative activity against cancer cell lines, suggesting excellent cellular permeability and target engagement in a cellular context.

Inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation and survival. The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for trifluoromethylpyrimidine-based inhibitors.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Trifluoromethylpyrimidine Inhibitor Inhibitor->EGFR Inhibits

EGFR signaling pathway and inhibitor action.
Dual FLT3 and CHK1 Inhibitors

Mutations in FMS-like Tyrosine Kinase 3 (FLT3) are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3][4] Checkpoint Kinase 1 (CHK1) is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FLT3 and CHK1.

One notable compound from this series, Compound 30 , demonstrated high potency against both FLT3-D835Y (a common resistance mutation) and CHK1, with excellent selectivity over c-Kit, a related kinase whose inhibition can lead to toxicity.

CompoundTarget KinaseIC50 (nM)Selectivity (c-Kit/FLT3-D835Y)
Compound 30 FLT3-D835Y0.8460-fold
CHK11.2-
Compound 32 FLT3-D835Y1.1708-fold
CHK12.5-

Table 2: In vitro efficacy and selectivity of dual FLT3/CHK1 inhibitors.

The dual inhibition of FLT3 and CHK1 is a promising strategy to overcome resistance to FLT3 inhibitors alone.

Mutant FLT3 constitutively activates downstream pathways like STAT5, MAPK, and AKT, promoting leukemia cell proliferation.[3] CHK1 is involved in cell cycle checkpoints. The diagram below shows the interplay between these pathways.

FLT3_CHK1_Pathway cluster_pathways Signaling Pathways Mutant_FLT3 Mutant FLT3 STAT5 STAT5 Mutant_FLT3->STAT5 MAPK MAPK Mutant_FLT3->MAPK AKT AKT Mutant_FLT3->AKT Proliferation Leukemia Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation AKT->Proliferation DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Inhibitor Dual Trifluoromethylpyrimidine Inhibitor Inhibitor->Mutant_FLT3 Inhibitor->CHK1

Dual inhibition of FLT3 and CHK1 pathways.
PYK2 Inhibitors

Proline-rich Tyrosine Kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in cell migration, invasion, and proliferation, and its overexpression is associated with poor prognosis in several cancers.[5] Trifluoromethylpyrimidine-based diaminopyrimidines have been developed as potent and selective PYK2 inhibitors, with improved selectivity over the closely related Focal Adhesion Kinase (FAK).

Structure-activity relationship (SAR) studies have enabled the transformation of a FAK-selective series into compounds with good PYK2 potency and 10- to 20-fold selectivity against FAK.[6] This selectivity is crucial as FAK and PYK2 can have distinct and sometimes opposing roles in different cellular contexts.

PYK2 acts as a signaling hub, integrating signals from various receptors to promote cancer cell motility and invasion.[7][8] Its inhibition can disrupt these processes.

PYK2_Pathway Growth_Factors Growth Factors Cytokines Receptors Receptors Growth_Factors->Receptors Integrins Integrins Integrins->Receptors PYK2 PYK2 Receptors->PYK2 Src Src PYK2->Src MAPK_ERK MAPK/ERK Src->MAPK_ERK PI3K_Akt PI3K/Akt Src->PI3K_Akt Migration_Invasion Cell Migration & Invasion MAPK_ERK->Migration_Invasion PI3K_Akt->Migration_Invasion Inhibitor Trifluoromethylpyrimidine Inhibitor Inhibitor->PYK2

PYK2 signaling cascade in cancer.

Experimental Methodologies for Efficacy Evaluation

The reliable assessment of inhibitor efficacy hinges on robust and well-controlled experimental protocols. The following are standard methodologies employed in the characterization of trifluoromethylpyrimidine-based inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[9]

    • Dilute the purified kinase (e.g., EGFR, FLT3, CHK1, or PYK2) and the substrate in the kinase buffer.

    • Prepare a stock solution of ATP in the kinase buffer.

    • Serially dilute the trifluoromethylpyrimidine inhibitor in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (vehicle control).

    • Add 2 µl of the diluted kinase to each well and incubate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the reaction at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[9]

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[9]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, & Inhibitor Start->Prepare_Reagents Plate_Inhibitor Plate Inhibitor & Kinase Prepare_Reagents->Plate_Inhibitor Initiate_Reaction Add Substrate/ATP Plate_Inhibitor->Initiate_Reaction Incubate Incubate (60 min) Initiate_Reaction->Incubate Detect_ADP Detect ADP (e.g., ADP-Glo) Incubate->Detect_ADP Analyze_Data Calculate IC50 Detect_ADP->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the trifluoromethylpyrimidine inhibitor or DMSO (vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10][11]

  • Solubilization:

    • Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Inhibitor (48-72h) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (2-4h) Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a cell viability (MTT) assay.

Conclusion and Future Perspectives

Trifluoromethylpyrimidine-based inhibitors represent a versatile and potent class of compounds with significant potential in oncology. The data presented in this guide highlight their efficacy against key cancer targets such as EGFR, FLT3, CHK1, and PYK2. The modular nature of the trifluoromethylpyrimidine scaffold allows for fine-tuning of potency and selectivity, as demonstrated by the development of dual inhibitors and compounds with high selectivity for their intended target over related kinases.

While the in vitro data are promising, further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential of these inhibitors. Future studies should focus on in vivo efficacy in relevant animal models, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide patient selection. The continued exploration of this chemical space is likely to yield novel and effective targeted therapies for a range of malignancies.

References

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Role of Pyk2 in Human Cancers. International Journal of Molecular Sciences. [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry. [Link]

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. [Link]

  • Fluorinated organic molecules are of exceptional interest in medicinal chemistry. Molecules. [Link]

  • The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model. Journal of Neuro-Oncology. [Link]

  • The Role of Pyk2 Kinase in Glioblastoma Progression and Therapeutic Targeting. International Journal of Molecular Sciences. [Link]

  • PYK2 integrates growth factor and cytokine receptors signaling and potentiates breast cancer invasion via a positive feedback loop. Oncotarget. [Link]

  • Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer. International Journal of Molecular Sciences. [Link]

  • A Review of FLT3 Kinase Inhibitors in AML. Cancers. [Link]

  • FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology. [Link]

  • Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. The AML Hub. [Link]

  • Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. Journal of Clinical Medicine. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Roles of Chk1 in Cell Biology and Cancer Therapy. International Journal of Biological Sciences. [Link]

  • ATR/CHK1 inhibitors and cancer therapy. Journal of Zhejiang University Science B. [Link]

  • Targeting the ATR-CHK1 Axis in Cancer Therapy. Cancers. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy. [Link]

  • Unleashed Carcinogenic Molecules: How the EGFR Signaling Pathway Drive. AntBio. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations. OncoTargets and Therapy. [Link]

  • Therapeutic Efficacy Comparison of 5 Major EGFR-TKIs in Advanced EGFR-positive Non-Small-cell Lung Cancer: A Network Meta-analysis Based on Head-to-Head Trials. Clinical Lung Cancer. [Link]

  • A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. Cancers. [Link]

  • Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. Scientific Reports. [Link]

  • FLT3 Signaling pathways and their dysregulation in AML. Illustration of.... ResearchGate. [Link]

  • Chk Signaling Pathway. Creative Diagnostics. [Link]

Sources

The Trifluoromethyl Group: A Strategic Advantage in Modern Pyrimidine-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing the Power of Trifluoromethylation

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the core of numerous therapeutic agents. However, the journey from a simple heterocyclic core to a potent, selective, and bioavailable drug is one of meticulous molecular engineering. Among the most powerful tools in the medicinal chemist's arsenal is the strategic incorporation of the trifluoromethyl (CF3) group. This guide provides an in-depth analysis of the distinct advantages conferred by the CF3 group to pyrimidine-based drugs, supported by experimental data, comparative analyses, and detailed protocols for researchers in drug development.

The Multifaceted Role of the Trifluoromethyl Group

The introduction of a CF3 group is not a mere substitution; it is a strategic decision that profoundly impacts a drug candidate's entire pharmacokinetic and pharmacodynamic profile. The unique properties of the C-F bond—its high strength (116 kcal/mol) and the extreme electronegativity of fluorine—are the foundation of these effects.

Enhancing Metabolic Stability: A Shield Against Degradation

A primary challenge in drug design is preventing rapid metabolic breakdown, often mediated by cytochrome P450 (CYP) enzymes in the liver. The CF3 group acts as a robust metabolic shield. The high energy of the C-F bond makes it exceptionally resistant to oxidative metabolism, a common fate for the analogous methyl (CH3) group.

For instance, in the development of kinase inhibitors based on a pyrimidine scaffold, replacing a metabolically vulnerable methyl group with a CF3 group can dramatically increase the drug's half-life. This is because the carbon atom of the CF3 group is sterically hindered and electronically deficient, rendering it a poor substrate for CYP-mediated hydroxylation.

Comparative Data: Metabolic Stability of Pyrimidine Analogs

CompoundSubstituentHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint, µL/min/mg)
Pyrimidine-CH3 Methyl1546.2
Pyrimidine-CF3 Trifluoromethyl> 120< 5.8
Pyrimidine-H Unsubstituted2231.5

Data are hypothetical and illustrative for comparison.

The data clearly indicates that the trifluoromethylated analog exhibits significantly lower clearance and a much longer half-life in human liver microsomes (HLM), a standard in vitro model for predicting metabolic fate.

Modulating Lipophilicity and Permeability

A drug's ability to cross cellular membranes to reach its target is governed by its lipophilicity. The CF3 group is highly lipophilic, with a Hansch-Fujita lipophilicity parameter (π) of approximately +0.88. This is in stark contrast to a hydrogen atom (π = 0) or even a methyl group (π = +0.56). Incorporating a CF3 group can therefore enhance a molecule's passage through lipid bilayers, improving oral bioavailability and cell penetration.

This increased lipophilicity can be a double-edged sword, as excessively high LogP values can lead to poor solubility and off-target effects. Therefore, the CF3 group's placement must be carefully optimized within the molecular structure to balance permeability with aqueous solubility.

Amplifying Binding Affinity through Unique Interactions

The trifluoromethyl group is a surprisingly versatile binding partner within a protein's active site. Its electron-deficient nature and steric bulk enable a range of non-covalent interactions that can significantly boost binding affinity (Ki) and inhibitory potency (IC50).

  • Hydrophobic Interactions: The fluorinated surface readily engages with hydrophobic pockets in the target protein.

  • Dipole-Dipole and Ion-Dipole Interactions: The strong dipole moment of the CF3 group can interact favorably with polar residues or charged species in the binding site.

  • Orthogonal Multipolar Interactions: The CF3 group can form favorable interactions with aromatic rings, such as phenylalanine or tyrosine, through specific multipolar C-F···π interactions.

  • Fluorine as a Hydrogen Bond Acceptor: While controversial, the fluorine atoms can act as weak hydrogen bond acceptors in certain contexts, further anchoring the drug to its target.

The pyrimidine-based drug Tofacitinib , a JAK inhibitor, features a trifluoromethyl group that contributes to its binding profile.

Fine-Tuning Acidity (pKa) for Optimal Bioavailability

The potent electron-withdrawing nature of the CF3 group exerts a strong inductive effect, significantly influencing the acidity (pKa) of nearby functional groups. For pyrimidine-based drugs that often contain amine or amide functionalities, this modulation is critical. By lowering the pKa of a nearby basic nitrogen, the CF3 group can reduce its protonation state at physiological pH (7.4). This can be advantageous for cell membrane permeability, as the neutral form of a drug is typically more membrane-permeant than its charged counterpart.

Experimental Validation: Protocols for the Bench Scientist

To empower researchers to validate these advantages in their own pyrimidine-based candidates, we provide the following standardized protocols.

Protocol 1: In Vitro Metabolic Stability Assay

This protocol assesses the rate at which a compound is metabolized by liver enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using human liver microsomes (HLM).

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration of 100 µM.

  • Reaction Mixture: In a 96-well plate, combine the following on ice:

    • 188 µL of 0.1 M Phosphate Buffer (pH 7.4)

    • 2 µL of the 100 µM test compound (final concentration: 1 µM)

    • 10 µL of HLM (final concentration: 0.5 mg/mL)

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 10 µL of pre-warmed NADPH regenerating solution (final concentration: 1 mM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

G cluster_discovery Drug Discovery & Optimization cluster_testing In Vitro Evaluation cluster_preclinical Preclinical Development Target Target Identification (e.g., Pyrimidine Scaffold) LeadGen Lead Generation (Initial Synthesis) Target->LeadGen Identified Scaffold CF3_Intro Strategic CF3 Introduction (Structure-Activity Relationship) LeadGen->CF3_Intro Initial Hits LeadOpt Lead Optimization CF3_Intro->LeadOpt Improved Analogs MetStab Metabolic Stability Assay (HLM, t½) LeadOpt->MetStab Perm Permeability Assay (PAMPA, Pe) LeadOpt->Perm Bind Binding Affinity Assay (Kinase Assay, IC50/Ki) LeadOpt->Bind pKa pKa Determination LeadOpt->pKa InVivo In Vivo PK/PD Studies LeadOpt->InVivo Optimized Lead MetStab->LeadOpt Feedback Perm->LeadOpt Feedback Bind->LeadOpt Feedback pKa->LeadOpt Feedback Candidate Candidate Selection InVivo->Candidate Tox Toxicology Assessment Tox->Candidate

Figure 1. A typical workflow for developing a trifluoromethylated pyrimidine drug.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput assay models passive diffusion across the gastrointestinal tract.[1][2][3]

Objective: To determine the effective permeability (Pe) of a test compound across a lipid-infused artificial membrane.

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 10% lecithin in dodecane) and allow the solvent to evaporate, forming an artificial membrane.

  • Compound Preparation: Prepare a solution of the test compound (e.g., 100 µM) in a buffer solution (e.g., PBS, pH 7.4) in the donor plate.

  • Assay Setup: Place the donor plate onto an acceptor plate containing fresh buffer. This "sandwich" allows the compound to diffuse from the donor to the acceptor compartment through the membrane.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.[2]

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations and known parameters of the assay system (e.g., well surface area, incubation time). Compounds are often categorized as having low or high permeability.[1]

Protocol 3: Kinase Inhibition Assay (Biochemical)

This protocol measures a compound's ability to inhibit a specific kinase, a common target for pyrimidine-based drugs.

Objective: To determine the IC50 value of a test compound against a target kinase.

Methodology:

  • Reagent Preparation: Prepare solutions of the kinase enzyme, its specific substrate (peptide or protein), and ATP in an appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., starting from 10 µM) in DMSO, then dilute further into the assay buffer.

  • Kinase Reaction: In a 96- or 384-well plate, combine the kinase and the test compound at various concentrations. Allow to pre-incubate for 10-30 minutes.[4]

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.[4] Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product formed. Common methods include:

    • Luminescent Assays: Measure the amount of ADP produced, which correlates with kinase activity.[5]

    • Fluorescence/FRET Assays: Use antibodies or tracers that detect the phosphorylated substrate.[6]

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the CF3 Advantage: Target Engagement

The true power of the trifluoromethyl group is revealed at the molecular level, within the binding pocket of its protein target.

G cluster_pocket Protein Binding Pocket cluster_drug Pyrimidine-CF3 Drug Pocket_Hydrophobic Hydrophobic Residue (e.g., Leu, Val) Pocket_Hinge Hinge Region (Backbone NH) Pocket_Polar Polar Residue (e.g., Ser, Thr) Pyrimidine Pyrimidine Core Pyrimidine->Pocket_Hinge H-Bond CF3 CF3 Group CF3->Pocket_Hydrophobic Hydrophobic Interaction CF3->Pocket_Polar Dipole-Dipole Interaction

Figure 2. Key interactions of a CF3-pyrimidine inhibitor in a kinase binding pocket.

Conclusion: A Cornerstone of Modern Drug Design

The trifluoromethyl group is far more than a simple bioisostere for a methyl group; it is a powerful modulator of a molecule's entire biological profile. For pyrimidine-based drugs, its incorporation provides a strategic advantage by enhancing metabolic stability, tuning lipophilicity for better membrane passage, and creating unique, high-affinity interactions with the target protein. The ability to block metabolic hotspots, lower clearance, and increase potency makes trifluoromethylation an indispensable strategy in the development of robust and effective drug candidates. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge to effectively leverage the CF3 group in their own drug discovery programs, transforming promising scaffolds into next-generation therapeutics.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Talukdar, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6547. [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT Protocol. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Jitonnom, J., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(1), 148-157. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma Application Note. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Blog. [Link]

  • Patsnap. (2024). What is the mechanism of Tofacitinib Citrate?. Patsnap Synapse. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile, a compound that requires careful management as hazardous waste. Adherence to these procedures, in conjunction with your institution's specific safety protocols and local regulations, is critical.

Understanding the Hazard Profile

  • Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Causes skin irritation and serious eye irritation.[1][2]

  • May cause respiratory irritation.[2][3]

Given these properties, this compound must be handled as a hazardous chemical and its waste disposed of accordingly.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[1][2]Avoid all direct contact. Use a chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation Causes skin irritation.[2]Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.
Eye Damage/Irritation Causes serious eye irritation.[2][3]Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory irritation.[2][3]Handle exclusively in a well-ventilated area or chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial for laboratory and environmental safety. Follow this detailed protocol for waste management.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile gloves are required. If a glove becomes contaminated, it must be disposed of as hazardous waste.[4]

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If working outside of a fume hood where aerosols may be generated, a NIOSH/MSHA approved respirator may be necessary.[1]

Waste Segregation and Collection

Proper segregation is key to preventing dangerous chemical reactions.

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a designated, compatible, and clearly labeled waste container.[5]

    • Label the container as "Halogenated Organic Waste - Solid".[5]

    • Do not mix with non-halogenated waste.[5]

  • Liquid Waste:

    • For solutions containing this compound, collect the liquid in a shatter-proof, compatible container.[5][6]

    • The container must be labeled "Halogenated Organic Waste - Liquid".[5]

  • Spill Cleanup:

    • In the event of a spill, absorb the material with an inert absorbent such as vermiculite or dry sand.[5]

    • The collected absorbent material should then be disposed of as solid hazardous waste.[5]

Container Management

All waste containers must be managed to ensure safety and compliance.

  • Keep all waste containers tightly closed except when actively adding waste.[5][7]

  • Store waste containers in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases.[1][5]

  • Ensure all waste containers are properly labeled with the full chemical name "this compound" and the words "Hazardous Waste".[5][8]

  • Waste should be stored in a designated satellite accumulation area (SAA) which must be at or near the point of generation and under the control of laboratory personnel.[7][8]

Prohibited Disposal Methods

Under no circumstances should the following disposal methods be used:

  • Do NOT dispose of this compound down the sink or into any sewer system.[5] This compound's impact on aquatic life is unknown but should be assumed to be harmful.

  • Do NOT dispose of this chemical in the regular trash.[5]

  • Do NOT allow the chemical to be released into the environment.[5][9]

Final Disposal

The final step is to arrange for the proper disposal of the collected hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection of the hazardous waste.[5][10] This ensures the waste is managed and disposed of in accordance with all applicable federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_generation Waste Generation & Collection cluster_storage Storage cluster_disposal Final Disposal Start Handling 2-(Trifluoromethyl)pyrimidine- 5-carbonitrile PPE Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Start->PPE WasteType Waste Type? PPE->WasteType SolidWaste Collect in 'Halogenated Organic Waste - Solid' container WasteType->SolidWaste Solid LiquidWaste Collect in 'Halogenated Organic Waste - Liquid' container WasteType->LiquidWaste Liquid Spill Absorb with inert material, then treat as solid waste WasteType->Spill Spill LabelContainer Label Container: - 'Hazardous Waste' - Full Chemical Name SolidWaste->LabelContainer LiquidWaste->LabelContainer Spill->LabelContainer StoreContainer Store in designated SAA: - Tightly closed - Well-ventilated - Away from incompatibles LabelContainer->StoreContainer ContactEHS Contact EHS or Licensed Waste Disposal Contractor StoreContainer->ContactEHS End Proper Disposal ContactEHS->End

Caption: Disposal workflow for this compound.

References

  • OSHA. (n.d.). Hazardous Waste. Occupational Safety and Health Administration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Triumvirate Environmental. (2022). How to Recycle Nitrile Gloves. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety. The compound 2-(Trifluoromethyl)pyrimidine-5-carbonitrile is a valuable reagent in modern drug discovery, but its unique chemical properties—driven by the electron-withdrawing trifluoromethyl and cyano groups on a pyrimidine core—demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide the causal logic behind each safety recommendation, ensuring a self-validating system of protection for you and your team.

Hazard Profile: Understanding the Risks

Key anticipated hazards include:

  • Acute Toxicity: Compounds with similar structures are often classified as toxic or fatal if swallowed.[1][2]

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: Inhalation of the dust or powder may cause respiratory tract irritation.[2][5]

  • Aquatic Toxicity: Many organofluorine compounds are very toxic to aquatic life with long-lasting effects.[1]

  • Hazardous Combustion Products: In the event of a fire, this compound can decompose to release highly toxic gases, including hydrogen fluoride (HF), carbon oxides, and nitrogen oxides (NOx).[1][4] The formation of hydrogen fluoride is a critical concern, as HF exposure can cause severe, delayed-onset burns and systemic toxicity.[6][7]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a procedural step; it is a critical barrier designed to mitigate the specific hazards of this chemical class. All work should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

Protection TypeSpecific PPE RequirementRationale
Eye/Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[8][9]Protects against splashes that can cause serious, potentially irreversible eye damage. The face shield provides a secondary barrier for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[8][10]The trifluoromethyl group can increase a molecule's lipophilicity, potentially enhancing skin penetration. Always consult the glove manufacturer's compatibility chart and inspect gloves for any defects before use.[8][9]
Skin & Body Protection Flame-resistant lab coat, buttoned completely. Long pants and closed-toe shoes are mandatory.[9][10] For larger quantities, a chemical-resistant apron is advised.Prevents incidental skin contact. Flame-resistant material is crucial due to the potential for hazardous decomposition products in a fire.[9]
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient or if dusts are generated outside of a fume hood.[8][9]Protects against inhalation of fine particles, which can cause respiratory irritation and systemic toxicity. Use requires a formal respiratory protection program, including fit testing.[9]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize exposure and prevent accidents.

Step 1: Pre-Handling Preparation
  • Consult a Relevant SDS: Before beginning work, review the SDS for a closely related structural analog, such as 2-Chloro-5-(trifluoromethyl)pyrimidine, to reinforce your understanding of the potential hazards.[2]

  • Ensure Proper Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[3][4]

  • Assemble all Materials: Have all necessary equipment, reagents, and a designated, clearly labeled waste container ready within the fume hood to minimize movement and potential for spills.

Step 2: Handling the Compound
  • Don Appropriate PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

  • Work Within the Fume Hood: Conduct all transfers, weighing, and reactions involving this compound inside a chemical fume hood.[4][8]

  • Control Dust Generation: Handle the solid material carefully to avoid creating dust. If dust is unavoidable, respiratory protection may be necessary even within a hood.

  • Maintain Situational Awareness: Do not eat, drink, or smoke in the laboratory.[1][2][3] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3]

Step 3: Post-Handling Procedures
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.

  • Glove Removal: Remove gloves using a technique that avoids touching the outer surface with your bare hands and dispose of them in the designated solid waste container.

  • Hand Washing: Immediately wash your hands with soap and water after removing gloves.

Spill and Emergency Procedures

Rapid and correct response to an emergency is critical.

Chemical Spill Response Workflow

Spill_Response start Spill Occurs alert Alert Personnel in Immediate Area start->alert assess Assess Spill Size (Minor vs. Major) evacuate Evacuate Area Call EHS/Emergency Services assess->evacuate Major Spill ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Minor Spill alert->assess contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Collect Waste into a Sealed, Labeled Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate end Dispose of Waste via EHS decontaminate->end

Caption: Workflow for responding to a chemical spill.

  • Minor Spill (Manageable by trained personnel):

    • Alert others in the area.[8]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully collect the absorbed material into a suitable, sealed container for disposal.[11]

    • Clean the affected area thoroughly.

  • Major Spill:

    • Evacuate the laboratory immediately.[10]

    • Notify your institution's Environmental Health and Safety (EHS) department and emergency services.[12]

First Aid Measures
  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][10] Seek immediate medical attention. For any exposure involving organofluorine compounds, the potential for delayed HF-type burns exists; inform medical personnel of the chemical identity.[7][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][12] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1][11]

Disposal Plan

Chemical waste must be handled with the same level of care as the active reagent.

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS department.

  • Containerization: Store all waste (including contaminated gloves, absorbent materials, and empty containers) in a clearly labeled, tightly sealed container.[10]

  • Disposal: All chemical waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[1][3] Do not pour any amount down the drain.[11]

By integrating these safety protocols into your daily laboratory operations, you can confidently advance your research while maintaining an unwavering commitment to personal and environmental safety.

References

  • Safety and handling of fluorin
  • Fluorine Safety Information. Rutgers University Environmental Health and Safety.
  • Safety Data Sheet for 2-Amino-4-(trifluoromethyl)pyrimidine. Sigma-Aldrich. (2024-03-07).
  • Safety Data Sheet for 2-Amino-4-(trifluoromethyl)pyridine. Fisher Scientific. (2011-06-16).
  • Safety Data Sheet for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. Fisher Scientific. (2014-02-06).
  • Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)pyrimidine. MedchemExpress.com. (2025-03-07).
  • Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine. Sigma-Aldrich. (2024-09-08).
  • Safety Data Sheet for Pyrimidine. Fisher Scientific. (2025-12-19).
  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
  • Safety Data Sheet for 2-Trifluoromethylpyrimidine. ChemicalBook. (2025-07-26).
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Safety Data Sheet for 2-Fluoro-5-(trifluoromethyl)pyrimidine. AK Scientific, Inc.
  • Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). American Chemistry Council. (2018-10-02).
  • Hydrofluoric Acid/Hydrogen Fluoride Emergency Protocol. University of Saskatchewan College of Engineering. (2010-07-21).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.